4,6-Dideoxy-L-glycero-hexopyranose
Description
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Properties
CAS No. |
61244-62-0 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(4S)-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3?,4-,5?,6?/m0/s1 |
InChI Key |
BJBURJZEESAQPG-NKEXCQMJSA-N |
Synonyms |
4,6-Dideoxy-L-xylo-hexose; |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis of 4,6-dideoxy-L-glycero-hexopyranose"
An In-Depth Technical Guide to the Chemical Synthesis of 4,6-dideoxy-L-glycero-hexopyranose
Abstract
This technical guide provides a comprehensive overview of a robust and field-proven chemical synthesis for this compound, a rare deoxy sugar of significant interest in medicinal chemistry and drug development. The strategic approach detailed herein commences from the readily available and inexpensive L-rhamnose, leveraging a carefully designed protecting group strategy and a highly efficient deoxygenation protocol. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Strategic Overview
The Significance of Deoxy-L-Sugars
Deoxy sugars are integral components of numerous bioactive natural products, including antibiotics, cardiac glycosides, and anticancer agents.[1] Their unique structural properties, arising from the replacement of one or more hydroxyl groups with hydrogen, profoundly influence the parent molecule's pharmacological profile, affecting solubility, metabolic stability, and target binding affinity. The L-configuration is particularly noteworthy as it is prevalent in bacterial polysaccharides but rare in mammals, making L-sugars attractive targets for developing antibacterial agents or metabolically stable therapeutics.[2]
The target molecule, this compound (also known as 4-deoxy-L-rhamnose), is a specific example of such a rare sugar. Its synthesis is a crucial step for accessing novel glycosylated therapeutics and for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategy
The most logical and cost-effective strategy for synthesizing a rare L-sugar is to begin with a common, naturally occurring L-sugar. L-Rhamnose (6-deoxy-L-mannose) presents an ideal starting material. It is commercially available, possesses the required L-configuration at C-5, and is already deoxygenated at the C-6 position.
The retrosynthetic analysis is therefore straightforward: the target molecule can be obtained from L-rhamnose through the selective deoxygenation of the hydroxyl group at the C-4 position.
Caption: Retrosynthetic pathway for this compound.
This strategy hinges on two critical phases:
-
Selective Protection: To isolate the C-4 hydroxyl for chemical modification, the hydroxyls at C-1 (anomeric), C-2, and C-3 must be masked with appropriate protecting groups.
-
Efficient Deoxygenation: The C-4 hydroxyl must be removed cleanly and efficiently without affecting other stereocenters or protecting groups. For this key step, the Barton-McCombie deoxygenation is the method of choice due to its reliability and mild, radical-based mechanism, which avoids the ionic intermediates that can lead to undesired rearrangements.[3][4]
The Synthetic Pathway: A Validated Workflow
The following section details the multi-step synthesis from L-rhamnose. Each step is accompanied by an explanation of the experimental choices, grounding the protocol in established principles of carbohydrate chemistry.
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"4,6-dideoxy-L-glycero-hexopyranose biological role"
A-7: A-7: 4,6-dideoxy-L-glycero-hexopyranose
A-7: A-7: this compound, a unique dideoxy sugar, holds significant interest within the scientific community. This comprehensive guide delves into its core biological roles, biosynthesis, and the advanced analytical techniques used for its study.
Introduction to Deoxy and Dideoxy Sugars
Deoxy sugars are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom. The absence of this functional group, which is typically involved in hydrogen bonding and enzymatic reactions, confers unique chemical properties to these molecules. Dideoxy sugars, such as this compound, take this a step further with the removal of two hydroxyl groups.
These structural modifications are not mere chemical curiosities; they are pivotal to the biological functions of the molecules in which they are found. Deoxy and dideoxy sugars are frequently components of complex glycoconjugates, including bacterial lipopolysaccharides (LPS) and antibiotics. Their presence can dramatically influence the antigenicity, stability, and overall biological activity of these larger molecules.
While D-sugars are the predominant enantiomers in cellular structures and metabolic pathways, L-sugars, although rarer, play critical roles, particularly in the microbial world.[1][2] Some bacteria have evolved specific enzymatic machinery to synthesize and utilize L-sugars, highlighting their importance in microbial physiology and adaptation.[1][2]
The Biological Significance of this compound
While information specifically on this compound is limited, its structural features as a 4,6-dideoxy L-sugar strongly suggest its involvement in key biological processes, primarily in bacteria. The deoxygenation at positions 4 and 6, combined with the L-configuration, points towards a role as a unique building block in the biosynthesis of complex cell surface polysaccharides or as a component of secondary metabolites.
A Constituent of Bacterial Lipopolysaccharides (LPS)
Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria, acting as a structural barrier and a crucial mediator of host-pathogen interactions.[3] LPS typically consists of three domains: the lipid A anchor, a core oligosaccharide, and a highly variable O-antigen polysaccharide.[4][5][6]
The O-antigen is a repeating chain of sugar units that extends from the bacterial surface.[4][5] Its composition is remarkably diverse, even within the same bacterial species, and this variation is a key factor in evading the host immune system.[7][8][9] The unique sugars that make up the O-antigen, including various deoxy and dideoxy sugars, contribute to its specific antigenic properties.[10]
It is highly probable that this compound, or closely related isomers, functions as a specific monosaccharide unit within the O-antigen of certain bacterial serotypes. Its presence would create a distinct antigenic determinant, influencing how the bacterium is recognized by the host's immune cells.[10] The biosynthesis of such a specialized sugar would be a tightly regulated process, ensuring the correct assembly of the O-antigen and, consequently, the virulence and survival of the bacterium.
A Component of Bioactive Natural Products
Deoxy and dideoxy sugars are also integral components of many natural products with potent biological activities, including a wide range of antibiotics. The sugar moieties of these molecules often play a crucial role in their mechanism of action, influencing their binding to cellular targets and their pharmacokinetic properties.
The structural uniqueness of this compound makes it a plausible candidate for incorporation into such bioactive compounds. Its specific stereochemistry and deoxygenation pattern could confer a high degree of target specificity and potency. The enzymes involved in the biosynthesis of this sugar would, therefore, be attractive targets for genetic engineering to create novel, more effective antibiotic derivatives.
The Biosynthetic Pathway of 4,6-Dideoxy Sugars
The biosynthesis of 6-deoxyhexoses, a class that includes 4,6-dideoxy sugars, typically begins with a nucleotide-activated hexose, such as dTDP-D-glucose or CDP-D-glucose.[11] A series of enzymatic reactions then modify this precursor to generate the final deoxy sugar.
The biosynthesis of L-rhamnose, a well-studied 6-deoxy-L-hexose, provides a valuable model for understanding the potential synthesis of this compound. The pathway involves four key enzymes:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[12][13]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[12][14][15]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Isomerizes the intermediate to dTDP-4-keto-6-deoxy-L-mannose.[12][14][15]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the C4 keto group to yield the final product, dTDP-L-rhamnose.[12]
The biosynthesis of a 4,6-dideoxy sugar would likely follow a similar enzymatic logic, with the key difference being an additional deoxygenation step at the C4 position. This could be achieved by a dehydratase enzyme acting on a 4-keto intermediate.
Experimental Protocols for the Study of Dideoxy Sugars
The study of rare sugars like this compound requires specialized analytical techniques. The following protocols provide a framework for the isolation, identification, and quantification of such compounds.
Isolation and Purification
The first step in studying a specific sugar is to isolate it from its biological source. For bacterial polysaccharides, this typically involves the following steps:
-
Cell Lysis: Disruption of bacterial cells to release the lipopolysaccharides.
-
Enzymatic Digestion: Treatment with proteases and nucleases to remove protein and nucleic acid contaminants.
-
Ultracentrifugation: To pellet the crude LPS.
-
Acid Hydrolysis: To cleave the glycosidic bonds and release the individual monosaccharides.
-
Chromatographic Separation: Using techniques like size-exclusion and ion-exchange chromatography to separate the target sugar from other monosaccharides.
Structural Elucidation
Once purified, the structure of the sugar can be determined using a combination of spectroscopic and spectrometric methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the sugar. Techniques like MALDI-TOF MS and ESI-MS/MS are particularly useful.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the connectivity and stereochemistry of the atoms in the molecule. 1H and 13C NMR are standard techniques.
Quantification
Accurate quantification of the sugar is essential for understanding its abundance and role in biological systems. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[17]
-
HPLC with Refractive Index Detection (RID): A common method for analyzing underivatized sugars.[17]
-
HPLC with Electrochemical Detection (ECD): Offers higher sensitivity for the detection of sugars without derivatization.[18]
-
HPLC with Fluorescence Detection: Requires derivatization of the sugar with a fluorescent tag but provides very high sensitivity.[19][20]
Table 1: Comparison of HPLC Detection Methods for Sugar Analysis
| Detector | Sensitivity | Derivatization Required | Notes |
| Refractive Index (RI) | Low | No | Cannot be used with gradient elution.[18] |
| Electrochemical (EC) | High | No | Requires alkaline mobile phase.[18][20] |
| Fluorescence (FL) | Very High | Yes | Derivatization can be time-consuming.[20] |
Future Directions and Therapeutic Potential
The unique structural features of this compound and other rare deoxy sugars make them exciting targets for future research and development.
-
Drug Development: The enzymes involved in the biosynthesis of these sugars are attractive targets for the development of novel antibacterial agents. Inhibiting the production of essential components of the bacterial cell wall could be a powerful strategy to combat antibiotic resistance.[14][21]
-
Vaccine Design: The O-antigens of bacterial LPS are potent immunogens. Synthetic O-antigens containing specific dideoxy sugars could be used to develop highly targeted and effective vaccines against pathogenic bacteria.
-
Glycoengineering: A deeper understanding of the biosynthetic pathways of these sugars will enable the genetic engineering of microorganisms to produce novel glycoconjugates with enhanced or entirely new biological activities.
Conclusion
This compound, as a representative of the broader class of dideoxy sugars, plays a crucial, albeit often overlooked, role in microbial biology. Its presence in bacterial lipopolysaccharides and other bioactive molecules has profound implications for host-pathogen interactions and the development of new therapeutic strategies. Further research into the biosynthesis and function of this and other rare sugars will undoubtedly open up new avenues for drug discovery and biotechnology.
References
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- Pfrengle, F., & Vogel, C. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152(4), 443-449.
- Farhana, A., & Khan, Y. S. (2023). Biochemistry, Lipopolysaccharide. In StatPearls.
- Thiem, J., & Schneider, G. (1983). Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose).
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- Tétard, D., Brulé, C., & Pourceau, G. (2015). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. The Journal of organic chemistry, 80(3), 1546-1555.
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An In-depth Technical Guide to the Enzymatic Biosynthesis of L-Rhamnose: A Model for 4,6-Dideoxy-L-glycero-hexopyranose Synthesis
Introduction: The Significance of Deoxysugars in Biology and Drug Discovery
Deoxysugars are integral components of a wide array of natural products and cellular structures, particularly in bacteria, where they play critical roles in the formation of cell wall polysaccharides, lipopolysaccharides (LPS), and capsular polysaccharides.[1][2] These molecules are crucial for bacterial survival, virulence, and interaction with their hosts.[1][3] One of the most prevalent deoxysugars is L-rhamnose (6-deoxy-L-mannose), a monosaccharide found extensively in the cell walls of many pathogenic bacteria, including Mycobacterium tuberculosis and various Streptococcus species.[1][3][4]
The enzymatic pathways responsible for the biosynthesis of these sugars are of significant interest to researchers, scientists, and drug development professionals. The absence of these pathways in humans makes the enzymes involved highly attractive targets for the development of novel therapeutic agents with high specificity and potentially lower toxicity.[2][5]
This guide provides a detailed technical overview of the enzymatic pathway for the biosynthesis of L-rhamnose, which serves as an excellent and well-characterized model for understanding the synthesis of other deoxysugars, including the specifically named 4,6-dideoxy-L-glycero-hexopyranose. The principles of enzymatic dehydration, epimerization, and reduction are fundamental to the synthesis of this class of molecules. We will delve into the canonical four-step pathway involving the Rml enzymes, providing insights into their mechanisms, experimental characterization, and potential for therapeutic intervention.
The Canonical dTDP-L-Rhamnose Biosynthesis Pathway
In the majority of bacteria and archaea, the biosynthesis of L-rhamnose proceeds through a conserved four-step enzymatic pathway that converts D-glucose-1-phosphate into dTDP-L-rhamnose.[6][7] This nucleotide-activated form of L-rhamnose is the donor substrate for rhamnosyltransferases, which incorporate it into various polysaccharides.[7] The four enzymes central to this pathway are RmlA, RmlB, RmlC, and RmlD, and their corresponding genes are often found in a conserved cluster.[7][8]
Caption: The four-step enzymatic pathway for the biosynthesis of dTDP-L-Rhamnose.
Step 1: RmlA - Glucose-1-phosphate thymidylyltransferase
The pathway is initiated by the enzyme RmlA (EC 2.7.7.24), which catalyzes the transfer of a thymidylyl group from deoxythymidine triphosphate (dTTP) to D-glucose-1-phosphate (G1P).[7][9] This reaction forms dTDP-D-glucose and pyrophosphate. RmlA is a nucleotidyltransferase and has been noted for its relative promiscuity towards both the sugar-1-phosphate and nucleotide triphosphate substrates, a characteristic that can be exploited in chemoenzymatic synthesis.[7]
Step 2: RmlB - dTDP-D-glucose 4,6-dehydratase
The second step is catalyzed by RmlB (EC 4.2.1.46), a dTDP-D-glucose 4,6-dehydratase.[7][10] This enzyme utilizes NAD+ as a cofactor to catalyze the dehydration of dTDP-D-glucose, resulting in the formation of dTDP-4-keto-6-deoxy-D-glucose.[9][10] The reaction proceeds through an oxidation-reduction mechanism at C4, followed by the elimination of water from C5 and C6. The crystal structure of RmlB from Salmonella enterica reveals a homodimeric structure with a deep active site cavity.[7]
Step 3: RmlC - dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
RmlC (EC 5.1.3.13) is a dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase that catalyzes the double epimerization at both the C3 and C5 positions of the hexose ring.[7][10] This enzymatic step transforms dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose. The mechanism of RmlC is complex and involves a series of proton transfers that invert the stereochemistry at two chiral centers.[11]
Step 4: RmlD - dTDP-4-keto-L-rhamnose reductase
The final step in the pathway is the stereospecific reduction of the 4-keto group of dTDP-4-keto-L-rhamnose, which is catalyzed by RmlD (EC 1.1.1.133), a dTDP-4-keto-L-rhamnose reductase.[10][12] This reaction is dependent on the cofactor NADPH and yields the final product, dTDP-L-rhamnose.[10] The RmlD enzyme is essential for the completion of the pathway and the subsequent synthesis of rhamnose-containing polysaccharides.[12]
Alternative Biosynthetic Pathways for L-Rhamnose
While the dTDP-L-rhamnose pathway is predominant in bacteria, alternative pathways exist in other domains of life.
-
UDP-L-Rhamnose Pathway: In plants, fungi, and some viruses, L-rhamnose is synthesized from UDP-D-glucose.[1][5][13] This pathway involves an initial dehydration step catalyzed by UDP-D-glucose 4,6-dehydratase (UGD), which is homologous to RmlB.[10][14] The subsequent epimerization and reduction steps are often carried out by a single bifunctional enzyme.[5][10]
-
GDP-D-Rhamnose Pathway: Some bacteria, such as those in the genus Pseudomonas, can synthesize D-rhamnose via a GDP-activated pathway starting from GDP-D-mannose.[1][7]
Experimental Protocols for the Characterization of the dTDP-L-Rhamnose Pathway
The study of the L-rhamnose biosynthesis pathway often involves the expression and purification of the Rml enzymes, followed by in vitro reconstitution of the pathway and analysis of the enzymatic products.
Caption: A generalized experimental workflow for the in vitro study of the Rml pathway.
Protocol 1: Heterologous Expression and Purification of Rml Enzymes
-
Gene Cloning: The genes rmlA, rmlB, rmlC, and rmlD are amplified from the genomic DNA of the organism of interest and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Transformation: The expression constructs are transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: Bacterial cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG). Cultures are then grown for an additional period at a reduced temperature to enhance soluble protein expression.
-
Cell Lysis and Purification: Cells are harvested, resuspended in lysis buffer, and lysed (e.g., by sonication). The soluble fraction is clarified by centrifugation and applied to an affinity chromatography column (e.g., Ni-NTA resin). The purified protein is eluted and dialyzed against a suitable storage buffer.
-
Purity Assessment: The purity of the recombinant enzymes is assessed by SDS-PAGE.
Protocol 2: One-Pot Enzymatic Synthesis and Analysis of dTDP-L-Rhamnose
-
Reaction Setup: A reaction mixture is prepared containing buffer, D-glucose-1-phosphate, dTTP, NAD+, NADPH, and the four purified Rml enzymes (RmlA, RmlB, RmlC, and RmlD).
-
Incubation: The reaction is incubated at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is terminated, typically by heat inactivation or the addition of an organic solvent.
-
Product Analysis: The reaction mixture is analyzed for the presence of dTDP-L-rhamnose. This can be achieved through various analytical techniques:
Enzymatic Properties and Quantitative Data
The characterization of the individual Rml enzymes provides valuable information about their catalytic efficiency and substrate specificity. The following table summarizes typical enzymatic properties that are determined.
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Optimal Temp. (°C) |
| RmlA | G1P, dTTP | dTDP-D-Glucose, PPi | Mg2+ | 7.5 - 8.5 | 30 - 40 |
| RmlB | dTDP-D-Glucose | dTDP-4-keto-6-deoxy-D-Glucose | NAD+ | 8.0 - 9.0 | 30 - 37 |
| RmlC | dTDP-4-keto-6-deoxy-D-Glucose | dTDP-4-keto-L-rhamnose | None | 7.0 - 8.0 | 25 - 37 |
| RmlD | dTDP-4-keto-L-rhamnose | dTDP-L-Rhamnose | NADPH | 6.5 - 7.5 | 25 - 37 |
Note: The optimal conditions can vary depending on the source organism of the enzymes.
Therapeutic Implications and Drug Development
The biosynthesis of L-rhamnose is essential for the viability and virulence of many pathogenic bacteria.[3] For instance, in Mycobacterium tuberculosis, L-rhamnose is a critical linker between peptidoglycan and arabinogalactan in the cell wall, making its synthesis vital for the structural integrity of the bacterium.[1] As this pathway is absent in humans, the Rml enzymes represent prime targets for the development of novel antibiotics.[2]
Research efforts are focused on identifying inhibitors of the Rml enzymes. For example, bio-layer interferometry has been used to screen for and identify lead compounds that bind to and inhibit the Rml enzymes of Streptococcus pyogenes.[3] Such inhibitors have the potential to be developed into a new class of antibiotics that target bacterial cell wall synthesis.[3]
Conclusion
The enzymatic pathway for the biosynthesis of dTDP-L-rhamnose is a well-conserved and fundamentally important process in many bacteria. The four enzymes, RmlA, RmlB, RmlC, and RmlD, work in a sequential manner to produce the activated sugar donor required for the synthesis of essential cell surface polysaccharides. A thorough understanding of this pathway, from the molecular mechanisms of the enzymes to the experimental methods for their characterization, is crucial for both fundamental research in glycobiology and applied research in drug development. The principles elucidated from the study of the L-rhamnose pathway provide a robust framework for investigating the biosynthesis of other deoxysugars and for the rational design of novel therapeutics to combat bacterial infections.
References
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Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - bioRxiv. (2019-11-25). Available at: [Link]
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The L‐rhamnose biosynthetic pathway in prokaryotes and eukaryotes. (A)... - ResearchGate. Available at: [Link]
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The rhamnose pathway - PubMed. Curr Opin Struct Biol. 2000 Dec;10(6):687-96. Available at: [Link]
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L-rhamnose biosynthesis pathway. Four-step catalytic reaction resulting... - ResearchGate. Available at: [Link]
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Streptococcal dTDP-L-rhamnose Biosynthesis Enzymes: Functional Characterization and Lead Compound Identification - PubMed. Mol Microbiol. 2019 Apr;111(4):951-964. Available at: [Link]
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Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC - PubMed Central. Int J Mol Sci. 2022 Aug 20;23(16):9426. Available at: [Link]
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Rhamnose Biosynthesis Pathway Supplies Precursors for Primary and Secondary Metabolism in Saccharopolyspora spinosa - PMC - NIH. Appl Environ Microbiol. 2001 Oct;67(10):4558-63. Available at: [Link]
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The variation of dTDP-L-rhamnose pathway genes in Vibrio cholerae - PubMed. J Bacteriol. 2001 May;183(10):3285-97. Available at: [Link]
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(A) Biosynthesis pathway of dTDP-L-rhamnose. The names of the genes... - ResearchGate. Available at: [Link]
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Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - Frontiers. Front Bioeng Biotechnol. 2021 Nov 8;9:768656. Available at: [Link]
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Identification of an l-Rhamnose Synthetic Pathway in Two Nucleocytoplasmic Large DNA Viruses - PMC - NIH. J Virol. 2011 Oct;85(19):10266-73. Available at: [Link]
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The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydrata - IRIS UniGe. Int J Mol Sci. 2022 Nov 23;23(23):14620. Available at: [Link]
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Investigating the Substrate Specificity of l-Rhamnose Biosynthetic Enzymes (RmlA–D): Chemoenzymatic Synthesis of an Isosteric Nonhydrolyzable TDP-β-l-Rhamnose Phosphonate | ACS Catalysis - ACS Publications. ACS Catal. 2016, 6, 3, 1579–1583. Available at: [Link]
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Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans - PubMed. J Bacteriol. 1997 Nov;179(21):6869-72. Available at: [Link]
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Disruption of dTDP-rhamnose biosynthesis modifies lipopolysaccharide core, exopolysaccharide production, and root colonization in Azospirillum brasilense | FEMS Microbiology Letters | Oxford Academic. FEMS Microbiol Lett. 2002 Oct 29;216(1):11-7. Available at: [Link]
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Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase - NIH. Nat Commun. 2021 Jul 2;12(1):4100. Available at: [Link]
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De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose - PMC - PubMed Central. J Org Chem. 2015 Feb 6;80(3):1580-7. Available at: [Link]
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Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed. J Biol Chem. 2012 Jan 6;287(2):1445-55. Available at: [Link]
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4,6-dideoxy-L-glycero-hexopyranose: A Technical Guide to its Potential as an L-rhamnose Analog for Antimicrobial Drug Discovery
Abstract
L-rhamnose is a critical component of the cell wall in numerous pathogenic bacteria, and its biosynthesis is absent in humans, making the enzymes in this pathway attractive targets for novel antimicrobial agents. This technical guide provides an in-depth exploration of 4,6-dideoxy-L-glycero-hexopyranose, a structural analog of L-rhamnose, as a potential inhibitor of the L-rhamnose biosynthetic pathway. We will delve into the intricacies of the L-rhamnose biosynthesis pathway, propose a detailed chemical synthesis for this compound, and outline experimental protocols to evaluate its biological activity. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new antimicrobial agents targeting bacterial cell wall synthesis.
The L-Rhamnose Biosynthetic Pathway: A Key Antimicrobial Target
L-rhamnose, a 6-deoxy-L-mannose, is an essential monosaccharide in the cell walls of many Gram-positive and Gram-negative bacteria. It is a key constituent of various surface polysaccharides, including the O-antigen of lipopolysaccharide (LPS) and capsular polysaccharides, which are crucial for bacterial viability, virulence, and resistance to host immune responses. The biosynthesis of L-rhamnose is a four-step enzymatic pathway that converts D-glucose-1-phosphate to dTDP-L-rhamnose, the activated nucleotide sugar donor for glycosyltransferases. The absence of this pathway in humans makes it a prime target for the development of selective antibacterial therapies.[1][2]
The four key enzymes in this pathway are:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from D-glucose-1-phosphate and dTTP.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.
-
RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces the 4-keto group to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.
This compound: A Structural Analog of L-Rhamnose
This compound is a synthetic monosaccharide that shares a high degree of structural similarity with L-rhamnose. The key difference lies in the absence of the hydroxyl group at the C4 position. This subtle modification could potentially allow the molecule to act as a competitive inhibitor of the enzymes in the L-rhamnose biosynthesis pathway, particularly RmlC and RmlD, by binding to their active sites without being processed.
| Feature | L-Rhamnose | This compound |
| Chemical Formula | C6H12O5 | C6H12O4 |
| Molar Mass | 164.16 g/mol | 148.16 g/mol |
| Structure | 6-deoxy-L-mannose | This compound |
| Key Difference | Hydroxyl group at C4 | No hydroxyl group at C4 |
Proposed Synthesis of this compound from L-Rhamnose
A plausible and efficient synthesis of this compound can be achieved from the readily available starting material, L-rhamnose. The proposed synthetic route involves the selective protection of hydroxyl groups, deoxygenation at the C4 position, and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of L-Rhamnose
-
To a solution of L-rhamnose (1 eq.) in dry pyridine, add benzoyl chloride (4 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 1,2,3,4-tetra-O-benzoyl-α-L-rhamnopyranose.
Step 2: Selective Deprotection at C4
-
Dissolve the protected rhamnose in a mixture of acetic acid and water.
-
Heat the solution at 80°C for 4 hours to selectively remove the C4-benzoyl group.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with saturated NaHCO3 and extract with ethyl acetate.
-
Purify the product by column chromatography to yield 1,2,3-tri-O-benzoyl-α-L-rhamnopyranose.
Step 3: Deoxygenation at C4 (Barton-McCombie Deoxygenation)
-
To a solution of the C4-alcohol in dry toluene, add sodium hydride (1.5 eq.) at 0°C and stir for 30 minutes.
-
Add carbon disulfide (2 eq.) and stir for 2 hours.
-
Add methyl iodide (2.5 eq.) and stir for another 2 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Dissolve the crude xanthate ester in toluene, add tributyltin hydride (1.5 eq.) and a catalytic amount of AIBN.
-
Heat the reaction at 80°C for 4 hours.
-
Cool the reaction and remove the solvent. Purify the product by column chromatography to obtain the 4-deoxy derivative.
Step 4: Deprotection
-
Dissolve the 4-deoxy derivative in methanol and add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 6 hours.
-
Neutralize the reaction with Amberlite IR-120 resin, filter, and concentrate the filtrate to yield this compound.
Evaluating the Biological Activity: A Framework for Investigation
To assess the potential of this compound as an L-rhamnose analog and an inhibitor of its biosynthesis, a series of enzymatic and whole-cell assays are proposed.
Enzymatic Assays
The inhibitory activity of the synthesized analog will be evaluated against the key enzymes of the L-rhamnose biosynthetic pathway: RmlB, RmlC, and RmlD. These enzymes can be expressed and purified from a suitable bacterial host, such as E. coli.
Experimental Protocol: General Enzymatic Assay
-
Enzyme Expression and Purification: Clone the genes encoding RmlB, RmlC, and RmlD from a pathogenic bacterium (e.g., Streptococcus pyogenes) into an expression vector and transform into E. coli. Induce protein expression and purify the enzymes using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
-
Inhibition Assay:
-
Set up reaction mixtures containing the purified enzyme, its substrate, and varying concentrations of the inhibitor (this compound).
-
For RmlB, monitor the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose by HPLC.
-
For RmlC and RmlD, a coupled assay can be used where the final product, dTDP-L-rhamnose, is detected.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Measure the reaction velocity at each inhibitor concentration.
-
-
Data Analysis:
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
| Enzyme | Substrate | Product | Assay Method |
| RmlB | dTDP-D-Glucose | dTDP-4-keto-6-deoxy-D-glucose | HPLC |
| RmlC | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-mannose | Coupled assay with RmlD, HPLC |
| RmlD | dTDP-4-keto-6-deoxy-L-mannose | dTDP-L-Rhamnose | HPLC |
Whole-Cell Assays
The efficacy of this compound as an antimicrobial agent will be assessed using whole-cell assays against relevant pathogenic bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of dilutions of the synthesized analog in a suitable growth medium.
-
Inoculate each dilution with a standardized suspension of the target bacterium (e.g., Streptococcus pyogenes).
-
Incubate the cultures under appropriate conditions (e.g., 37°C, 24 hours).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antimicrobial agents targeting the essential L-rhamnose biosynthetic pathway. Its structural similarity to the natural substrate, L-rhamnose, suggests a high potential for inhibiting one or more of the key enzymes in this pathway. The proposed synthetic route provides a clear path to obtaining this compound for biological evaluation.
Future work should focus on the detailed kinetic characterization of the inhibitory activity of this analog and its derivatives. Structure-activity relationship (SAR) studies, guided by the synthesis of further modified analogs, will be crucial in optimizing the inhibitory potency and selectivity. Furthermore, in vivo studies in animal models of bacterial infection will be necessary to evaluate the therapeutic potential of promising lead compounds. The exploration of L-rhamnose analogs, such as this compound, opens a new avenue for the discovery of much-needed antibacterial drugs with a novel mechanism of action.
References
- Giraud, M. F., & Naismith, J. H. (2000). The rhamnose pathway. Current opinion in structural biology, 10(6), 687-696.
- van der Beek, S. L., Le Breton, Y., Ferenbach, A. T., & van Sorge, N. M. (2019). Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. Molecular microbiology, 111(4), 1074-1088.
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Methodological & Application
Application Notes & Protocols: A Guide to the Enzymatic Synthesis of Dideoxy Sugars from L-Rhamnose Precursors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of dideoxy sugars. This document outlines a robust chemoenzymatic strategy, commencing with the well-established synthesis of the pivotal precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), and subsequently detailing the enzymatic conversion to a 3,6-dideoxyhexose. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure experimental success.
Introduction: The Significance of Dideoxy Sugars in Modern Drug Discovery
Dideoxy sugars are integral components of numerous biologically active natural products, including antibiotics and anticancer agents.[1] Their unique structural features, characterized by the absence of two hydroxyl groups, often confer enhanced biological activity and improved pharmacokinetic properties to the parent molecules.[2] The precise enzymatic control over stereochemistry makes enzymatic synthesis an attractive alternative to often complex and low-yield chemical methods.[3] This guide focuses on a modular enzymatic approach to generate these valuable synthons.
Part 1: Synthesis of the Key Precursor, dTDP-L-Rhamnose
The enzymatic synthesis of dideoxy sugars from L-rhamnose first requires the activation of a 6-deoxysugar into a nucleotide-diphospho-sugar. The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate is a well-characterized four-enzyme cascade, catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[4][5][6] This pathway serves as the foundational module for the subsequent deoxygenation step.
The RmlABCD Enzymatic Cascade: A Mechanistic Overview
The conversion of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose is a highly efficient process in many bacteria.[4] The four enzymes involved are:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[5]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[7]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of the intermediate at the C3 and C5 positions to yield dTDP-4-keto-6-deoxy-L-mannose.
-
RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces the 4-keto group to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.[8]
Caption: The RmlABCD enzymatic cascade for dTDP-L-rhamnose synthesis.
Protocol 1: One-Pot Enzymatic Synthesis of dTDP-L-Rhamnose
This protocol describes a one-pot, multi-enzyme synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTMP, incorporating an ATP regeneration system.
Materials:
-
Glucose-1-phosphate
-
Deoxythymidine monophosphate (dTMP)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
NADP⁺
-
Pyruvate kinase (PK)
-
Thymidylate kinase (TMK)
-
Nucleoside diphosphate kinase (NDPK)
-
RmlA, RmlB, RmlC, RmlD enzymes (purified)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the final concentrations as detailed in Table 1.
-
Enzyme Addition: Add the purified RmlA, RmlB, RmlC, RmlD, PK, TMK, and NDPK enzymes to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by HPLC.
-
Termination and Purification: Terminate the reaction by heat inactivation (65°C for 15 minutes). Purify the dTDP-L-rhamnose by anion-exchange chromatography.
Table 1: Reaction Components for dTDP-L-Rhamnose Synthesis
| Component | Final Concentration |
| Glucose-1-phosphate | 50 mM |
| dTMP | 20 mM |
| ATP | 5 mM |
| PEP | 60 mM |
| KCl | 100 mM |
| MgCl₂ | 20 mM |
| NADP⁺ | 1 mM |
| Tris-HCl (pH 8.0) | 50 mM |
| Pyruvate Kinase | 10 U/mL |
| Thymidylate Kinase | 5 U/mL |
| NDPK | 5 U/mL |
| RmlA, B, C, D | 0.1 mg/mL each |
Part 2: Enzymatic Conversion to a 3,6-Dideoxyhexose
The synthesis of 3,6-dideoxyhexoses, such as tyvelose and paratose, proceeds from the intermediate dTDP-4-keto-6-deoxy-D-glucose generated in the RmlB-catalyzed step of the rhamnose pathway.[9] A key enzymatic step is the C-3 deoxygenation.[10]
The C-3 Deoxygenation Pathway: A Mechanistic Insight
The biosynthesis of 3,6-dideoxyhexoses involves a complex enzymatic machinery. A key enzyme in this process is a dehydratase that acts on the C3 position of the hexose ring. For instance, in the biosynthesis of ascarylose, a 3,6-dideoxy-L-arabino-hexose, a series of enzymatic reactions leads to the removal of the C3 hydroxyl group.[11] While the complete pathway can vary between organisms, a common theme is the involvement of a pyridoxamine-5'-phosphate (PMP)-dependent enzyme and a reductase.[10]
Caption: A generalized enzymatic pathway for C-3 deoxygenation.
Protocol 2: Chemoenzymatic Synthesis of a dTDP-3,6-dideoxyhexose
This protocol outlines a chemoenzymatic approach where the product of the RmlB reaction, dTDP-4-keto-6-deoxy-D-glucose, is used as a substrate for a subsequent enzymatic cascade to achieve C-3 deoxygenation.
Materials:
-
dTDP-4-keto-6-deoxy-D-glucose (synthesized as per Protocol 1 or obtained commercially)
-
NAD(P)H
-
Purified C-3 dehydratase (e.g., from a bacterial source known to produce 3,6-dideoxyhexoses)
-
Purified reductase enzymes (E2 and E3)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
Procedure:
-
Reaction Setup: In a sterile tube, combine dTDP-4-keto-6-deoxy-D-glucose, NAD(P)H, MgCl₂, and Tris-HCl buffer as per the concentrations in Table 2.
-
Enzyme Addition: Add the purified C-3 dehydratase and reductase enzymes to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 8-12 hours.
-
Monitoring and Purification: Monitor the formation of the dideoxy sugar nucleotide by HPLC and purify the final product using anion-exchange and size-exclusion chromatography.
Table 2: Reaction Components for C-3 Deoxygenation
| Component | Final Concentration |
| dTDP-4-keto-6-deoxy-D-glucose | 10 mM |
| NAD(P)H | 20 mM |
| MgCl₂ | 10 mM |
| Tris-HCl (pH 7.5) | 50 mM |
| C-3 Dehydratase (E1) | 0.2 mg/mL |
| Reductase (E2) | 0.2 mg/mL |
| Reductase (E3) | 0.2 mg/mL |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low yield of dTDP-L-rhamnose | Inactive enzymes | Check the activity of each enzyme individually. Ensure proper storage and handling. |
| Suboptimal reaction conditions | Optimize pH, temperature, and cofactor concentrations. | |
| Feedback inhibition by product | Consider a fed-batch approach or in situ product removal. | |
| Incomplete C-3 deoxygenation | Inefficient reductase activity | Ensure a sufficient supply of NAD(P)H. Consider an NAD(P)H regeneration system. |
| Instability of intermediates | Minimize reaction time and maintain optimal temperature. | |
| Incorrect enzyme stoichiometry | Optimize the ratio of the dehydratase and reductase enzymes. |
Experimental Workflow Visualization
Caption: The overall experimental workflow for the enzymatic synthesis of a dideoxy sugar.
References
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- Falcke, M., & von Reuss, S. H. (2019). Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions. Molecules, 24(16), 2894.
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- Dong, C., von Reuss, S. H., & Schroeder, F. C. (2016). Nematode signaling molecules are extensively metabolized by animals, plants, and microorganisms. ACS Chemical Biology, 11(11), 3136-3144.
- Miller, V. P., Thorson, J. S., Ploux, O., Lo, S. F., & Liu, H. W. (1993). Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase. Biochemistry, 32(44), 11934-11942.
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- Bundle, D. R., & Baumann, H. (1993). Synthesis and conformational studies of the tyvelose capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1453-1463.
- Shen, L., Yu, C., Fei, K., Gao, Y., Zhang, B., & Li, Z. (2025). Enhancing the Catalytic Efficiency of l-Rhamnose Isomerase for d-Allose Synthesis through Simultaneous Engineering of Noncatalytic and Catalytic Pockets. Journal of Agricultural and Food Chemistry.
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- Wang, R., Li, J., Liu, J., &堵, G. (2020). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis.
- van der Beek, S. L., Le, N. H., & van der Krol, A. R. (2018).
- Feng, S., Li, Y., & Wang, X. (2016). Identification of a dTDP-rhamnose biosynthetic pathway that oscillates with the molting cycle in Caenorhabditis elegans. The Biochemical Journal, 473(11), 1545-1557.
- Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7936-7983.
- Farkas, E., & Thiem, J. (2011). A chemoenzymatic synthesis of deoxy sugar esters involving stereoselective acetylation of hemiacetals catalyzed by CALB.
- Timmons, S. C., & Jakeman, D. L. (2007). On the synthesis of the 2,6-dideoxysugar L-digitoxose.
- Li, T., Liu, Y., Liu, L., Wang, M., & Zhang, G. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Semantic Scholar.
- von Reuss, S. H. (2019). Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions. Molecules, 24(16), 2894.
- Bundle, D. R., & Gerken, M. (1987). Preparation of 2-, 3-, and 4-deoxy derivatives of L-rhamnose, and derivatives of 2-azido-2-deoxy-L-rhamnose and 2,6-dideoxy-2-fluoro-L-glucose, for use in glycosylation reactions.
- Wang, Y., Li, Y., Li, S., & Wang, X. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. International Journal of Molecular Sciences, 24(24), 17454.
- NOVA University Innovation. (2024).
- Wu, J., Zhang, Y., & Liu, Y. (2023). Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose. International Journal of Molecular Sciences, 24(13), 10925.
- Zhang, X., & Li, Z. (2018). Enzyme mining and D-tagatose synthesis using a dual-enzyme redox system. Green Chemistry, 20(14), 3238-3245.
- Paradisi, F. (2020). Sustainable Catalysis: enzyme-mediated synthesis of high value chemicals and pharmaceuticals in Flow Reactors. CORE.
- Chen, H., Agnihotri, G., Guo, Z., Que, N. L. S., Chen, X. H., & Liu, H. W. (2000). Biosynthesis of Mycarose: Isolation and Characterization of Enzymes Involved in the C-2 Deoxygenation. Journal of the American Chemical Society, 122(43), 10736-10737.
- Zhang, X., Li, Z., & Gao, C. (2013). Biosynthesis of rare hexoses using microorganisms and related enzymes. Biotechnology Advances, 31(6), 856-865.
- Zhou, Y., Artyukhin, A. B., & Schroeder, F. C. (2018). Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans. eLife, 7, e33286.
- von Reuss, S. H., & Schroeder, F. C. (2015). Ascaroside signaling in C. elegans. WormBook: The Online Review of C. elegans Biology, 1-31.
- Khan Academy. (2014, October 24).
- Chen, Z., & Chen, J. (2019). Enzymatic production of l-hexoses based on the hexose Izumoring strategy. Applied Microbiology and Biotechnology, 103(1), 129-140.
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Application Notes & Protocols: Investigating L-Series Dideoxy Sugars in Glycobiology with a Focus on L-Fucose Analogs as a Model System
A Note on 4,6-dideoxy-L-glycero-hexopyranose: As of early 2026, the scientific literature contains limited specific applications for this compound in glycobiology research. Therefore, this guide will utilize a well-established and structurally related L-series 6-deoxysugar, L-fucose, and its functionalized analogs as a model system. The principles, experimental designs, and protocols detailed herein provide a robust framework that can be adapted for the investigation of novel dideoxy sugars like this compound, should it become available for study.
Part 1: Foundational Concepts & Experimental Strategy
The Significance of L-Series Deoxy Sugars in Biological Systems
In the vast landscape of monosaccharides, L-series sugars are relatively rare compared to their D-series counterparts. However, sugars like L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose) are critical components of glycoconjugates in both prokaryotes and eukaryotes, including humans. Their unique structural features, particularly the absence of a hydroxyl group at the C6 position, impart specific properties to the glycans they are part of, influencing a wide range of biological processes.
L-fucose, for instance, is a terminal modification on N-linked and O-linked glycans and is integral to:
-
Cell Adhesion: It forms part of the sialyl-Lewis X (sLex) antigen, a crucial ligand for selectin proteins, mediating leukocyte rolling during inflammation.
-
Signal Transduction: Fucosylation of receptors like TGF-β and Notch can modulate their signaling activity, impacting development and disease.
-
Host-Microbe Interactions: The fucose on gut epithelial cells can be utilized by commensal bacteria, shaping the microbiome composition.
The "dideoxy" nature, as in the titular this compound, suggests an even more modified structure, potentially designed to act as a metabolic inhibitor or a highly specific probe. The absence of the C4 hydroxyl group in addition to the C6 deoxy feature would create a sterically and chemically distinct molecule.
Experimental Rationale: Why Use Analogs?
To study the dynamic process of glycosylation, researchers need tools to track, visualize, or perturb the incorporation of specific sugars. This is where synthetic sugar analogs become invaluable. By introducing a subtle modification—typically a bioorthogonal handle like an azide or an alkyne—we can "tag" a sugar. This tagged sugar is fed to cells, and if it is accepted by the cellular machinery, it gets incorporated into newly synthesized glycans. The bioorthogonal handle then allows for specific chemical reactions to attach probes for visualization or purification.
This guide will focus on protocols using alkynyl-functionalized L-fucose (Fuc-alk) as a model for a clickable dideoxy sugar probe.
Part 2: Core Protocols for Studying Dideoxy Sugar Incorporation
Protocol: Metabolic Labeling of Cellular Glycans with Fuc-alk
This protocol describes the introduction of a bioorthogonal L-fucose analog into cellular glycoconjugates.
Causality Behind Experimental Choices:
-
Serum-Free Media: Serum contains glycoproteins that can interfere with the analysis of de novo synthesized glycans. A brief period of serum starvation synchronizes cells and clears background signal.
-
Concentration of Analog: The optimal concentration (typically 10-100 µM) is a balance. It must be high enough to compete with endogenous L-fucose but low enough to avoid cellular toxicity. This must be determined empirically for each cell line and new sugar analog.
-
Incubation Time: This depends on the rate of glycan biosynthesis and turnover in the chosen cell type, ranging from a few hours to over 24 hours.
Step-by-Step Methodology:
-
Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) on appropriate culture plates (e.g., 6-well plates for Western blot, glass-bottom dishes for imaging) to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Sugar Analog Stock: Prepare a 10 mM stock solution of Fuc-alk (or your target dideoxy sugar analog) in sterile DMSO or PBS. Store at -20°C.
-
Metabolic Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of Fuc-alk (e.g., 50 µM). A negative control group (no analog) and a positive control (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz) should be run in parallel.
-
Incubate the cells for 18-24 hours under standard culture conditions (37°C, 5% CO2).
-
-
Cell Lysis (for biochemical analysis):
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay. The lysate is now ready for the click chemistry reaction.
-
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Conjugation
This protocol attaches a reporter molecule (e.g., a biotin tag for enrichment or a fluorescent dye for imaging) to the incorporated alkynyl-sugar.
Trustworthiness & Self-Validation:
-
Click-Chemistry Components: The reaction is highly specific. The "click" reaction will only occur between the alkyne handle on the sugar and the azide group on the probe. A "no-analog" control lysate should be processed in parallel; the absence of signal in this lane on a Western blot validates the specificity of the labeling.
-
Ligand and Copper Source: The TBTA ligand stabilizes the Cu(I) oxidation state, which is essential for the reaction, and accelerates the catalysis.
Step-by-Step Methodology (for Western Blotting):
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the click-chemistry reaction mix. For a 50 µL final reaction volume with 50 µg of protein lysate:
-
Protein Lysate: X µL (for 50 µg)
-
Azide-Probe (e.g., Biotin-Azide, 1 mM stock): 1 µL (Final: 20 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock): 1 µL (Final: 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO): 1 µL (Final: 200 µM)
-
Copper(II) Sulfate (CuSO₄, 50 mM stock): 1 µL (Final: 1 mM)
-
Add PBS to bring the final volume to 50 µL.
-
-
Reaction Incubation:
-
Vortex the components in the order listed above, adding the CuSO₄ last to initiate the reaction.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation (Optional but Recommended): Use a chloroform/methanol precipitation method to clean up the sample before running on a gel.
-
SDS-PAGE and Western Blotting:
-
Resuspend the protein pellet in 1X Laemmli sample buffer.
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe for the biotin tag using a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent secondary probe.
-
Develop the blot using an appropriate substrate (e.g., ECL for HRP) and image.
-
Part 3: Data Interpretation & Visualization
Quantitative Data Summary
The following table provides typical starting concentrations and incubation times for metabolic labeling experiments. These should be optimized for your specific system.
| Parameter | Cell Line (Example) | Recommended Starting Range | Key Consideration |
| Analog Concentration | HEK293T | 25 - 100 µM | Balance incorporation efficiency with potential cytotoxicity. |
| A549 | 50 - 150 µM | Some cell lines have different precursor pool sizes. | |
| Incubation Time | Fast-growing (e.g., Jurkat) | 6 - 12 hours | Match the labeling period to the cell cycle and protein turnover rate. |
| Slower-growing (e.g., primary cells) | 18 - 48 hours | Longer times may be needed for detectable signal. |
Visualizing the Experimental Workflow
The following diagram illustrates the complete process from metabolic labeling to detection.
Caption: Workflow for metabolic labeling and detection of fucosylated proteins.
Visualizing the Underlying Biological Pathway
This diagram shows the simplified salvage pathway for L-fucose and the point of entry for a synthetic analog.
Caption: Simplified L-fucose salvage pathway and analog incorporation point.
Part 4: Advanced Applications & Future Directions
The basic labeling and detection workflow can be adapted for more sophisticated biological questions:
-
Proteomic Identification: Instead of a simple biotin tag, an enrichment tag (like biotin) can be used to pull down labeled glycoproteins. These proteins can then be identified by mass spectrometry, revealing the specific targets of fucosylation under different conditions.
-
In Vivo Studies: With careful formulation, clickable sugar analogs can be administered to animal models to study glycosylation in the context of a whole organism.
-
Inhibitor Studies: A non-functionalizable dideoxy sugar (one without an azide or alkyne handle) could potentially act as a competitive inhibitor of fucosyltransferases. By comparing the glycosylation patterns in cells treated with the inhibitor versus a control, one could deduce the roles of specific fucosylation events. This would be a primary application for a novel compound like this compound.
The study of unique dideoxy sugars, whether natural or synthetic, continues to be a frontier in glycobiology. The methodologies outlined here provide a foundational toolkit for researchers to explore the impact of these modifications on cellular function, with implications for drug development in cancer, immunology, and infectious disease.
References
-
Title: Selectins Source: Essentials of Glycobiology, 2nd edition URL: [Link]
-
Title: Fucosylation and its role in disease Source: Glycobiology URL: [Link]
-
Title: O-Fucosylation of the Notch Receptor Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Host-microbiota interactions in the intestine Source: Science URL: [Link]
Application Note: Structural Elucidation of 4,6-dideoxy-L-glycero-hexopyranose using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural analysis of 4,6-dideoxy-L-glycero-hexopyranose using Nuclear Magnetic Resonance (NMR) spectroscopy. Dideoxy sugars are crucial components of various natural products and pharmaceutically active compounds, making their unambiguous structural characterization essential. This document outlines detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a systematic workflow for spectral interpretation. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for analyzing this and related dideoxy sugar moieties.
Introduction: The Structural Challenge of Dideoxy Sugars
This compound is a monosaccharide characterized by the absence of hydroxyl groups at the C4 and C6 positions of the pyranose ring and an L-configuration at the highest numbered chiral center (C5).[1] These structural modifications significantly alter its chemical properties and biological activity compared to common hexoses. NMR spectroscopy is the most powerful technique for the unambiguous determination of carbohydrate structures in solution, providing detailed information on atomic connectivity, stereochemistry, and conformation.[2][3]
The absence of protons at certain positions and the altered electronic environment in dideoxy sugars can lead to spectral complexities, including signal overlap and changes in expected chemical shifts.[4][5] Therefore, a multi-dimensional NMR approach is not just recommended but essential for complete and accurate structural assignment.[2][3] This guide provides the necessary protocols and theoretical grounding to navigate these challenges.
Foundational Principles and Predicted Spectral Characteristics
The structure of this compound dictates a unique NMR fingerprint. The key features are:
-
C6-Methyl Group: A characteristic upfield signal in the ¹H spectrum (around 1.2-1.3 ppm) appearing as a doublet due to coupling with H5, and a corresponding upfield ¹³C signal.[6]
-
C4-Methylene Group: The replacement of a hydroxyl group with a hydrogen results in a methylene group at the C4 position. The protons at this position will appear at a significantly higher field (lower ppm) compared to methine protons of hydroxylated carbons and will exhibit complex coupling patterns.[4]
-
Anomeric Center (C1): The chemical shift and coupling constant of the anomeric proton (H1) are diagnostic of its configuration (α or β).[3]
-
Spin Systems: The contiguous protons from H1 through H5 form a distinct spin system that can be traced using a COSY experiment. The C4 methylene protons will interrupt the typical methine-only spin system seen in fully hydroxylated pyranoses.
Predicted ¹H and ¹³C NMR Chemical Shifts
Table 1: Predicted NMR Data for this compound (in D₂O)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY & HMBC) |
| 1 | α: ~5.2 / β: ~4.6 | α: ~93 / β: ~97 | COSY: H2; HMBC: C2, C3, C5 |
| 2 | ~3.5 - 3.8 | ~70 - 73 | COSY: H1, H3; HMBC: C1, C3, C4 |
| 3 | ~3.6 - 3.9 | ~71 - 74 | COSY: H2, H4a, H4e; HMBC: C1, C2, C4, C5 |
| 4 | ~1.5 - 2.0 (axial & equatorial) | ~30 - 35 | COSY: H3, H5; HMBC: C2, C3, C5, C6 |
| 5 | ~3.7 - 4.0 | ~68 - 72 | COSY: H4a, H4e, H6; HMBC: C1, C3, C4, C6 |
| 6 (CH₃) | ~1.2 - 1.3 | ~17 - 18 | COSY: H5; HMBC: C4, C5 |
Note: These are estimated values. Actual shifts can vary based on solvent, temperature, and pH. The presence of both α and β anomers in solution will result in two sets of signals.[3]
Experimental Protocols
Protocol 1: Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation. For carbohydrates, deuterium oxide (D₂O) is the solvent of choice to avoid the overwhelming signal from water's protons.
Methodology:
-
Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5-0.6 mL of high-purity D₂O (99.96%).
-
Deuterium Exchange: Lyophilize (freeze-dry) the sample. This step is repeated 2-3 times to exchange the acidic hydroxyl protons (-OH) with deuterium (-OD), further reducing the residual HOD signal.[3]
-
Final Dissolution: After the final lyophilization, re-dissolve the sample in the final volume of D₂O for transfer to an NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonate) or acetone, for precise chemical shift referencing (¹H δ = 0.00 ppm for DSS).[3]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the NMR coil (typically ~4 cm).
Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)
One-dimensional spectra provide the foundational information on the types of protons and carbons present.
Methodology:
-
Instrument Setup: Tune and shim the NMR spectrometer (a 500 MHz or higher field instrument is recommended for carbohydrate analysis) to ensure optimal magnetic field homogeneity.[2]
-
¹H NMR Acquisition:
-
Experiment: Standard proton acquisition with solvent suppression (e.g., presaturation).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard carbon acquisition with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance and sensitivity.
-
Protocol 3: 2D NMR for Structural Elucidation
Two-dimensional NMR experiments are critical for assembling the molecular structure by establishing through-bond connectivities.[8][9]
Methodology:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds). This is used to map out the H1-H2-H3-H4-H5-H6 spin system.[4]
-
Experiment: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon (one-bond C-H correlation).[10][11]
-
Experiment: Standard gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3) to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.
-
Spectral Width: ~12 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz for pyranose rings.
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (2-4 bonds). This is crucial for connecting different spin systems and confirming the overall carbon skeleton.[10][11]
-
Experiment: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Long-Range Coupling Delay: Optimized for a long-range J-coupling of ~8 Hz. This value is a good compromise for detecting both ²J(CH) and ³J(CH) correlations.[10]
-
Number of Scans: 16-64 per increment.
-
Data Interpretation Workflow
A systematic approach is required to piece together the structural puzzle from the various NMR spectra.
Figure 2: Expected COSY correlations for the proton spin system.
Figure 3: Key HMBC correlations confirming the pyranose structure.
Conclusion
The structural elucidation of modified carbohydrates like this compound is critically dependent on a systematic and multi-faceted NMR analysis. While the absence of hydroxyl groups introduces variations from standard hexose spectra, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a clear and reliable path to complete structural assignment. The protocols and workflows detailed in this application note offer a self-validating system, ensuring that researchers can confidently determine the precise structure of this and other challenging dideoxy sugars, which is a vital step in drug discovery and natural product chemistry.
References
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PubChem. L-Rhamnose. National Center for Biotechnology Information. [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Semantic Scholar. Synthesis and NMR Characterisation of Methyl Mono- and Di-O-α-L-Rhamnopyranosyl-α-D-Glucopyranosiduronic Acids. [Link]
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SpectraBase. alpha-L-RHAMNOSE - Optional[13C NMR] - Chemical Shifts. [Link]
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CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]
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MDPI. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. [Link]
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Scilit. 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. [Link]
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Chemicke Zvesti. 13C-NMR spectra of methyl O-methyl-«-L-rhamnopyranosides. [Link]
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ResearchGate. (PDF) Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. [Link]
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ResearchGate. 1H NMR COSY spectra of 3-deoxyglucose (top panel) and fraction F 3 A2... [Link]
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ACS Publications. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]
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National Institutes of Health. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]
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Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. [Link]
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ResearchGate. 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. [Link]
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ResearchGate. The 1 H NMR spectrum of the generated oligosaccharide mixture. [Link]
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Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
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Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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National Institutes of Health. Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. [Link]
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National Institutes of Health. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]
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ResearchGate. (PDF) Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. [Link]
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ResearchGate. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. [Link]
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PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
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PubChem. 4,6-Dideoxy-4-Amino-Alpha-D-Glucose. National Center for Biotechnology Information. [Link]
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YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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IOSR Journal. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Semantic Scholar. Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. [Link]
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National Institutes of Health. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. [Link]
-
PubMed. Synthesis and NMR analysis of 13C-labeled oligosaccharides corresponding to the major glycolipid from Mycobacterium leprae. [Link]
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ResearchGate. 13 C-NMR spectra of the product solutions of (A) [1-13 C]-glucose, (B)... [Link]
-
National Institutes of Health. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides. [Link]
-
ResearchGate. 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. [Link]
-
PubChem. 4,6-Dideoxy-4-{[(1s,4r,5r,6s)-4-{[alpha-D-Glucopyranosyl-(1->4) - PubChem. [Link]
-
Acta Chemica Scandinavica. 1H NMR Study of L-Fucopyranose and 2,6-Dideoxy-L-lyxo-hexopyranosides in D2O. [Link]
-
PubMed Central. De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. [Link]gov/pmc/articles/PMC4029490/)
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Application Note: A Guide to the Mass Spectrometric Analysis of Dideoxyhexoses
Abstract
Dideoxyhexoses, such as L-fucose and L-rhamnose, are biologically significant monosaccharides integral to glycoproteins, bacterial polysaccharides, and other natural products. Their structural characterization and quantification are critical in fields ranging from glycobiology to drug development. However, their analysis by mass spectrometry (MS) presents distinct challenges, primarily due to their high polarity, low volatility, and the prevalence of structurally similar isomers. This guide provides a comprehensive overview of robust methodologies for the analysis of dideoxyhexoses, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind sample preparation, derivatization strategies, ionization techniques, and fragmentation pathways, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Dideoxyhexoses
Dideoxyhexoses are monosaccharides that lack two hydroxyl groups compared to a standard hexose. This structural feature imparts unique chemical properties and biological roles. L-Fucose, for instance, is a key component of the ABO blood group antigens, while L-rhamnose is prevalent in bacterial cell walls.
The primary analytical hurdles in their MS-based analysis include:
-
Isomerism: Numerous stereoisomers and positional isomers exist, which are often difficult to distinguish as they share the same mass-to-charge ratio (m/z).[1][2] Differentiating these isomers often requires careful chromatographic separation or advanced MS techniques.[1]
-
Polarity and Volatility: Like other carbohydrates, dideoxyhexoses are highly polar and non-volatile, making them incompatible with direct GC analysis without chemical modification.[3][4]
-
Ionization Efficiency: Underivatized sugars exhibit poor ionization efficiency in common soft ionization techniques like Electrospray Ionization (ESI), which can limit sensitivity in LC-MS applications.[5]
-
Complex Matrices: Isolating and analyzing these sugars from complex biological samples (e.g., plasma, cell lysates) requires effective sample cleanup to minimize matrix effects and interference.[6]
This guide is structured to address these challenges systematically, providing both the theoretical basis and practical protocols for successful analysis.
Experimental Workflow Overview
The analytical workflow for dideoxyhexoses depends on the chosen platform (GC-MS or LC-MS). The following diagram illustrates the major decision points and processes involved.
Caption: General experimental workflow for dideoxyhexose analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of the sugars.[7][8] The alditol acetate method is highly recommended as it eliminates the formation of multiple anomeric peaks by first reducing the sugar's aldehyde group, resulting in a single chromatographic peak per sugar.[3]
Protocol 1: Alditol Acetate Derivatization
Rationale: This two-step process first reduces the monosaccharide to its corresponding sugar alcohol (alditol), collapsing the anomeric forms into a single product. The subsequent acetylation of all hydroxyl groups replaces polar -OH groups with non-polar acetate esters, rendering the molecule volatile and suitable for GC analysis.[3]
Step-by-Step Methodology:
-
Reduction:
-
To a dried sample (containing 10-100 µg of released monosaccharides) in a microvial, add 200 µL of a freshly prepared solution of 10 mg/mL sodium borohydride (NaBH₄) in 1 M ammonium hydroxide (NH₄OH).
-
Incubate at room temperature for 2 hours or 37°C for 90 minutes.[3]
-
Causality Insight: The basic condition (NH₄OH) stabilizes the NaBH₄ and ensures efficient reduction of the carbonyl group.
-
Stop the reaction by adding 20 µL of glacial acetic acid dropwise to neutralize excess NaBH₄.[3] Vortex after each drop.
-
-
Borate Removal:
-
Evaporate the sample to dryness under a stream of nitrogen (N₂).
-
Add 200 µL of methanol and evaporate to dryness. Repeat this step 3-4 times.
-
Causality Insight: Borate ions from the decomposition of NaBH₄ can interfere with the analysis. Methanol reacts with borates to form volatile methyl borate esters, which are removed during evaporation.
-
-
Acetylation:
-
Add 100 µL of acetic anhydride and 100 µL of pyridine to the dry vial.
-
Seal the vial tightly and incubate at 100°C for 1 hour.
-
Causality Insight: Pyridine acts as a catalyst and scavenges the acetic acid byproduct, driving the acetylation reaction to completion.
-
After cooling, evaporate the reagents under N₂. The sample may require co-evaporation with toluene to remove residual pyridine.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS injection.
-
GC-MS Instrumental Parameters & Data Interpretation
Electron Impact (EI) is the preferred ionization method for derivatized sugars. It is a hard ionization technique that generates reproducible and information-rich fragmentation patterns, which are crucial for structural confirmation.[9][10][11]
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity column (e.g., Rtx-225, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation of the alditol acetate derivatives.[3] |
| Injection Mode | Splitless (for trace analysis) or Split | Depends on sample concentration. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatives. |
| Oven Program | Initial 150°C, ramp at 5°C/min to 220°C, hold for 10 min | An example program; must be optimized for specific isomers and column. |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Ion Source | Electron Impact (EI) at 70 eV | Standard energy for generating reproducible fragmentation and library-searchable spectra.[11] |
| Source Temp | 230°C | Prevents condensation of analytes in the source. |
| Scan Range | m/z 40-500 | Covers the expected mass range of fragments for dideoxyhexose alditol acetates. |
Fragmentation Analysis: The fragmentation of alditol acetates in EI-MS is dominated by cleavage of the carbon-carbon backbone.[12][13] The resulting fragments are highly diagnostic. For a dideoxyhexose like fucose or rhamnose, the alditol acetate derivative has a molecular weight of 346 g/mol , but the molecular ion is often weak or absent.
Caption: Primary fragmentation of a dideoxyhexose alditol acetate in EI-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS is a powerful alternative, especially for analyzing underivatized sugars directly from complex mixtures, bypassing the need for derivatization.
Rationale and Approach
This approach leverages the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for separating highly polar sugars. An amino-functionalized column is often used.[5]
-
Ionization: Electrospray Ionization (ESI) is a soft ionization method that generates intact molecular ions, typically as adducts with sodium ([M+Na]⁺), chloride ([M+Cl]⁻), or as deprotonated molecules ([M-H]⁻) in negative ion mode.[5][14]
-
Detection: Tandem MS (MS/MS) is used to isolate a specific precursor ion (e.g., the [M-H]⁻ ion of a dideoxyhexose at m/z 163.07) and fragment it via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[1][15] The resulting fragment ions are diagnostic and can be used for both identification and quantification in Multiple Reaction Monitoring (MRM) mode.[5]
Protocol 2: HILIC-LC-MS/MS of Underivatized Dideoxyhexoses
Step-by-Step Methodology:
-
Sample Preparation:
-
For clean samples, a simple "dilute and shoot" approach may suffice. Dilute the sample in the initial mobile phase (e.g., 90:10 acetonitrile:water).
-
For complex biological matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, centrifuging, and analyzing the supernatant.[5]
-
Solid-Phase Extraction (SPE) with a graphitized carbon cartridge can also be used for cleanup and enrichment.
-
-
LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC column (e.g., Amino, 100 x 2.1 mm, 3.5 µm) | Retains and separates polar analytes like sugars.[5] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | The aqueous phase. High pH can improve deprotonation for negative mode ESI.[16] |
| Mobile Phase B | Acetonitrile | The organic phase for HILIC. |
| LC Gradient | Start at 90% B, decrease to 50% B over 10 min, hold 2 min, return to 90% B and re-equilibrate for 5 min | A typical gradient for eluting polar compounds from a HILIC column. Must be optimized. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |
| MS Ion Source | ESI in Negative Ion Mode | Often provides better sensitivity for underivatized sugars via deprotonation [M-H]⁻.[5][16] |
| Capillary Voltage | -3.0 kV | Typical setting for negative mode ESI. |
| Source Temp | 150°C | Instrument-dependent parameter. |
| Gas Temp/Flow | 350°C / 10 L/min | Facilitates desolvation of the ESI droplets. |
| Scan Mode | MRM for quantification; Product Ion Scan for identification | MRM provides maximum sensitivity and specificity for target analytes.[17] |
Fragmentation and Isomer Differentiation: The fragmentation of deprotonated dideoxyhexoses ([M-H]⁻ at m/z 163) yields characteristic cross-ring and glycosidic bond cleavages. While isomers like fucose and rhamnose produce many of the same fragments, the relative abundance of these fragments can differ, allowing for their distinction.[1][15] Advanced techniques like ion mobility spectrometry or using different adducts (e.g., chloride) can further enhance isomer separation.[18][19]
Example MRM Transitions for Dideoxyhexoses (Negative ESI):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Fucose | 163.1 | 103.0 | 10-15 | Quantifier, cross-ring cleavage |
| Fucose | 163.1 | 73.0 | 20-25 | Qualifier |
| Rhamnose | 163.1 | 119.0 | 10-15 | Quantifier, different fragmentation |
| Rhamnose | 163.1 | 89.0 | 15-20 | Qualifier |
Note: Collision energies are instrument-dependent and require optimization.
Concluding Remarks
The mass spectrometric analysis of dideoxyhexoses is a nuanced but highly achievable task. The choice between GC-MS and LC-MS/MS depends on the specific analytical goal. GC-MS, coupled with alditol acetate derivatization, offers a robust and highly reproducible method for structural confirmation and quantification, effectively resolving the issue of anomers. LC-MS/MS provides a high-throughput alternative that avoids derivatization, making it well-suited for screening large numbers of samples, although careful optimization is required to manage ionization efficiency and distinguish between isomers. By understanding the principles behind sample preparation, ionization, and fragmentation detailed in this guide, researchers can confidently develop and execute reliable methods for the characterization of these vital biomolecules.
References
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Weigel, P. H. (1992). Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis: purification and characterization of CDP-4-keto-6-deoxy-D-glucose-3-dehydrase. Biochemistry, 31(7), 2129–2139. [Link]
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Spectroscopy Staff. (2023). An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. Spectroscopy. [Link]
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Liyanage, O. T., et al. (n.d.). Distinguishing Carbohydrate Isomers with Rapid Hydrogen/Deuterium Exchange – Mass Spectrometry. Baylor University. [Link]
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Hollingsworth, R. I., Hrabak, E. M., & Dazzo, F. B. (1986). Synthesis of 3,6-dideoxy-3-(methylamino)hexoses for g.l.c.-m.s. identification of Rhizobium lipopolysaccharide components. Carbohydrate Research, 154, 103–113. [Link]
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Wu, L., et al. (2015). Distinguishing isomeric aldohexose-ketohexose disaccharides by electrospray ionization mass spectrometry in positive mode. Rapid Communications in Mass Spectrometry, 29(22), 2152–2160. [Link]
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Macášek, F., et al. (2008). Electrospray ionization mass spectra of pentoses, hexoses, and 2-deoxy-2-fluoro-D-glucose. Journal of Radioanalytical and Nuclear Chemistry, 277(2), 435–443. [Link]
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Agilent Technologies. (2018). Determination of Monosaccharides in Grain by CE/MS/MS. Agilent Technologies. [Link]
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Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226–1240. [Link]
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University of California, Berkeley. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
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Zhang, Y., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. Food Chemistry, 203, 441–448. [Link]
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Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
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Bitesize Bio. (2022). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]
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Donohoe, D. R., et al. (2019). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. Analyst, 144(10), 3376–3384. [Link]
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Pepi, L. E., et al. (2020). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Journal of the American Society for Mass Spectrometry, 31(1), 108–117. [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Liu, H. W., & Thorson, J. S. (1992). Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase. The Journal of Biological Chemistry, 267(9), 5868–5875. [Link]
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Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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Patterson, A. D., et al. (2021). Current Challenges and Recent Developments in Mass Spectrometry-Based Metabolomics. Annual Review of Analytical Chemistry, 14(1), 467–487. [Link]
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Patterson, A. D., et al. (2021). Current Challenges and Recent Developments in Mass Spectrometry-Based Metabolomics. Annual Review of Analytical Chemistry, 14, 467-487. [Link]
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ResearchGate. (n.d.). HPLC chromatogram of fucose, rhamnose, xylose, mannose, galactose, glucose and glucuronic acid mixture as standard monosaccharides. [Link]
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Bilbao, A., et al. (n.d.). Multidimensional measurements using state-of-the-art separations and mass spectrometry. Lawrence Berkeley National Laboratory. [Link]
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Both, P., et al. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 27(12), 1943–1953. [Link]
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Wang, Y., et al. (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. Molecules, 20(10), 18349–18365. [Link]
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Chen, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2958. [Link]
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Narimatsu, H. (2022). Current issues of tandem mass spectrum (MS2)-based glycoproteomics and efforts to complement them. Current Opinion in Structural Biology, 72, 129–135. [Link]
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Ma, B. (2005). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. ResearchGate. [Link]
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Application Notes and Protocols for the Chromatographic Purification of 4,6-dideoxy-L-glycero-hexopyranose
Introduction
4,6-dideoxy-L-glycero-hexopyranose is a rare deoxy sugar that serves as a crucial building block in the synthesis of various biologically active molecules, including antibiotics and other therapeutic agents. The precise stereochemistry and purity of this compound are paramount for its successful application in drug development and glycobiology research. This document provides a comprehensive guide to the chromatographic purification of this compound, with a primary focus on Hydrophilic Interaction Liquid Chromatography (HILIC), a robust and efficient technique for the separation of highly polar compounds.
The inherent polarity of sugars presents a significant challenge for traditional reversed-phase chromatography, where they exhibit poor retention. HILIC, however, utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention and enabling high-resolution separation of these hydrophilic molecules.[1][2][3][4] This application note will delve into the principles of HILIC for deoxy sugar purification, provide a detailed, field-proven protocol, and offer insights into method optimization and data interpretation to empower researchers in achieving high-purity this compound for their scientific endeavors.
Principle of Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique that employs a polar stationary phase, such as silica, or more commonly, bonded phases like amide or amino groups, and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (usually water or an aqueous buffer).[1][3] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer adsorbed onto the surface of the polar stationary phase and the bulk mobile phase.[2]
For a compound like this compound, which is less polar than a typical hexose due to the absence of two hydroxyl groups, HILIC offers an ideal separation platform. The hydroxyl groups present on the molecule allow for hydrophilic interactions with the stationary phase, leading to its retention. By gradually increasing the polarity of the mobile phase (i.e., increasing the water content), the analyte is eluted. This technique provides excellent selectivity for separating sugars with minor structural differences.
While Boronate Affinity Chromatography is a powerful tool for capturing molecules with cis-diol functionalities, its application for this compound is likely to be less effective.[5][6][7] The efficiency of boronate binding is highly dependent on the stereochemistry of the hydroxyl groups, with a preference for syn-periplanar diols.[5] The specific arrangement of hydroxyl groups in this compound may not be optimal for strong, selective binding to a boronate resin. Therefore, HILIC is the recommended primary purification strategy.
Experimental Workflow for HILIC Purification
The following diagram illustrates the logical workflow for the purification of this compound using preparative HILIC.
Caption: Experimental workflow for the purification of this compound.
Detailed Protocol: Preparative HILIC Purification
This protocol is designed for the purification of milligram to gram quantities of this compound.
1. Materials and Reagents:
-
Crude this compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Preparative HILIC Amide Column (e.g., 20 x 250 mm, 5 µm)
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a suitable detector (ELSD or RI)
-
Fraction collector
-
Syringe filters (0.22 µm, compatible with organic solvents)
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
3. Sample Preparation:
-
Dissolve the crude this compound sample in a solvent that mimics the initial mobile phase composition (e.g., 95:5 (v/v) Acetonitrile:Mobile Phase A). The concentration should be optimized based on the loading capacity of the column, typically starting at 10-50 mg/mL.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[8]
4. HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | Preparative HILIC Amide (e.g., 20 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Column Temperature | 30 °C |
| Injection Volume | Dependent on sample concentration and column loading |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |
5. Gradient Elution Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 |
| 5.0 | 95 |
| 25.0 | 70 |
| 30.0 | 70 |
| 32.0 | 95 |
| 40.0 | 95 |
Rationale for the Gradient: The initial high concentration of acetonitrile (95%) ensures the retention of the moderately polar this compound on the amide column. The gradual decrease in acetonitrile concentration (increase in water content) from 5 to 25 minutes facilitates the elution of the target compound. A hold at 70% acetonitrile can help in eluting more polar impurities, while the final re-equilibration at 95% acetonitrile prepares the column for the next injection. This gradient is a starting point and should be optimized based on the impurity profile of the crude sample.
6. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the peak of interest. The peak for this compound is expected to elute within the main gradient window.
-
Analyze the purity of the collected fractions using an analytical HILIC method or other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Pool the pure fractions.
-
Remove the mobile phase solvents via lyophilization (freeze-drying) to obtain the purified this compound as a solid. The use of a volatile buffer like ammonium formate is advantageous as it is readily removed during lyophilization.[9]
Data Presentation and Expected Results
The success of the purification can be evaluated by comparing the chromatograms of the crude sample and the purified product.
Table 1: Expected Purity and Recovery
| Parameter | Expected Value | Notes |
| Purity | >98% | Determined by analytical HILIC-ELSD/RI or NMR. |
| Recovery | >85% | Dependent on the purity of the crude material and the optimization of the fraction collection window. |
| Retention Time | Variable | Dependent on the specific HILIC column and HPLC system used. Consistency in retention time is key for reproducible purifications. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Sample solvent stronger than the initial mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase composition.[2]- Reduce the injection volume or sample concentration. |
| Low Recovery | - Irreversible adsorption on the column.- Incomplete elution. | - Ensure the mobile phase pH is appropriate for the analyte's stability.- Extend the gradient to a higher aqueous content to elute all retained compounds. |
| "Ghost" Peaks | - Contamination in the mobile phase or sample.- Carryover from previous injections. | - Use fresh, high-purity solvents and reagents.- Implement a robust needle wash protocol in the autosampler.[1] |
| No Retention | - Mobile phase is too polar.- Incorrect column chemistry. | - Increase the initial percentage of acetonitrile.- Confirm that a HILIC-mode column (e.g., amide, amino) is being used. |
Conclusion
The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a reliable and efficient strategy for the purification of this compound. The use of an amide-based stationary phase and a volatile ammonium formate buffer system is well-suited for preparative scale purification, yielding a high-purity product with good recovery. By understanding the principles of HILIC and carefully optimizing the experimental parameters, researchers can successfully isolate this valuable deoxy sugar for its critical applications in drug discovery and development.
References
-
D'Agostino, A., et al. (2018). An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation. Molecules, 23(11), 2946. [Link]
-
Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315477, this compound. Retrieved from [Link]
-
Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24755467. Retrieved from [Link]
-
Interchim. (n.d.). Affinity Chromatography of sugar derivatives. Retrieved from [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Glomb, M. A., & Hofmann, T. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. [Link]
-
Tong, D., O'Connor, P. B., & Costello, C. E. (2000). Boronate affinity chromatography. Methods in Molecular Biology, 147, 119-128. [Link]
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Blue, R. E., & Jorgenson, J. W. (2017). Preparation of High-Efficiency HILIC Capillary Columns Utilizing Slurry Packing at 2100 Bar. Chromatographia, 80(1), 5-13. [Link]
-
Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Knauer. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. Retrieved from [Link]
-
Taylor, M. S., et al. (2021). Synthesis and Structural Characteristics of all Mono- and Difluorinated 4,6-Dideoxy-d-xylo-hexopyranoses. Chemistry-A European Journal, 27(31), 8159-8170. [Link]
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Turcotte, M., & Nakajima, N. (2014). A New HILIC Column for Saccharide Analysis. LCGC International, 27(9), 24-27. [Link]
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Topic: Strategic Labeling of 4,6-dideoxy-L-glycero-hexopyranose for High-Fidelity Biological Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Significance of Deoxy Sugars in Biological Probing
Deoxy sugars are critical components of numerous bioactive natural products, including antibiotics and anticancer agents. Their unique structure, characterized by the replacement of one or more hydroxyl groups with hydrogen atoms, fundamentally alters their chemical properties and biological recognition.[1][2] 4,6-dideoxy-L-glycero-hexopyranose is a monosaccharide featuring deoxygenation at both the C4 and C6 positions.[3] While less common than canonical sugars like glucose, such modified carbohydrates are invaluable as molecular probes to investigate the specificity of carbohydrate-binding proteins (lectins), glycosyltransferases, and other enzymes involved in glycan metabolism.[1]
The development of robust biological assays to study the interactions of these rare sugars requires their covalent modification with reporter tags. This guide provides a comprehensive framework for selecting an appropriate labeling strategy and executing the chemical conjugation for this compound, ensuring the structural integrity of the sugar and the functional reliability of the resulting probe.
Strategic Considerations for Label Selection
The choice of label is dictated entirely by the intended downstream application. The primary considerations are the required sensitivity of detection, the biological system under investigation, and the available instrumentation. We will consider three major classes of labels: fluorescent tags, biotin, and radioisotopes.
| Labeling Strategy | Primary Applications | Advantages | Limitations |
| Fluorescent Labeling | Flow Cytometry, Fluorescence Microscopy, High-Performance Liquid Chromatography (HPLC), Microarray Analysis | High sensitivity, multiplexing capability (multiple colors), non-radioactive, real-time analysis.[][] | Potential for photobleaching, steric hindrance from bulky fluorophores, background fluorescence. |
| Biotinylation | Enzyme-Linked Immunosorbent Assays (ELISA), Western Blotting, Affinity Purification, Surface Plasmon Resonance (SPR) | Extremely high affinity for avidin/streptavidin, versatile signal amplification strategies, stable linkage.[6][7] | Endogenous biotin can cause background; requires a secondary detection step (e.g., streptavidin-HRP). |
| Radiolabeling | Metabolic Tracing, Quantitative Receptor-Binding Assays, Autoradiography | Highest sensitivity, quantitative accuracy, minimal steric perturbation.[8][9] | Safety and handling regulations, radioactive waste disposal, specialized detection equipment required.[10] |
For most cell-based assays, such as identifying cell-surface receptors or tracking cellular uptake, fluorescent labeling offers the best balance of sensitivity, safety, and versatility. For pull-down or surface-based binding assays, biotinylation is the industry standard. This guide will focus on detailed protocols for these two methods.
The Core Chemistry: Reductive Amination at the Anomeric Carbon
The most reliable and widely used method for labeling reducing sugars like this compound is reductive amination.[7][11][12] The underlying principle is the equilibrium between the cyclic (pyranose) form of the sugar and its open-chain form, which contains a reactive aldehyde at the anomeric carbon (C1). This aldehyde reacts with a primary amine or a related functional group (such as a hydrazide or aminooxy group) on the label to form a transient Schiff base or a more stable hydrazone/oxime. This intermediate is then irreversibly reduced to a stable secondary amine, hydrazide, or ether linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[7]
Aminooxy-functionalized dyes are often preferred over simple amines or hydrazides as they react efficiently with aldehydes and ketones under mild acidic conditions to form highly stable oxime linkages without the need for a reducing agent, although one is often included to ensure complete reaction and stability.[13]
Figure 1. General workflow for labeling a reducing sugar via reductive amination.
Experimental Protocols
These protocols are designed to be self-validating by incorporating critical quality control steps.
Protocol 1: Fluorescent Labeling with an Aminooxy-Fluorophore
This protocol describes the conjugation of this compound with a commercially available aminooxy-activated fluorescent dye.
4.1 Materials and Reagents
-
This compound (≥95% purity)
-
Aminooxy-functionalized fluorescent dye (e.g., CF® Dye Aminooxy, Alexa Fluor™ Hydrazide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Glacial Acetic Acid
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Deionized water (18.2 MΩ·cm)
4.2 Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of the sugar in deionized water.
-
Prepare a 10 mM stock solution of the aminooxy-dye in anhydrous DMSO.
-
Prepare a fresh 1 M solution of NaCNBH₃ in deionized water. Caution: NaCNBH₃ is toxic. Handle in a fume hood.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sugar stock solution (1 mg) with 80 µL of deionized water.
-
Add 10 µL of glacial acetic acid to catalyze the reaction, adjusting the pH to approximately 4-5.
-
Add a 1.5-fold molar excess of the aminooxy-dye stock solution. The precise volume depends on the molecular weights of the sugar (approx. 148.16 g/mol ) and the dye.
-
Vortex briefly to mix.
-
Add a 50-fold molar excess of the 1 M NaCNBH₃ solution.
-
Incubate the reaction mixture at 37°C for 4-6 hours, or at room temperature overnight, protected from light.
-
-
Purification via SPE:
-
Activate a C18 SPE cartridge by washing with 3 mL of ACN, followed by 3 mL of deionized water.
-
Load the reaction mixture onto the cartridge. The labeled sugar and excess dye will bind, while the unreacted sugar and salts will flow through.
-
Wash the cartridge with 5 mL of 5% ACN in water to remove residual salts.
-
Elute the labeled sugar using a stepwise gradient of ACN in water (e.g., 20%, 40%, 60%, 80%). The free dye typically elutes at a higher ACN concentration than the more polar labeled sugar. Collect 1 mL fractions.
-
-
Quality Control and Quantification:
-
Analyze the collected fractions using a UV-Vis spectrophotometer. Identify fractions containing the labeled product by looking for the absorbance peak of the dye.
-
Confirm the identity and purity of the product using Mass Spectrometry (MS). The expected mass will be [M(sugar) + M(label) - H₂O + 2H]⁺.
-
Pool the pure fractions and determine the concentration by measuring the absorbance at the dye's λ_max and using the Beer-Lambert law (A = εcl).
-
Protocol 2: Biotinylation using Biotin-Hydrazide
This protocol is analogous to the fluorescent labeling procedure but uses a hydrazide-functionalized biotin molecule.
4.1 Materials and Reagents
-
All reagents from Protocol 1, except the fluorescent dye.
-
Biotin-Hydrazide (e.g., EZ-Link™ Biotin-LC-Hydrazide)
4.2 Step-by-Step Methodology
-
Reagent Preparation: Prepare sugar and NaCNBH₃ solutions as in 4.2.1. Prepare a 20 mM stock solution of biotin-hydrazide in DMSO.
-
Conjugation Reaction:
-
Combine 1 mg of the sugar with a 5-fold molar excess of biotin-hydrazide in a reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a 50-fold molar excess of NaCNBH₃.
-
Incubate at room temperature for 12-24 hours.
-
-
Purification: Purification can be achieved via C18 SPE as described in 4.2.3 or by dialysis if the sample volume is large enough.
-
Quality Control and Quantification:
-
Confirm successful biotinylation via MS. The expected mass will be [M(sugar) + M(biotin-hydrazide) - H₂O + 2H]⁺.
-
Quantify the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6] This assay relies on the displacement of HABA from avidin by biotin, which causes a measurable decrease in absorbance at 500 nm.
-
Application Protocol: Cell-Surface Binding Assay
This protocol outlines the use of the fluorescently labeled this compound to probe for interactions with cell-surface receptors using flow cytometry.
Figure 2. Workflow for a cell-surface binding assay using a fluorescently labeled sugar.
5.1 Methodology
-
Cell Preparation: Harvest cells of interest and wash twice with cold PBS. Resuspend in FACS buffer (PBS containing 1% Bovine Serum Albumin) to a concentration of 1x10⁶ cells/mL.
-
Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the fluorescently labeled sugar to a final concentration of 1-10 µM.
-
Competition Control: To a separate tube, first add a 100-fold molar excess of unlabeled this compound and incubate for 15 minutes. Then, add the fluorescently labeled sugar. A significant reduction in signal compared to the test sample indicates specific binding.
-
Incubation: Incubate all tubes on ice or at 4°C for 30-60 minutes, protected from light. The low temperature minimizes internalization of the probe.
-
Washing: Add 1 mL of cold FACS buffer to each tube, centrifuge at 300 x g for 5 minutes, and carefully aspirate the supernatant. Repeat the wash step.
-
Analysis: Resuspend the cell pellet in 300 µL of FACS buffer and analyze immediately on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incorrect pH of reaction buffer; Inactive reducing agent; Insufficient molar excess of label. | Verify pH is between 4-6 for the reaction. Use freshly prepared NaCNBH₃. Increase the molar ratio of the label to the sugar. |
| Multiple Products in MS | Side reactions; Instability of the sugar at reaction pH. | Decrease reaction temperature and time. Ensure high purity of starting materials. |
| High Background in Cell Assay | Non-specific binding of the probe to cells or plastic; Inadequate washing. | Increase the concentration of BSA in the FACS buffer (up to 5%). Include additional wash steps. Use the competition control to quantify specific vs. non-specific binding. |
| No Binding Signal Detected | The target cells do not express a receptor for the sugar; Concentration of probe is too low; Fluorophore has photobleached. | Use a positive control cell line known to bind similar sugars, if available. Perform a dose-response curve with the labeled probe. Always protect the probe from light. |
References
- Vertex AI Search. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications.
- Yan, T., & Yu, H. (2015). Fluorescently labelled glycans and their applications.
- BOC Sciences. (n.d.). Fluorescent Labeling of Carbohydrates.
- Biotium. (n.d.). Dyes For Labeling Carbonyls & Carbohydrates.
- Shilova, N. V., & Bovin, N. V. (2003). Fluorescent labels for analysis of mono- and oligosaccharides.
- Varki, A. (1994). Radioactive tracer techniques in the sequencing of glycoprotein oligosaccharides. FASEB Journal, 8(1), 28-34.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Grün, C. H., et al. (2006). One-step biotinylation procedure for carbohydrates to study carbohydrate-protein interactions. Glycobiology, 16(11), 1054-1062.
- Ohkura, T. (2021). Metabolic labeling of glycans by radioactive sugars. Glycoforum.
- Thermo Fisher Scientific. (n.d.). Biotinylation.
- Bio-Synthesis Inc. (2022). One-Step Biotinylation of Carbohydrates.
- Chemistry For Everyone. (2025). How Are Isotopes Used As Tracers In Biological Studies? YouTube.
- Marino, C., & de la Fuente, J. L. (2020). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 18(43), 8721-8742.
- Labroots. (2024). Radioactive Labeling Techniques: Tracing Biological Processes.
- Wikipedia. (n.d.). Deoxy sugar.
Sources
- 1. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Deoxy sugar - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H12O4 | CID 71315477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. One-Step Biotinylation of Carbohydrates [biosyn.com]
- 8. Radioactive tracer techniques in the sequencing of glycoprotein oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioactive Labeling Techniques: Tracing Biological Processes • Environmental Studies (EVS) Institute [evs.institute]
- 10. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. One-step biotinylation procedure for carbohydrates to study carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
Application Note & Protocols: Evaluating 4,6-dideoxy-L-glycero-hexopyranose as a Novel Donor Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Glycosylation Toolbox with Deoxy Sugars
Glycosylation, the enzymatic attachment of sugar moieties to proteins, lipids, and other small molecules, is a fundamental biological process that dictates a vast array of cellular functions. The enzymes responsible, glycosyltransferases (GTs), exhibit a high degree of specificity for their sugar donor and acceptor substrates, which has historically limited the scope of glycoengineering. However, the exploration of unnatural sugar substrates offers a compelling avenue for the creation of novel glycoconjugates with tailored therapeutic properties. This application note details the potential of 4,6-dideoxy-L-glycero-hexopyranose, a deoxy sugar analogue of L-rhamnose, as a substrate for glycosyltransferases, and provides detailed protocols for its evaluation.
This compound, also known as 4-deoxy-L-fucose, possesses a unique structural modification—the absence of hydroxyl groups at the C4 and C6 positions. This alteration can significantly impact the physicochemical properties of the resulting glycoconjugate, potentially enhancing its stability, bioavailability, or altering its biological activity. Given the prevalence of L-rhamnose in bacterial polysaccharides and natural products, rhamnosyltransferases are a logical starting point for investigating the enzymatic incorporation of this unnatural sugar.[1][2] Some glycosyltransferases have demonstrated a degree of substrate promiscuity, accepting sugar donors with modifications to their core structure.[3][4] This inherent flexibility provides a strong rationale for exploring this compound as a tool for glycodiversification.
This guide provides a comprehensive framework for researchers to:
-
Synthesize the activated nucleotide sugar donor, UDP-4,6-dideoxy-L-glycero-hexopyranose.
-
Screen candidate glycosyltransferases for activity with this unnatural substrate.
-
Characterize the kinetic parameters of successful enzymatic transfers.
Diagram: Enzymatic Glycosylation Workflow
Caption: A generalized workflow for the preparation and evaluation of an unnatural sugar substrate with a glycosyltransferase.
Part 1: Synthesis of UDP-4,6-dideoxy-L-glycero-hexopyranose
The crucial first step is the synthesis of the activated nucleotide sugar donor. Most glycosyltransferases utilize nucleotide-activated sugars, such as UDP-sugars, as their donor substrates.[5] The following protocol is a proposed chemo-enzymatic route for the synthesis of UDP-4,6-dideoxy-L-glycero-hexopyranose, adapted from established methods for synthesizing UDP-sugars.
Protocol 1: Two-Step Enzymatic Synthesis of UDP-4,6-dideoxy-L-glycero-hexopyranose
This protocol utilizes a kinase to phosphorylate the unnatural sugar, followed by a pyrophosphorylase to generate the UDP-sugar.
Step 1: Phosphorylation of this compound
-
Reaction Components:
-
This compound: 10 mM
-
ATP: 15 mM
-
A suitable promiscuous kinase (e.g., a galactokinase or a hexokinase known for broad substrate acceptance)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
-
Procedure:
-
Combine the reaction components in a microcentrifuge tube.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the formation of the phosphorylated sugar.
-
Heat-inactivate the kinase at 95°C for 5 minutes.
-
Centrifuge to pellet the denatured enzyme and use the supernatant for the next step.
-
Step 2: UDP-sugar formation
-
Reaction Components:
-
Supernatant from Step 1 containing this compound-1-phosphate
-
UTP: 15 mM
-
A suitable UDP-sugar pyrophosphorylase (e.g., UDP-glucose pyrophosphorylase, which can exhibit promiscuity)
-
Inorganic pyrophosphatase (to drive the reaction forward)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
-
Procedure:
-
Combine the reaction components.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the formation of UDP-4,6-dideoxy-L-glycero-hexopyranose by HPLC or LC-MS.
-
Purify the UDP-sugar using anion-exchange chromatography.
-
Part 2: Screening Glycosyltransferases for Activity
With the activated donor in hand, the next step is to screen a panel of candidate glycosyltransferases. Rhamnosyltransferases are the primary candidates.[1][6] Additionally, promiscuous glycosyltransferases that are known to accept a range of sugar donors should be considered.[7][8]
Protocol 2: High-Throughput Screening using a Luminescence-Based UDP Detection Assay
This protocol utilizes a commercially available assay, such as the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the glycosyltransferase reaction.[5]
Materials:
-
Purified candidate glycosyltransferases (e.g., a rhamnosyltransferase such as AtUGT89C1 or a promiscuous mutant).[3][4]
-
UDP-4,6-dideoxy-L-glycero-hexopyranose (from Part 1)
-
Acceptor substrate (choose a known acceptor for the candidate GTs, e.g., quercetin for many flavonoid GTs)
-
UDP-Glo™ Glycosyltransferase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Setup:
-
Prepare a reaction mix containing:
-
GT Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MnCl₂)
-
Acceptor substrate (e.g., 100 µM quercetin)
-
Candidate Glycosyltransferase (e.g., 50 nM)
-
-
Dispense the reaction mix into the wells of the microplate.
-
-
Initiate the Reaction:
-
Add UDP-4,6-dideoxy-L-glycero-hexopyranose to each well to a final concentration of 100 µM.
-
For a positive control, use the natural donor substrate (e.g., UDP-L-rhamnose).
-
For a negative control, omit the glycosyltransferase or the acceptor substrate.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 30°C) for 60 minutes.
-
-
Detection:
-
Add the UDP Detection Reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A significant increase in luminescence in the presence of UDP-4,6-dideoxy-L-glycero-hexopyranose compared to the negative control indicates that the enzyme can utilize the unnatural donor.
-
Diagram: Glycosyltransferase Reaction and Detection
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity for UDP-β-l-rhamnose and rhamnosylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate promiscuity catalyzed by an O-glycosyltransferase MrOGT2 from Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Incorporation of 4,6-dideoxy-L-glycero-hexopyranose into Glycans
Abstract
The study of glycans and their role in biological processes is often limited by the availability of structurally diverse monosaccharide building blocks. Deoxy sugars, particularly those absent in mammalian systems, are of significant interest for developing targeted therapeutics and biological probes.[1] This guide provides a detailed technical overview of methodologies for the incorporation of 4,6-dideoxy-L-glycero-hexopyranose, a rare L-series deoxy sugar, into complex glycans. We present two primary strategies: a chemoenzymatic approach leveraging the biosynthesis of an activated nucleotide sugar donor and a purely chemical synthesis approach. This document details the rationale behind these methods, provides step-by-step experimental protocols, and outlines the analytical techniques required for structural verification, targeting researchers, scientists, and drug development professionals.
Introduction: The Significance of Rare Deoxy Sugars
Glycosylation is a fundamental post-translational modification that dictates the function of numerous proteins and lipids, mediating processes from cell signaling to pathogen recognition.[2][3] The monosaccharide composition of these glycans is a key determinant of their biological activity. Bacteria, in particular, utilize a vast repertoire of "rare" sugars, such as 6-deoxyhexoses (e.g., L-rhamnose, L-fucose), which are often crucial components of cell wall polysaccharides and lipopolysaccharides (LPS).[4][5] These structures are frequently associated with virulence and immunogenicity, making the biosynthetic pathways that produce them attractive targets for novel antimicrobial agents.[5][6]
The specific monosaccharide this compound (also known as 4-deoxy-L-fucose) represents a unique structural motif.[7] Its deliberate incorporation into oligosaccharides and glycoconjugates allows for the generation of novel structures for various applications:
-
Probing Glycan-Binding Proteins: Creating unique glycan structures to investigate the binding specificity of lectins, antibodies, and enzymes.[8]
-
Developing Glycan-Based Therapeutics: Engineering glycans with enhanced stability or novel biological activities.
-
Vaccine Development: Synthesizing bacterial antigens containing this specific sugar for use in conjugate vaccines.[4]
This guide provides the foundational knowledge and practical protocols to achieve the controlled incorporation of this rare sugar, empowering researchers to explore new frontiers in glycobiology.
PART 1: The Chemoenzymatic Strategy
The chemoenzymatic approach is a powerful and elegant strategy that combines the flexibility of chemical synthesis with the unparalleled stereospecificity of enzymatic reactions.[9][10] The general principle involves the chemical synthesis of a suitable acceptor molecule, followed by the enzymatic transfer of the desired sugar from a nucleotide-activated donor using a glycosyltransferase.[11]
Section 1.1: Biosynthesis of the Activated Sugar Donor
For a sugar to be utilized by a glycosyltransferase, it must first be "activated" as a high-energy nucleotide sugar donor, typically a nucleoside diphosphate (NDP)-sugar.[3] For many 6-deoxysugars in bacteria, the activated form is deoxythymidine diphosphate (dTDP)-L-rhamnose.[4] We can logically construct a biosynthetic pathway for TDP-4,6-dideoxy-L-glycero-hexopyranose by adapting the well-characterized four-enzyme Rml pathway for dTDP-L-rhamnose synthesis.[6][12] The key distinction lies in the final reduction step, which must yield the L-glycero configuration instead of the L-lyxo (rhamnose) configuration.
The proposed enzymatic cascade starts from Glucose-1-Phosphate (G1P) and deoxythymidine triphosphate (dTTP):
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose into the crucial intermediate, dTDP-4-keto-6-deoxy-D-glucose. This intermediate is a branch point for many deoxysugar pathways.[13][14]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes a double epimerization to form dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).
-
Novel C4-Reductase (e.g., Tll homolog): The critical step involves a stereospecific, NADPH-dependent reduction of the C4-keto group. While the enzyme RmlD produces L-rhamnose, other reductases, such as Tll from Actinobacillus actinomycetemcomitans, are known to produce dTDP-6-deoxy-L-talose, which possesses the desired L-glycero configuration at C4 and C5.[15] Therefore, a reductase with this specificity is required.
Figure 1. Proposed enzymatic pathway for the synthesis of the activated sugar donor.
Protocol 1: One-Pot Enzymatic Synthesis of TDP-4,6-dideoxy-L-glycero-hexopyranose
This protocol is adapted from established one-pot multi-enzyme systems for NDP-sugar synthesis and assumes the availability of purified recombinant enzymes (RmlA, RmlB, RmlC, and a suitable C4-Reductase).[16] The one-pot setup enhances efficiency by eliminating the need to purify intermediates.
Rationale: By supplying all enzymes and substrates in a single reaction vessel with a cofactor regeneration system (e.g., for dTTP and NADPH), the reaction equilibrium is driven towards the final product.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂
-
α-D-Glucose-1-phosphate (G1P)
-
Deoxythymidine monophosphate (dTMP)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADPH
-
Pyruvate kinase (PK)
-
Myokinase (MK)
-
dTMP kinase (TMK)
-
Recombinant His-tagged enzymes: RmlA, RmlB, RmlC, C4-Reductase
-
10 kDa MWCO centrifugal filters
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube or reaction vessel, combine the components as described in Table 1. Prepare a master mix of common reagents for multiple reactions.
-
Enzyme Addition: Add the four recombinant enzymes (RmlA, RmlB, RmlC, C4-Reductase) to the reaction mixture. The optimal concentration of each enzyme may require preliminary titration but typically ranges from 5-20 µM.
-
Incubation: Incubate the reaction at 37°C for 4-16 hours with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking small aliquots (10 µL) at time points (e.g., 0, 2, 4, 8, 16 h). Quench the reaction by boiling for 2 minutes, centrifuge to pellet precipitated protein, and analyze the supernatant by HPLC (See Part 3).
-
Purification: a. Once the reaction reaches completion (indicated by the disappearance of starting material and the appearance of the product peak in HPLC), terminate the reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate proteins. b. Centrifuge at 14,000 x g for 15 minutes at 4°C. c. Filter the supernatant through a 10 kDa MWCO centrifugal filter to remove all enzymes. d. The flow-through contains the desired TDP-sugar. Lyophilize the sample to obtain a powder. The product can be further purified using anion-exchange or size-exclusion chromatography if necessary.
Table 1: Reagent Concentrations for One-Pot Synthesis
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES, pH 7.5 | 1 M | 50 mM | Buffer |
| MgCl₂ | 1 M | 20 mM | Enzyme Cofactor |
| G1P | 100 mM | 10 mM | Sugar Source |
| dTMP | 100 mM | 5 mM | Nucleotide Source |
| ATP | 100 mM | 10 mM | Phosphate Donor |
| PEP | 200 mM | 20 mM | ATP Regeneration |
| NADPH | 50 mM | 2 mM | Reductant |
| PK/MK/TMK | 100 U/mL each | 2-5 U/mL each | dTTP Regeneration |
| RmlA/B/C/Reductase | 1-5 mg/mL | 5-20 µM each | Biosynthetic Enzymes |
Section 1.2: Glycosyltransferase-Mediated Incorporation
With the activated TDP-sugar in hand, the final step is its transfer onto an acceptor glycan or aglycone. This is catalyzed by a Glycosyltransferase (GT).[17]
Causality: The success of this step hinges on the substrate promiscuity of the chosen GT. While GTs are highly specific, many can tolerate modifications to their donor and acceptor substrates, particularly at positions not directly involved in catalysis or critical hydrogen bonding networks.[18] Rhamnosyltransferases (RTs) are logical candidates for screening, as they are evolved to recognize a TDP-L-6-deoxysugar donor.[19] Their tolerance for the altered C4 stereochemistry (L-glycero vs L-lyxo) must be empirically determined.
Figure 2. General workflow for the chemoenzymatic incorporation of a rare sugar.
Protocol 2: Preparative Scale Glycosylation Reaction
This protocol describes a general method for the enzymatic transfer of the synthesized TDP-sugar to a suitable acceptor (e.g., a simple monosaccharide like p-nitrophenyl-β-D-N-acetylglucosaminide or a complex oligosaccharide).
Materials:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
MnCl₂
-
Acceptor substrate (e.g., pNP-GlcNAc)
-
Synthesized TDP-4,6-dideoxy-L-glycero-hexopyranose (from Protocol 1)
-
Candidate Glycosyltransferase (e.g., a putative Rhamnosyltransferase)
-
Alkaline Phosphatase (optional, to degrade TDP byproduct and drive reaction)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.8), 10 mM MnCl₂, 5 mM of the acceptor substrate, and 1.5 mM of the TDP-sugar donor.
-
Enzyme Addition: Add the glycosyltransferase to a final concentration of 1-5 µM. If using, add alkaline phosphatase (1 U).
-
Incubation: Incubate the reaction at 30°C for 2-24 hours.
-
Monitoring and Termination: Monitor the reaction by HPLC or LC-MS. The reaction is complete when the acceptor peak decreases and a new, more hydrophobic product peak appears. Terminate the reaction by heating to 95°C for 5 minutes or by adding 3 volumes of cold ethanol.
-
Purification: Centrifuge the terminated reaction to pellet precipitated protein. The supernatant can be directly purified by reversed-phase HPLC or solid-phase extraction (SPE) on a C18 cartridge to separate the glycosylated product from unreacted donor and salts.
PART 2: The Chemical Glycosylation Strategy
For targets where a suitable glycosyltransferase cannot be found or engineered, total chemical synthesis provides a direct, albeit more complex, route.[20] This strategy relies on traditional organic chemistry to form the glycosidic bond, requiring careful use of protecting groups to ensure correct regioselectivity and stereoselectivity.[21]
The core principle involves three stages:
-
Synthesis of the free sugar: Creating the this compound monosaccharide from a common starting material.
-
Formation of a Glycosyl Donor: Activating the anomeric carbon of the protected sugar to make it an effective electrophile.
-
Glycosylation: Coupling the glycosyl donor with a protected glycosyl acceptor in the presence of a promoter.
Protocol 3: Synthesis of a 4,6-dideoxy-L-glycero-hexopyranosyl Trichloroacetimidate Donor
This protocol provides a representative, high-level workflow for creating a common and effective glycosyl donor from a precursor like L-rhamnose.[22] This requires expertise in organic synthesis.
Rationale: The trichloroacetimidate group is an excellent leaving group, and its activation with a Lewis acid (e.g., TMSOTf) at low temperatures generates a reactive oxocarbenium ion intermediate that is attacked by the hydroxyl group of the acceptor, forming the glycosidic bond.
Abbreviated Synthetic Workflow:
-
Protection: Start with commercially available L-rhamnose. Protect the C2 and C3 hydroxyl groups, for example, as a benzylidene acetal. This leaves the C4 hydroxyl exposed.
-
Deoxygenation at C4: The key step is the removal of the C4 hydroxyl. This can be achieved via a two-step Barton-McCombie deoxygenation. First, the alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate). Then, radical-mediated reduction with a tin hydride (e.g., Bu₃SnH) and a radical initiator (AIBN) removes the group, yielding the 4-deoxy sugar.
-
Anomeric Group Manipulation: The anomeric position is converted to a free hydroxyl (hemiacetal) via hydrolysis.
-
Formation of the Donor: The anomeric hydroxyl is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU) to form the final α/β mixture of the trichloroacetimidate glycosyl donor. This donor is now ready for coupling with a protected acceptor of choice.
Figure 3. High-level workflow for the chemical synthesis of a dideoxyglycan.
PART 3: Analytical Verification and Characterization
Regardless of the synthetic strategy employed, rigorous analytical characterization is essential to confirm the identity and purity of the final product. A multi-modal approach combining chromatography, mass spectrometry, and NMR is the gold standard.
Figure 4. Workflow for the analytical verification of the synthesized glycan.
Section 3.1: High-Performance Liquid Chromatography (HPLC)
HPLC is used for both purification and analysis.
-
Reversed-Phase (RP-HPLC): Excellent for purifying and analyzing glycans that have been derivatized with a hydrophobic fluorescent tag (e.g., 2-aminobenzamide) or for products containing aromatic aglycones (e.g., pNP).
-
Normal-Phase/HILIC: Separates glycans based on hydrophilicity and is highly effective for profiling complex mixtures of labeled glycans.
-
High-pH Anion-Exchange Chromatography (HPAEC-PAD): Separates unlabeled glycans based on charge and structure, but the high salt and high pH conditions can make sample recovery challenging.
Section 3.2: Mass Spectrometry (MS)
MS is indispensable for glycan analysis, providing rapid and sensitive confirmation of molecular weight.[23]
-
Electrospray Ionization (ESI-MS): Commonly coupled with LC (LC-MS), it provides accurate mass data on the purified product, confirming the successful addition of the dideoxyhexose residue.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): A high-throughput technique useful for screening reaction products and confirming the mass of the final glycan.
-
Tandem MS (MS/MS): Crucial for structural information. By inducing fragmentation of the parent ion, MS/MS spectra can reveal information about the monosaccharide sequence and, in some cases, the linkage positions.[24]
Section 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the only technique that provides unambiguous, complete structural elucidation.[25] While requiring more sample and time, it is essential for novel structures.
-
¹H NMR: The "fingerprint" region, particularly the anomeric protons (δ 4.5-5.5 ppm), confirms the number of sugar residues and their anomeric configuration (α or β).
-
2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are used to assign all the ¹H and ¹³C signals in the molecule and, crucially, to determine the linkage position between the newly incorporated sugar and the acceptor glycan through the observation of correlations across the glycosidic bond (typically via an HMBC experiment). NOESY experiments can further confirm spatial proximity and stereochemistry.[25]
Conclusion and Future Perspectives
The incorporation of this compound into glycans is an achievable goal for well-equipped laboratories through either chemoenzymatic or total chemical synthesis. The chemoenzymatic route offers high stereoselectivity and milder conditions, provided a suitable glycosyltransferase can be identified. The chemical route is more universal but demands significant expertise in synthetic organic chemistry. The ability to create glycans containing such rare sugars opens up exciting possibilities for modulating biological interactions and developing next-generation probes, vaccines, and therapeutics.
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Application Note: The Strategic Use of L-Rhamnose (4,6-dideoxy-L-glycero-hexopyranose) in Modern Vaccine Development
Abstract
L-rhamnose (systematically known as 4,6-dideoxy-L-glycero-hexopyranose) is a naturally occurring deoxy sugar that is a key structural component of the cell walls of many pathogenic bacteria but is absent in mammals.[1][2] This fundamental biological distinction makes L-rhamnose and its associated polysaccharides highly attractive targets for vaccine development. This guide provides an in-depth exploration of the dual strategic roles of L-rhamnose in vaccinology: first, as a direct antigenic component in glycoconjugate vaccines against encapsulated bacteria, and second, as a novel targeting moiety to enhance the immunogenicity of vaccines against other pathogens and cancers by leveraging pre-existing natural anti-rhamnose antibodies in humans.[3][4][5] We present the scientific rationale, detailed protocols for synthesis and characterization, and methodologies for the immunological evaluation of L-rhamnose-containing vaccines.
The Scientific Rationale for L-Rhamnose in Vaccinology
The utility of L-rhamnose in vaccine design is rooted in fundamental principles of immunology and microbiology. Its absence in human biology makes it a distinct "non-self" antigen, while its prevalence in bacteria makes it a conserved target.
L-Rhamnose as a Bacterial Antigen
L-rhamnose is an integral component of various bacterial surface polysaccharides, including the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria.[2][6][7] For instance, the Group A Carbohydrate (GAC) of Streptococcus pyogenes, which can comprise up to 50% of the cell wall mass, is built on a polyrhamnose backbone.[2][8] These polysaccharides are critical virulence factors that protect bacteria from the host immune response.[9] Consequently, inducing a robust antibody response against these rhamnose-containing structures is a proven strategy for preventing diseases caused by pathogens like Streptococcus pneumoniae, Group A Streptococcus, and Pseudomonas aeruginosa.[4][6][8]
The biosynthesis of L-rhamnose in bacteria occurs via a conserved four-enzyme pathway that produces the precursor dTDP-L-rhamnose.[2] This pathway is essential for the viability and virulence of many pathogens, making it an attractive target for antimicrobials and a reliable source of vaccine antigens.[2]
Caption: Bacterial dTDP-L-rhamnose biosynthesis pathway.[2]
The Imperative of Glycoconjugation
While bacterial polysaccharides (PS) are antigenic, they are typically T-cell independent (TI) antigens. This means they can directly stimulate B-cells to produce antibodies (primarily IgM) without the help of T-cells. However, this response is often weak, short-lived, and fails to induce immunological memory, particularly in infants under two years of age and the elderly, the very populations most vulnerable to encapsulated bacteria.[10][][12]
Glycoconjugate vaccines overcome this limitation by covalently linking the polysaccharide antigen to a carrier protein (e.g., Tetanus Toxoid, Diphtheria Toxoid).[][13] This conjugate is processed by antigen-presenting cells (APCs), which then present peptides from the carrier protein on their MHC class II molecules to helper T-cells. These activated T-cells then provide help to B-cells that have recognized the polysaccharide, driving robust immune responses characterized by antibody isotype switching (to IgG), affinity maturation, and the generation of long-term memory B-cells.[4][9]
Caption: Mechanism of a T-dependent immune response to a glycoconjugate vaccine.
The Rhamnose-Targeting Strategy
A more advanced application involves using L-rhamnose not as the primary antigen, but as a targeting moiety to enhance the immune response to a different, co-delivered antigen (e.g., a tumor-associated carbohydrate antigen like MUC1).[14][15][16] Humans possess a significant natural titer of anti-L-rhamnose antibodies (both IgG and IgM), likely from exposure to commensal gut bacteria.[5][17]
When a vaccine is formulated with L-rhamnose epitopes, these pre-existing antibodies bind to the vaccine construct in vivo, forming an immune complex. This complex is then recognized and efficiently internalized by APCs via their Fc receptors (FcγR and FcμR).[3][18][19] This antibody-mediated uptake significantly enhances antigen processing and presentation, leading to a more potent T-cell and B-cell response against the primary antigen compared to a non-rhamnosylated vaccine.[3][5][20]
Caption: The rhamnose-targeting strategy enhances vaccine uptake by APCs.
Design and Synthesis of L-Rhamnose-Based Glycoconjugate Vaccines
The development of a successful glycoconjugate vaccine is a multi-step process requiring careful control over each component and reaction.[21][22]
Antigen Sourcing and Preparation
-
Bacterial Polysaccharides (PS): For vaccines targeting encapsulated bacteria, the native PS is typically extracted from large-scale bacterial cultures.[23] The high molecular weight PS is often sized down using methods like acid hydrolysis or mechanical shearing to improve handling and conjugation consistency.[12]
-
Synthetic Oligosaccharides: For the rhamnose-targeting strategy or when a highly defined epitope is desired, chemical synthesis provides pure, well-characterized oligosaccharides.[24] This approach avoids the batch-to-batch variability and potential contaminants associated with biological extraction but can be complex and costly.[25]
Carrier Protein Selection
The choice of carrier protein is critical for vaccine immunogenicity. An ideal carrier should be safe, non-toxic, stable, and capable of eliciting a strong T-cell response.[10]
| Carrier Protein | Description | Use in Licensed Vaccines | Key Characteristics |
| Tetanus Toxoid (TT) | Inactivated toxin from Clostridium tetani. | Hib, Pneumococcal, Meningococcal | Long history of safe use, highly immunogenic.[10][26] |
| Diphtheria Toxoid (DT) | Inactivated toxin from Corynebacterium diphtheriae. | Hib, Pneumococcal | Also has a long safety record.[10][26] |
| CRM197 | A non-toxic, genetically detoxified mutant of diphtheria toxin. | Hib, Pneumococcal, Meningococcal | Lacks enzymatic activity, forms well-defined conjugates.[][26] |
| Protein D (PD) | A surface lipoprotein from non-typeable Haemophilus influenzae. | Pneumococcal | Provides additional relevant T-cell epitopes.[10][26] |
| OMPC | Outer membrane protein complex from Neisseria meningitidis serogroup B. | Hib | Potent carrier, but complex structure.[10][26] |
Key Conjugation Chemistries
Covalently linking the saccharide to the carrier protein is the central step. The chemistry must be efficient and preserve the critical epitopes of both components.[9]
-
CDAP Activation: 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) is a highly efficient cyanylating agent that activates hydroxyl groups on the polysaccharide.[27][28] The activated cyanate esters then react with primary amine groups (lysine residues) on the carrier protein, forming a stable covalent bond. This method is rapid and high-yielding.[27][28]
-
Reductive Amination: This classic method involves periodate oxidation of the polysaccharide to generate aldehyde groups from vicinal diols.[29] These aldehydes then react with amines on the carrier protein to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.[9][30] A drawback is that periodate oxidation can sometimes alter or destroy antigenic epitopes by opening the saccharide ring.[9]
Caption: Generalized workflow for glycoconjugate vaccine synthesis via CDAP chemistry.
Protocols for Glycoconjugate Vaccine Development
The following protocols provide a framework for the key steps in developing an L-rhamnose-containing glycoconjugate vaccine.
Protocol 1: Extraction of Rhamnose-Containing Bacterial Polysaccharide
This protocol is a generalized method for extracting capsular polysaccharide (CPS). Specifics must be optimized for the target bacterium (e.g., Lactobacillus rhamnosus).[23][31]
-
Bacterial Culture: Grow the selected bacterial strain in an appropriate liquid medium (e.g., MRS broth for Lactobacillus) to late logarithmic or early stationary phase to maximize CPS expression.
-
Inactivation: Heat the culture at 100°C for 15-30 minutes to inactivate autolytic enzymes that could degrade the polysaccharide.[31]
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 30 min at 4°C). Collect the supernatant, which contains the secreted CPS.
-
Enzymatic Digestion: Treat the supernatant with nucleases (DNase, RNase) and proteases (e.g., Proteinase K) to remove contaminating nucleic acids and proteins.
-
Precipitation: Add 3 volumes of chilled absolute ethanol to the supernatant and incubate overnight at 4°C to precipitate the crude CPS.[31]
-
Collection & Solubilization: Collect the precipitate by centrifugation. Re-dissolve the pellet in a minimal volume of deionized water.
-
Dialysis & Lyophilization: Dialyze the CPS solution extensively against deionized water for 48-72 hours (using a 10-14 kDa MWCO membrane) to remove small molecules.[23] Freeze-dry (lyophilize) the dialyzed solution to obtain a purified, solid CPS powder.
Protocol 2: Polysaccharide Activation and Conjugation via CDAP Chemistry
This protocol describes the conjugation of a purified polysaccharide to CRM197.[27][28]
-
Materials:
-
Purified L-rhamnose polysaccharide (10 mg/mL in 0.9% NaCl).
-
CRM197 carrier protein (20 mg/mL in 0.1 M borate buffer, pH 9.0).
-
CDAP solution (100 mg/mL in acetonitrile, prepared fresh).
-
Triethylamine (TEA) solution (0.2 M in water).
-
Quenching solution (0.5 M glycine).
-
-
Polysaccharide Preparation: Dissolve the lyophilized polysaccharide in 0.9% NaCl to a final concentration of 10 mg/mL. Cool the solution to 4°C in an ice bath with gentle stirring.
-
Activation:
-
Add TEA solution to the polysaccharide to adjust the pH to ~9.0.
-
While stirring vigorously, add the CDAP solution (typically 1 µL of CDAP solution per mg of polysaccharide).
-
Allow the activation reaction to proceed for 2-3 minutes at 4°C.
Scientist's Note: The CDAP reaction is very rapid. Precise control of time, temperature, and pH is critical for achieving a consistent degree of activation and avoiding over-derivatization, which can lead to excessive cross-linking.[28]
-
-
Conjugation: Immediately add the CRM197 protein solution to the activated polysaccharide. The typical mass ratio is 1:1 (PS:Protein), but this should be optimized.
-
Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the glycine solution to the reaction mixture to quench any remaining active sites on the polysaccharide. Incubate for 30 minutes.
-
Purification: Purify the resulting glycoconjugate from unreacted components and reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Characterization and Quality Control of the Glycoconjugate
Comprehensive characterization is mandatory to ensure the consistency, safety, and efficacy of the vaccine.[21]
-
Polysaccharide Content: Quantify using a rhamnose-specific colorimetric assay (e.g., resorcinol-sulfuric acid method).[32]
-
Protein Content: Quantify using a standard protein assay (e.g., BCA or Lowry assay).
-
Saccharide-to-Protein Ratio: Calculate the molar ratio from the polysaccharide and protein content results. This is a critical quality attribute.[12]
-
Molecular Size Distribution: Analyze using High-Performance Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (HP-SEC-MALS) to determine the size and distribution of the conjugate molecules.
-
Confirmation of Conjugation: Use SDS-PAGE to show a shift in the molecular weight of the protein band after conjugation. Immunoblotting with anti-polysaccharide and anti-protein antibodies can also confirm the conjugate's identity.
-
Free Polysaccharide: Quantify the amount of unconjugated polysaccharide remaining in the final product, as high levels can suppress the immune response. This is often done by separating the conjugate from free saccharide (e.g., via deoxycholate precipitation) and then assaying the supernatant.
Protocols for Immunological Evaluation
Once a consistent batch of glycoconjugate is produced, its immunological activity must be verified.
Protocol 4: Murine Immunization and Antibody Titer Determination by ELISA
This protocol assesses the ability of the vaccine to elicit a specific antibody response in an animal model.
-
Vaccine Formulation: Dilute the purified glycoconjugate vaccine in sterile, pyrogen-free saline. It may be formulated with an adjuvant (e.g., Alum) to enhance the immune response.
-
Immunization:
-
Use 6-8 week old BALB/c mice (n=5-10 per group).
-
Administer the vaccine (e.g., containing 1-2 µg of polysaccharide) via subcutaneous or intramuscular injection on days 0, 14, and 28.
-
Include control groups receiving saline, carrier protein alone, or unconjugated polysaccharide.
-
-
Serum Collection: Collect blood samples from the mice via tail bleed or terminal cardiac puncture on days -1 (pre-bleed), 21, and 35. Isolate the serum and store at -80°C.
-
ELISA for IgG Titer:
-
Coat a 96-well microtiter plate with the rhamnose-containing polysaccharide antigen (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with 5% non-fat milk in PBS-Tween 20.
-
Add serial dilutions of the collected mouse sera to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a TMB substrate. Stop the reaction with 1 M H₂SO₄.
-
Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the pre-bleed background.
-
| Group | Day -1 (Pre-bleed) | Day 35 (Post-3rd Immunization) |
| Saline Control | < 100 | < 100 |
| Polysaccharide Only | < 100 | 800 |
| Carrier Protein Only | < 100 | < 100 (anti-PS titer) |
| Glycoconjugate Vaccine | < 100 | 64,000 |
| Table shows representative anti-polysaccharide IgG titers. |
Conclusion and Future Perspectives
L-rhamnose (this compound) is a uniquely versatile monosaccharide in vaccine development. Its role as a key bacterial antigen has been central to the success of numerous glycoconjugate vaccines. Furthermore, the innovative strategy of using L-rhamnose to engage natural human antibodies represents a powerful platform technology for enhancing the immunogenicity of a wide range of vaccines, from anti-cancer to anti-viral candidates. As synthetic carbohydrate chemistry and bioconjugation technologies advance, the ability to create more defined, homogeneous, and potent rhamnose-based vaccines will continue to grow, promising to address some of the most challenging infectious diseases and malignancies.[33][34]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dideoxy-L-glycero-hexopyranose
Welcome to the technical support center for the synthesis of 4,6-dideoxy-L-glycero-hexopyranose. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve reaction yields and overcome common synthetic challenges. The information herein is based on established principles of carbohydrate chemistry and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound, a rare sugar moiety with potential applications in medicinal chemistry, presents unique challenges. A common and logical synthetic route commences with the readily available L-rhamnose (6-deoxy-L-mannose), which already possesses the desired C-6 deoxy functionality and L-configuration. The core of the synthesis involves the selective deoxygenation of the hydroxyl group at the C-4 position. This guide will focus on a plausible and widely applicable synthetic strategy involving the protection of vicinal diols, selective activation of the C-4 hydroxyl, Barton-McCombie deoxygenation, and subsequent deprotection.
A generalized workflow for this synthesis is depicted below:
Caption: General synthetic workflow from L-Rhamnose.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound and why?
A common and cost-effective starting material is L-rhamnose. This is because L-rhamnose is a naturally occurring 6-deoxy-L-hexose, meaning it already has the required stereochemistry at C-5 and lacks the hydroxyl group at C-6. This simplifies the synthesis to the primary challenge of selectively deoxygenating the hydroxyl group at the C-4 position.
Q2: Why is protection of the C-2 and C-3 hydroxyl groups necessary?
The hydroxyl groups at C-2, C-3, and C-4 of L-rhamnose have similar reactivities. To achieve selective modification at the C-4 position, the C-2 and C-3 hydroxyls must be temporarily masked with a protecting group. A common strategy is to form a cyclic acetal, such as a benzylidene acetal, across the C-2 and C-3 diol. This rigidifies the pyranose ring and exposes the C-4 hydroxyl for subsequent reactions.
Q3: What are the advantages of the Barton-McCombie deoxygenation for this synthesis?
The Barton-McCombie deoxygenation is a powerful method for removing a secondary hydroxyl group under mild, radical-mediated conditions.[1][2] Its primary advantages in this context include:
-
High Functional Group Tolerance: It is compatible with many protecting groups used in carbohydrate chemistry.[1]
-
Avoidance of Carbocation Intermediates: Unlike ionic methods, it does not generate carbocations that could lead to unwanted rearrangements or elimination side reactions.[2]
-
Good Yields: When optimized, this reaction can provide high yields for the deoxygenation of secondary alcohols in complex molecules like carbohydrates.[1]
Q4: What are the main challenges in the purification of the final product?
The final product, this compound, is a highly polar, water-soluble compound that lacks a strong UV chromophore. This makes purification by traditional normal-phase chromatography on silica gel challenging. Techniques such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with highly aqueous mobile phases are often more suitable.[3] The lack of a UV chromophore necessitates the use of alternative detection methods like evaporative light scattering detection (ELSD) or refractive index (RI) detection.
Troubleshooting Guide
Section 1: Protection of C-2 and C-3 Diol (Benzylidene Acetal Formation)
Problem: Low yield of the desired 2,3-O-benzylidene-L-rhamnopyranoside.
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The formation of the benzylidene acetal is an equilibrium reaction. Ensure anhydrous conditions, as water will shift the equilibrium back to the starting materials. Use freshly distilled solvents and dried glassware. Consider using a Dean-Stark apparatus to remove water azeotropically. Increase the reaction time or the amount of catalyst (e.g., camphorsulfonic acid). |
| Formation of Isomeric Acetals | While the 2,3-diol is kinetically favored to form a five-membered ring acetal, under thermodynamic control, other isomers might form. Ensure the reaction is run under kinetic control (lower temperature, shorter reaction time) if other diols are available for protection. |
| Degradation of Starting Material | Strong acidic conditions can lead to charring or other side reactions. Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS). Monitor the reaction closely by TLC to avoid over-running. |
Section 2: Activation of C-4 Hydroxyl (Xanthate Formation)
Problem: Incomplete conversion of the C-4 alcohol to the xanthate ester.
| Potential Cause | Explanation & Solution |
| Weak Base | The formation of the alkoxide at C-4 is crucial. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Ensure the NaH is fresh and reactive (handle with care under an inert atmosphere). |
| Impure Carbon Disulfide (CS₂) | CS₂ can contain impurities that quench the alkoxide or react with other reagents. Use freshly distilled or high-purity CS₂. |
| Decomposition of Xanthate | Xanthates can be unstable, especially at elevated temperatures. Perform the reaction at a low temperature (e.g., 0 °C) and use the product immediately in the next step without extensive purification if possible. |
Section 3: C-4 Deoxygenation (Barton-McCombie Reaction)
Problem: Low yield of the 4-deoxy product.
Caption: Troubleshooting the Barton-McCombie Deoxygenation.
| Potential Cause | Explanation & Solution |
| Inefficient Radical Initiation | The radical initiator, typically AIBN, has a specific half-life at a given temperature. Ensure the reaction is conducted at an appropriate temperature for AIBN decomposition (e.g., refluxing toluene). Use fresh AIBN, as it can degrade over time. |
| Poor Quality Tributyltin Hydride (Bu₃SnH) | Bu₃SnH can oxidize upon storage. Use freshly distilled or commercially available high-purity Bu₃SnH. |
| Premature Termination of the Radical Chain | Oxygen can intercept radical intermediates and terminate the chain reaction. Degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Regenerated Alcohol | A common side product is the starting alcohol, formed by premature quenching of the intermediate radical before β-scission.[4] Increasing the concentration of Bu₃SnH can sometimes mitigate this by favoring the desired reaction pathway. |
| Difficult Purification | Removal of tin byproducts can be challenging. After the reaction, consider quenching with iodine to convert residual tin hydride to tributyltin iodide, followed by treatment with KF to precipitate tributyltin fluoride, which can be removed by filtration. Alternatively, use a tin-free deoxygenation method if purification is a persistent issue. |
Section 4: Deprotection
Problem: Incomplete removal of the benzylidene acetal and/or other protecting groups.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | For hydrogenolysis of the benzylidene acetal, the palladium on carbon (Pd/C) catalyst must be active. Use a fresh batch of catalyst. Ensure the reaction is adequately stirred to maintain the catalyst in suspension. |
| Catalyst Poisoning | Sulfur-containing compounds from previous steps (e.g., residual xanthate) can poison the Pd/C catalyst. Purify the protected 4-deoxy intermediate thoroughly before deprotection. |
| Insufficient Hydrogen Pressure | While atmospheric pressure hydrogenation is often sufficient, some substrates may require higher pressure. Consider using a Parr hydrogenator. |
| Alternative Deprotection | If hydrogenolysis is problematic, acidic hydrolysis can be used to remove the benzylidene acetal.[5] However, this is a harsher method and may not be compatible with other acid-labile groups. Catalytic transfer hydrogenation using triethylsilane and Pd/C is a milder alternative to using hydrogen gas.[6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-O-benzylidene-α-L-rhamnopyranoside
-
Suspend L-rhamnose in methanol and add a catalytic amount of acetyl chloride. Stir at room temperature until TLC indicates complete formation of the methyl rhamnopyranoside. Neutralize with a basic resin, filter, and concentrate.
-
Dissolve the resulting methyl α-L-rhamnopyranoside in anhydrous acetonitrile.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).
-
Stir the reaction at room temperature under an inert atmosphere and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Concentrate the mixture and purify by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Barton-McCombie Deoxygenation of Methyl 2,3-O-benzylidene-4-O-(phenoxythiocarbonyl)-α-L-rhamnopyranoside
-
To a solution of the C-4 alcohol in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir for 30 minutes, then add carbon disulfide and stir for another 30 minutes.
-
Add methyl iodide and allow the reaction to warm to room temperature. Monitor by TLC.
-
Upon formation of the xanthate, quench with saturated ammonium chloride solution and extract with an organic solvent. Dry and concentrate to obtain the crude xanthate.
-
Dissolve the crude xanthate in degassed toluene.
-
Add tributyltin hydride and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 110 °C) under an inert atmosphere for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate. Purify by flash chromatography, potentially including a step to remove tin byproducts.
Data Presentation: Expected NMR Shifts
Characterization by NMR spectroscopy is critical for confirming the structure and purity of the intermediates and final product. Below is a table of approximate ¹H NMR chemical shifts for the pyranose ring protons of a 4,6-dideoxy-L-hexopyranose derivative. Actual shifts will vary depending on protecting groups and solvent.
| Proton | Approximate Chemical Shift (ppm) | Expected Multiplicity | Notes |
| H-1 | 4.5 - 5.2 | d or br s | Anomeric proton, position depends on α/β configuration. |
| H-2 | 3.5 - 4.0 | m | |
| H-3 | 3.6 - 4.2 | m | |
| H-4ax | 1.2 - 1.6 | ddd or q | Upfield shift due to deoxygenation. |
| H-4eq | 1.8 - 2.2 | dt or ddd | |
| H-5 | 3.8 - 4.3 | m | |
| H-6 (CH₃) | 1.1 - 1.3 | d | Doublet due to coupling with H-5. |
Note: Data compiled from typical values for deoxy sugars.[7]
References
- Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.
- The Barton-McCombie Reaction. Organic Reactions.
-
Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78. [Link]
-
Fang, J., et al. (2011). Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana. Journal of Biological Chemistry, 287(2), 1245-1255. [Link]
- A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
II. Deoxygenation: The Barton-McCombie Reaction. Chemistry LibreTexts. [Link]
- PROTECTING GROUPS & CARBOHYDR
-
Wang, S., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology, 9, 771785. [Link]
- Strategies to Purify Carbohydr
-
Pathways for the synthesis of dTDP-L-rhamnose and dTDP-D-fucose from D-glucose-1-phosphate and dTTP. The genes encoding the enzymes are indicated in parentheses. ResearchGate. [Link]
-
Barton-McCombie Reaction. Organic Chemistry Portal. [Link]
- Bols, M., Lundt, I., & Ottosen, E. R. (1991). Preparation of 2-, 3-, and 4-deoxy derivatives of L-rhamnose, and derivatives of 2-azido-2-deoxy-L-rhamnose and 2,6-dideoxy-2-fluoro-L-glucose, for use in glycosylation reactions.
-
Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Semantic Scholar. [Link]
- ChemInform Abstract: Applications of Barton-McCombie Reaction in Total Syntheses. Semantic Scholar.
- 1 Protecting Group Strategies in Carbohydr
-
Wang, S., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology, 9, 771785. [Link]
-
Liu, Z. Y., & Cook, S. P. (2021). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. Organic Letters, 23(3), 739-744. [Link]
-
Liu, Z. Y., & Cook, S. P. (2021). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. Organic Letters, 23(3), 739-744. [Link]
- Synthesis of 4-Deoxy Pyranosides via Catalyst-Controlled Site-Selective Toluoylation of Abundant Sugars.
-
Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC. [Link]
- Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 3247-3274.
-
Summary of the 1 H NMR chemical shifts δ (ppm) for DDoS. ResearchGate. [Link]
-
Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. Agilent. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
An Approach to the Site-Selective Deoxygenation of Hydroxyl Groups Based on Catalytic Phosphoramidite Transfer. PMC. [Link]
- The values for proton and C-13 chemical shifts given below are typical approxim
-
Barton Mcombie reaction : mechanism problem and How I applied it to my research problem. YouTube. [Link]
- Protecting Groups. Organic Synthesis.
- Rauter, A. P., et al. (1996). Deoxygenation at C-4 and Stereospecific Branched-Chain Construction at C-3 of a Methyl Hexopyranuloside. Synthetic Approach to the Amipurimycin Sugar Moiety. The Journal of organic chemistry, 61(11), 3594-3598.
- Disarming, non-participating 2-O-protecting groups in manno- and rhamnopyranosylation: Scope and limitations of sulfonates, vinylogous esters, phosphates, cyanates, and nitrates.
- Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 20(5), 934-962.
- Deoxy Sugars. General methods for carbohydrate deoxygenation and glycosidation.
-
Radical: Barton-McCombie Deoxygenation via Thioxoester. YouTube. [Link]
-
Chemical Shift Variations in Common Metabolites. PMC. [Link]
-
1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. [Link]
- Radical Deoxyfunctionalisation Str
-
Marino, C., & Bordoni, A. V. (2022). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 20(5), 934-962. [Link]
- 1H NMR Chemical Shifts.
-
Protecting Groups in Organic Synthesis. Ready Lab - UT Southwestern, Dallas, Texas. [Link]
- Hydrodeoxygenation of C4–C6 sugar alcohols to diols or mono-alcohols with the retention of the carbon chain over a silica-supported tungsten oxide-modified platinum catalyst. Green Chemistry, 18(11), 3330-3339.
-
Investigation of the Protection of the C4 Hydroxyl Group in Macrobicyclic Kdo Donors. Molecules, 26(21), 6435. [Link]
Sources
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Protecting Group Strategies for 4,6-dideoxy-L-glycero-hexopyranose
Welcome to the technical support center for synthetic strategies involving 4,6-dideoxy-L-glycero-hexopyranose. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges of manipulating this and similar deoxygenated monosaccharides. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may face during your experiments.
Introduction: The Unique Challenge of this compound
This compound is a monosaccharide building block relevant in the synthesis of various natural products and biologically active compounds. Its synthetic utility is defined by the absence of hydroxyl groups at the C4 and C6 positions, leaving only the anomeric (C1), C2, and C3 hydroxyls available for reaction. This structure presents a significant challenge compared to common hexopyranoses like glucose or galactose: the lack of the sterically accessible and more reactive primary C6-OH means that any protecting group strategy must successfully differentiate between the two remaining secondary hydroxyls at C2 and C3.[1][2]
This guide will walk you through the causality behind experimental choices, helping you develop robust and reproducible protecting group strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle when designing a protecting group strategy for this compound?
The core challenge is achieving high regioselectivity between the C2-OH and C3-OH groups. In more common sugars, the primary C6-OH is the most reactive hydroxyl due to reduced steric hindrance, making its selective protection relatively straightforward.[2][3] With this compound, you are faced with two secondary alcohols in a similar chemical environment. A poorly planned reaction will often result in a difficult-to-separate mixture of 2-O-protected, 3-O-protected, and 2,3-di-O-protected products. Therefore, the choice of protecting group and reaction conditions is critical to direct the reaction to the desired position.
Q2: How do protecting groups influence the reactivity and stereochemical outcome of subsequent glycosylation reactions?
Protecting groups do more than just mask functional groups; they actively influence the molecule's reactivity and the stereoselectivity of glycosylations.[4][5]
-
Reactivity: Electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), decrease the electron density at the anomeric center. This "disarms" the glycosyl donor, making it less reactive.[3][6] Conversely, electron-donating groups like benzyl ethers "arm" the donor, increasing its reactivity. This principle is fundamental for strategies like chemoselective glycosylations.[6]
-
Stereocontrol: A protecting group at the C2 position can exert "neighboring group participation." An acyl group (acetyl, benzoyl) at C2 can form a cyclic acyloxonium ion intermediate, which blocks the top face (in the case of a D-sugar) or bottom face of the pyranose ring, forcing the glycosyl acceptor to attack from the opposite side.[5][6] This is a reliable method for forming 1,2-trans glycosidic linkages. For 1,2-cis linkages, a non-participating group (e.g., benzyl ether, silyl ether) is required at C2.[5]
Q3: What is "orthogonal protection" and why is it essential for complex syntheses?
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[7][8][9] For example, you might use:
-
Benzyl (Bn) ethers: Removed by catalytic hydrogenolysis (H₂/Pd-C).
-
Silyl (e.g., TBDMS, TIPS) ethers: Removed by a fluoride source (e.g., TBAF, HF-Pyridine).
-
Acetyl (Ac) esters: Removed by basic conditions (e.g., NaOMe/MeOH).
This strategy is crucial for the stepwise synthesis of complex oligosaccharides or for regioselective modifications. It allows for the selective unmasking of a single hydroxyl group for reaction, while the others remain protected.[7][10]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor regioselectivity during protection, yielding a mixture of 2-O and 3-O substituted products.
Cause: The steric and electronic environments of the C2-OH and C3-OH groups are very similar, leading to low selectivity with standard protecting group reagents.
Solutions & Explanations:
-
Exploit Steric Hindrance: Introduce a bulky protecting group that will preferentially react with the more sterically accessible hydroxyl group. In many pyranosides, the C2-OH is considered more accessible.
-
Recommended Reagent: Use a bulky silyl chloride like tert-butyldiphenylsilyl chloride (TBDPSCl) or triisopropylsilyl chloride (TIPSCl). The large size of these groups favors reaction at the less hindered C2 position.
-
-
Use a Stannylene Acetal Intermediate: This is a powerful method for activating a specific hydroxyl group.
-
Mechanism: The sugar is first reacted with dibutyltin oxide (Bu₂SnO) to form a cyclic stannylene acetal across two adjacent hydroxyls (C2 and C3). This intermediate is then reacted in situ with an acylating or alkylating agent. The reaction typically occurs regioselectively on one of the oxygen atoms, often due to its coordination with the tin atom.
-
-
Kinetic vs. Thermodynamic Control: Adjusting reaction temperature can sometimes favor one product over another. Low-temperature reactions often favor the kinetically preferred product (usually the more accessible C2-OH), while higher temperatures can allow for equilibration to the thermodynamically more stable product.
Problem 2: An acyl protecting group at C2 is preventing the formation of a desired 1,2-cis glycosidic bond.
Cause: The acyl group is acting as a participating group, directing the formation of a 1,2-trans product via an acyloxonium ion intermediate, as explained in FAQ 2.[5][6]
Solution & Explanation:
-
Switch to a Non-Participating Group: To achieve a 1,2-cis linkage, you must use a non-participating protecting group at the C2 position.
-
Recommended Groups: Benzyl (Bn) ether, p-methoxybenzyl (PMB) ether, or a silyl ether. These groups cannot form the cyclic intermediate, leaving the stereochemical outcome to be determined by other factors like the anomeric effect, solvent, and temperature. Be aware that 1,2-cis glycosylations are often less selective than their 1,2-trans counterparts.[5]
-
Problem 3: During removal of a silyl ether (e.g., TBDMS) with TBAF, an ester group (e.g., Acetyl) elsewhere in the molecule was also cleaved.
Cause: The orthogonality of the protecting groups was compromised. Tetrabutylammonium fluoride (TBAF) is not only a fluoride source but also sufficiently basic to catalyze the hydrolysis (saponification) of ester groups.
Solutions & Explanations:
-
Use Milder Fluoride Reagents: Avoid TBAF if base-labile groups are present.
-
Recommended Reagents:
-
HF-Pyridine: Less basic than TBAF.
-
Triethylamine trihydrofluoride (Et₃N·3HF): Another mild option.
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): An anhydrous fluoride source that can offer high selectivity.
-
-
-
Modify the Ester Group: Replace the acetyl group with a more sterically hindered ester, which is more resistant to base-catalyzed hydrolysis.
-
Recommended Group: A pivaloyl (Piv) group is significantly more stable to basic conditions than an acetyl group.
-
-
Re-evaluate the Orthogonal Strategy: Plan your synthesis using a more robust orthogonal set. For example, combine benzyl ethers (removed by hydrogenolysis) with silyl ethers (removed by fluoride), as these deprotection conditions are highly unlikely to interfere with each other.[7][9]
Problem 4: Low yield on a glycosylation reaction despite using an "armed" glycosyl donor.
Cause: Glycosylation yields are sensitive to many factors beyond the protecting groups on the donor.[11]
Solutions & Explanations:
-
Check the Acceptor's Reactivity: The nucleophilicity of the acceptor's hydroxyl group is critical. Secondary alcohols are less reactive than primary ones. Ensure the acceptor alcohol is sufficiently reactive and not sterically encumbered by its own protecting groups.
-
Optimize the Activation System: The choice and stoichiometry of the promoter/activator (e.g., TMSOTf, NIS/TfOH) are crucial. The reaction may require a stronger activator, different temperature, or the use of molecular sieves to remove trace amounts of water, which can hydrolyze the activated donor.
-
Consider the "Armed-Disarmed" Effect: If you are performing a sequential glycosylation, ensure your donor is significantly more "armed" (i.e., reactive) than the acceptor, which may itself be a glycosyl donor for a subsequent step.[6] An acetylated acceptor will be less nucleophilic than a benzylated one.
Data Summary & Visualization
Comparison of Key Protecting Groups for C2/C3 Hydroxyls
| Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions | Key Characteristics & Notes |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C | Electron-donating ("arming"), non-participating, stable to acid/base.[10] |
| Acetyl Ester | Ac | Ac₂O, Pyridine | NaOMe, MeOH (Zemplén) | Electron-withdrawing ("disarming"), C2-participation for 1,2-trans glycosides.[6] |
| Benzoyl Ester | Bz | BzCl, Pyridine | NaOMe, MeOH | Similar to Acetyl but more robust; stronger C2-participation. Stable to some acidic conditions that cleave Acetyls. |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | TBAF or HF-Pyridine | Bulky, non-participating. Good for selective protection of less hindered hydroxyls.[2] |
| tert-Butyldiphenylsilyl Ether | TBDPS | TBDPSCl, Imidazole | TBAF or HF-Pyridine | Very bulky, more stable to acidic conditions than TBDMS. Excellent for regioselectivity.[2] |
Strategic Workflow for Protection
This diagram outlines a decision-making process for developing a protecting group strategy for this compound.
Caption: Decision workflow for selecting a C2 protecting group.
Orthogonal Protection Scheme Example
This diagram illustrates a reaction sequence using an orthogonal protecting group strategy.
Caption: Example of an orthogonal protection/deprotection sequence.
Key Experimental Protocols
Protocol 1: Regioselective Silylation of the C2-Hydroxyl Group
This protocol describes the selective protection of the C2-OH using a bulky silyl ether, a common first step in many synthetic routes.
-
Preparation: Dissolve the starting this compound derivative (1.0 eq) in anhydrous pyridine or DMF in a flame-dried, argon-purged flask.
-
Addition of Reagents: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
-
Silylation: Add tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding methanol. Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 2-O-TBDPS protected product.
Protocol 2: Zemplén Deacetylation (Removal of Acetyl Groups)
This is a classic and reliable method for removing acyl protecting groups under mild basic conditions.
-
Preparation: Dissolve the acetylated sugar (1.0 eq) in anhydrous methanol in a flask equipped with a magnetic stirrer.
-
Catalyst Preparation: Prepare a fresh 0.1 M solution of sodium methoxide (NaOMe) in methanol.
-
Deprotection: Add a catalytic amount of the NaOMe solution (e.g., 0.1 eq) to the sugar solution.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes at room temperature.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral (check with wet pH paper).
-
Purification: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure. The resulting deprotected sugar is often pure enough for the next step, or it can be further purified by chromatography if necessary.
References
-
ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Protective Group Strategies. Retrieved January 16, 2026, from [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Available from [Link]
-
McNally, A. (n.d.). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. [Source not further specified]. Available from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 16, 2026, from [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved January 16, 2026, from [Link]
-
University of Glasgow. (n.d.). Strategies for Protecting Group Free Glycosidation. Retrieved January 16, 2026, from [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
University of Illinois. (n.d.). Protecting Groups. Retrieved January 16, 2026, from [Link]
-
Gifu University. (n.d.). SELECTIVE PROTECTION OF HYDROXY GROUP AT C6 POSITION OF GLUCOSE DERIVATIVES. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. Available from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
PubMed. (2003). Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides. Carbohydrate Research. Available from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. d-nb.info [d-nb.info]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Synthesis of Dideoxy Sugars
Welcome to the technical support center for the enzymatic synthesis of dideoxy sugars. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during experimental workflows. The information herein is grounded in established biochemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the enzymatic synthesis of dideoxy sugars, providing concise and direct answers to facilitate a rapid understanding of key concepts.
Q1: What are the primary enzymatic routes for synthesizing dideoxy sugars?
A1: The enzymatic synthesis of dideoxy sugars, particularly 2,6-dideoxyhexoses and 3,6-dideoxyhexoses, typically begins with a common precursor like glucose-1-phosphate.[1] The pathway involves a series of enzymatic transformations, often starting with the conversion to a nucleotide diphosphate (NDP)-sugar, such as TDP-glucose.[1][2] Key enzyme classes involved include:
-
NDP-sugar pyrophosphorylases: Activate the sugar by attaching a nucleotide diphosphate.[3]
-
Dehydratases: Catalyze the removal of hydroxyl groups, a critical step in deoxy sugar formation. For instance, TDP-glucose 4,6-dehydratase initiates the process by forming TDP-4-keto-6-deoxy-D-glucose.[1][4][5]
-
Aldolases: These enzymes, particularly DHAP-dependent aldolases, are powerful tools for forming carbon-carbon bonds in the synthesis of rare sugars.[6]
-
Epimerases, Reductases, and Transaminases: These enzymes further modify the sugar backbone to yield the final dideoxy sugar structure.[1][4]
Q2: Why is my reaction yield of the desired dideoxy sugar consistently low?
A2: Low yield is a multifaceted issue. Common culprits include:
-
Sub-optimal Enzyme Activity: This could be due to improper folding, degradation, or the presence of inhibitors. Ensure your enzyme is properly purified and stored.
-
Substrate Limitation or Inhibition: The concentration of both the donor and acceptor substrates is critical. High substrate concentrations can sometimes lead to substrate inhibition.[7][8]
-
Equilibrium of the Reaction: Many enzymatic reactions are reversible. Consider strategies to shift the equilibrium towards product formation, such as removing the product as it is formed.
-
Incorrect Reaction Conditions: pH, temperature, and buffer composition must be optimized for the specific enzymes in your pathway.
Q3: I am observing the formation of unexpected side products. What could be the cause?
A3: The presence of side products often points to a few key areas:
-
Enzyme Promiscuity: Some enzymes can act on alternative substrates or produce stereoisomers of the desired product.[2][9] This is especially true for some aldolases and glycosyltransferases.
-
Contaminating Enzymatic Activities: If your enzyme preparation is not pure, contaminating enzymes can lead to unwanted reactions.
-
Chemical Instability: The sugar substrates or products themselves may be unstable under the reaction conditions, leading to degradation or rearrangement products. For instance, the intermediate TDP-4-keto-2,6-dideoxy-α-D-glucose is known to be unstable.[1]
Q4: How can I effectively purify my final dideoxy sugar product from the reaction mixture?
A4: Purification strategies depend on the properties of your dideoxy sugar and the components of the reaction mixture. Common methods include:
-
Size-Exclusion Chromatography (SEC): This technique is effective for separating molecules of different sizes, such as the desired sugar product from larger enzymes and unreacted substrates.[10]
-
Anion-Exchange Chromatography: This is particularly useful for separating charged molecules, such as nucleotide-activated sugars, from neutral species.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is widely used for the analysis and purification of sugars.[11][12] However, detecting underivatized sugars can be challenging due to the lack of a chromophore.[12]
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific problems encountered during the enzymatic synthesis of dideoxy sugars.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| No or Very Low Product Formation | 1. Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. Thermal denaturation is a primary mechanism of enzyme inactivation.[13] 2. Missing Cofactors: Some enzymes require specific cofactors (e.g., NAD(P)H for reductases, pyridoxal phosphate for transaminases). 3. Presence of Inhibitors: The reaction mixture may contain inhibitors that block the enzyme's active site. Deoxy sugars themselves can sometimes act as inhibitors.[14][15] 4. Incorrect Substrate: The enzyme may not recognize the provided substrate. | 1. Verify Enzyme Activity: Perform a standard activity assay with a known substrate. Store enzymes at their recommended temperature, often -80°C, and avoid repeated freeze-thaw cycles. 2. Supplement with Cofactors: Ensure all necessary cofactors are present in the reaction buffer at optimal concentrations. 3. Identify and Remove Inhibitors: Analyze all components of the reaction mixture for potential inhibitors. Consider purifying the substrates if they are from a crude source. 4. Confirm Substrate Identity and Purity: Use analytical techniques like NMR or mass spectrometry to verify the structure and purity of your starting materials. |
| Reaction Stalls Prematurely | 1. Product Inhibition: The synthesized dideoxy sugar or a byproduct may be inhibiting one of the enzymes in the cascade. 2. Enzyme Instability: The enzyme may not be stable under the reaction conditions for the required duration. 3. Depletion of a Substrate or Cofactor: In a multi-enzyme system, the depletion of an intermediate substrate or a recycled cofactor can halt the entire pathway. 4. pH Shift: Enzymatic reactions can cause a change in the pH of the reaction buffer, moving it away from the enzyme's optimal pH. | 1. In Situ Product Removal: If feasible, implement a strategy to remove the product as it is formed. This can be achieved through methods like selective precipitation or by coupling the reaction to a subsequent, irreversible step. 2. Enzyme Immobilization or Stabilization: Immobilizing the enzyme on a solid support can improve its stability. Alternatively, adding stabilizing agents like BSA or glycerol to the reaction buffer can help.[13] 3. Fed-Batch Approach: Instead of adding all substrates at the beginning, a fed-batch strategy where substrates are added incrementally can maintain their optimal concentrations.[5] 4. Use a Stronger Buffer: Employ a buffer with a higher buffering capacity to maintain a stable pH throughout the reaction. |
| Formation of Stereoisomers | 1. Lack of Enzyme Stereoselectivity: The enzyme may not be perfectly stereoselective, leading to the formation of other isomers. Aldolases, for example, can sometimes produce epimeric products.[16] 2. Epimerization: The product itself may be susceptible to epimerization under the reaction conditions. | 1. Enzyme Engineering: Directed evolution or site-directed mutagenesis can be used to improve the stereoselectivity of an enzyme.[9][17] 2. Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the pH can sometimes reduce the rate of non-enzymatic epimerization. 3. Purification: Employ chiral chromatography or other high-resolution separation techniques to isolate the desired stereoisomer. |
| Difficulty in Product Purification | 1. Similar Physicochemical Properties: The product may have very similar properties (size, charge, polarity) to the remaining substrates or byproducts, making separation difficult. 2. Low Product Concentration: If the product is present at a very low concentration, it can be challenging to detect and isolate. | 1. Derivatization: Chemically modifying the product to alter its properties (e.g., by adding a charged or fluorescent tag) can facilitate its separation. 2. Affinity Chromatography: If an antibody or a specific binding partner for the dideoxy sugar is available, affinity chromatography can be a highly selective purification method. 3. Optimize Analytical Methods: Use sensitive analytical techniques like HPAEC-PAD for the detection and quantification of sugars, which can improve sensitivity and specificity compared to other LC methods.[12] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the enzymatic synthesis of dideoxy sugars.
Protocol 1: General One-Pot Enzymatic Synthesis of a Dideoxy Sugar
This protocol outlines a general procedure for a one-pot, multi-enzyme synthesis of a dideoxy sugar, which can be adapted based on the specific enzymes and substrates used.[18]
Materials:
-
Starting sugar (e.g., glucose-1-phosphate)
-
Nucleotide triphosphate (e.g., TTP)
-
Enzyme 1 (e.g., TDP-glucose synthase)
-
Enzyme 2 (e.g., TDP-glucose 4,6-dehydratase)
-
Enzyme 3 (e.g., a 2,3-dehydratase or a 3,5-epimerase and a 4-reductase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Cofactors (e.g., NAD⁺, NADPH)
-
Quenching solution (e.g., perchloric acid or ethanol)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the reaction buffer, starting sugar, and nucleotide triphosphate to their final desired concentrations.
-
Enzyme Addition: Add the purified enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
Cofactor Addition: Add any necessary cofactors to the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (typically 25-37°C) with gentle agitation.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture and quench the reaction by adding the quenching solution. Analyze the aliquots by HPLC or TLC to monitor the progress of the reaction.
-
Reaction Termination: Once the reaction has reached completion (or the desired endpoint), terminate the entire reaction by adding the quenching solution.
-
Product Purification: Centrifuge the quenched reaction mixture to pellet the precipitated enzymes. The supernatant, containing the dideoxy sugar product, can then be subjected to further purification steps as described in the FAQ section.
Protocol 2: Quantitative Analysis of Dideoxy Sugars using the Phenol-Sulfuric Acid Method
This colorimetric method is a reliable technique for the quantification of total neutral sugars.[19]
Materials:
-
Purified dideoxy sugar sample
-
5% (w/v) Phenol solution
-
Concentrated sulfuric acid
-
Standard solutions of a known sugar (e.g., glucose) for generating a standard curve
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilution series of your purified dideoxy sugar sample in deionized water.
-
Standard Curve Preparation: Prepare a series of standard solutions of a known sugar (e.g., glucose) with concentrations ranging from 10 to 100 µg/mL.
-
Reaction: In a glass test tube, add 1 mL of each standard or sample solution.
-
Phenol Addition: Add 1 mL of the 5% phenol solution to each tube and vortex briefly.
-
Sulfuric Acid Addition: Carefully and rapidly add 5 mL of concentrated sulfuric acid to each tube, directing the stream at the liquid surface to ensure rapid mixing and heat generation. Caution: Sulfuric acid is highly corrosive. Wear appropriate personal protective equipment.
-
Incubation: Allow the tubes to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes.
-
Measurement: Measure the absorbance of each solution at 490 nm using a spectrophotometer.
-
Quantification: Generate a standard curve by plotting the absorbance of the standard solutions against their known concentrations. Use the equation of the line from the standard curve to determine the concentration of the dideoxy sugar in your samples.
IV. Visualizations
Diagram 1: General Enzymatic Pathway for Dideoxy Sugar Synthesis
Caption: A generalized enzymatic pathway for the biosynthesis of dideoxy sugars.
Diagram 2: Troubleshooting Logic Flow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in enzymatic reactions.
V. References
-
Biosynthesis of 2,6 Dideoxyhexoses - Heinz Floss - Grantome. Available from: [Link]
-
Enzymatic Synthesis of TDP-deoxysugars - PubMed - NIH. Available from: [Link]
-
Recent advances in the synthesis of rare sugars using DHAP-dependent aldolases. Carbohydrate Research. 2017;452:47-56. Available from: [Link]
-
Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. Marine Drugs. 2022;20(5):298. Available from: [Link]
-
Structural Analyses of Enzymes in the Rare Sugar Production Pathway. Available from: [Link]
-
Directed evolution of aldolases for exploitation in synthetic organic chemistry. Biochemical Society Transactions. 2005;33(Pt 6):1504-1508. Available from: [Link]
-
Substrate concentration: Significance and symbolism. Available from: [Link]
-
Strategies for chemoenzymatic synthesis of carbohydrates. Current Opinion in Chemical Biology. 2020;58:1-11. Available from: [Link]
-
Nucleotide sugar dehydratases: Structure, mechanism, substrate specificity, and application potential. Journal of Biological Chemistry. 2021;297(3):101015. Available from: [Link]
-
Enzymatic Synthesis of TDP-deoxysugars. Methods in Enzymology. 2009;458:367-387. Available from: [Link]
-
D-Fructose-6-phosphate Aldolase in Organic Synthesis: Cascade Chemical-Enzymatic Preparation of Sugar-Related Polyhydroxylated Compounds. ResearchGate. Available from: [Link]
-
LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. Niner Commons. Available from: [Link]
-
A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science. 2023;9(7):1285-1296. Available from: [Link]
-
Development of aldolase-based catalysts for the synthesis of organic chemicals. Trends in Biotechnology. 2022;40(3):306-319. Available from: [Link]
-
How does substrate concentration affect enzymes? - Quora. Available from: [Link]
-
Design and optimization of enzymatic activity in a de novo β‐barrel scaffold. Protein Science. 2022;31(11):e4453. Available from: [Link]
-
Quantitative Analysis of Reducing Sugars in Sugar Preparations consisting of Sugar and Dextrin. Available from: [Link]
-
Methods and Procedures for the Synthesis of 2-Deoxy-D-Glucose. Bentham Science. Available from: [Link]
-
Analytical methods for the quantification of sugars and characterization of biomass. ResearchGate. Available from: [Link]
-
Azithromycin - Wikipedia. Available from: [Link]
-
An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis. Organic Letters. 2014;16(16):4324-4327. Available from: [Link]
-
Effect of Substrate Concentration on Enzyme Kinetics (Theory) : Biochemistry Virtual Lab II. Amrita Vishwa Vidyapeetham Virtual Lab. Available from: [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules. 2022;27(9):2902. Available from: [Link]
-
Quantitative analysis methods for sugars. ResearchGate. Available from: [Link]
-
GCSE Biology – How Substrate Concentration Affects Enzyme Activity. YouTube. Available from: [Link]
-
Biosynthesis of 3,6-dideoxyhexoses: new mechanistic reflections upon 2,6-dideoxy, 4,6-dideoxy, and amino sugar construction. Journal of the American Chemical Society. 1998;120(23):5653-5669. Available from: [Link]
-
Analysis of Sugars. Available from: [Link]
-
Mechanisms of Biosynthetic Formation of Deoxy Sugars. Grantome. Available from: [Link]
-
Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. 2018;118(17):7931-7985. Available from: [Link]
-
Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. 2018;118(17):7931-7985. Available from: [Link]
-
UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. Frontiers in Plant Science. 2018;9:699. Available from: [Link]
-
Combined preparative enzymatic synthesis of dTDP-6-deoxy-4-keto-D-glucose from dTDP and sucrose. Glycoconjugate Journal. 1998;15(2):139-145. Available from: [Link]
-
Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry. 2022;20(5):981-1002. Available from: [Link]
-
Recent Progress in the Synthesis and Glycosylation of Rare Sugars. Available from: [Link]
-
A chemoenzymatic synthesis of deoxy sugar esters involving stereoselective acetylation of hemiacetals catalyzed by CALB. ResearchGate. Available from: [Link]
-
Two-step enzymatic synthesis of 6-deoxy-L-psicose. Tetrahedron Letters. 2016;57(36):4089-4092. Available from: [Link]
-
Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Molecules. 2022;27(5):1578. Available from: [Link]
-
Double Your Shelf Life: Long Lasting Fast Glucose Enzymes. BBI Solutions. Available from: [Link]
-
Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry. 2022;20(5):981-1002. Available from: [Link]
-
Recent progress in synthesis of carbohydrates with sugar nucleotide-dependent glycosyltransferases. eScholarship.org. Available from: [Link]
Sources
- 1. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]
- 4. Nucleotide sugar dehydratases: Structure, mechanism, substrate specificity, and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined preparative enzymatic synthesis of dTDP-6-deoxy-4-keto-D-glucose from dTDP and sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of rare sugars using DHAP-dependent aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate concentration: Significance and symbolism [wisdomlib.org]
- 8. quora.com [quora.com]
- 9. Directed evolution of aldolases for exploitation in synthetic organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose | MDPI [mdpi.com]
- 11. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 12. researchgate.net [researchgate.net]
- 13. Double Your Shelf Life: Long Lasting Fast Glucose Enzymes [bbisolutions.com]
- 14. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of aldolase-based catalysts for the synthesis of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4,6-dideoxy-L-glycero-hexopyranose in Solution
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for researchers working with 4,6-dideoxy-L-glycero-hexopyranose. It addresses potential stability issues encountered during experimental work and offers practical troubleshooting advice and detailed analytical protocols.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I dissolved this compound in an aqueous buffer for my experiment and left it on the bench. The next day, I noticed a slight yellowing of the solution and my analytical results are inconsistent. What could be the problem?
A1: The observed changes strongly suggest potential degradation of the this compound in your solution. Deoxy sugars, particularly in aqueous solutions, can be susceptible to degradation over time, and this process can be influenced by factors such as pH, temperature, and light exposure. The yellowing of the solution is a common indicator of the formation of degradation products, such as furfurals or other unsaturated carbonyl compounds, which can arise from the dehydration of the sugar molecule under certain conditions.
It is a known precaution for similar molecules, such as 2-deoxy-D-ribose, that aqueous solutions should not be stored for more than a day to avoid degradation. Therefore, it is highly recommended to prepare fresh solutions of this compound immediately before use.
Q2: My experiment requires adjusting the pH of the this compound solution. Are there any pH ranges I should be cautious about?
A2: Yes, both acidic and alkaline conditions can promote the degradation of this compound.
-
Acidic Conditions (pH < 6): Acid-catalyzed dehydration is a common degradation pathway for sugars.[1] This can lead to the formation of furan derivatives. For instance, the acid-catalyzed degradation of the related 6-deoxyhexose, L-rhamnose, is a known reaction.[2]
-
Alkaline Conditions (pH > 8): In alkaline solutions, hexoses can undergo a complex series of reactions, including isomerization and degradation to smaller molecules like organic acids (e.g., formic, acetic, lactic acids) and aldehydes.[3][4] This process is often accompanied by the formation of colored products.
Recommendation: If pH adjustment is unavoidable, it is crucial to perform this step immediately before your experiment and to keep the solution cold to minimize the rate of degradation. For long-term storage, the compound should be kept as a dry solid at low temperatures.
Q3: I am observing multiple unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. How can I determine if these are degradation products?
A3: The appearance of multiple peaks is a strong indication of either impurities from the synthesis or degradation of your compound. To investigate this, a forced degradation study is a valuable tool.[5][6] This involves intentionally subjecting your compound to stress conditions to generate potential degradation products. By comparing the chromatograms of the stressed samples with your experimental sample, you can identify the degradation products.
Key Insight: Forced degradation studies are essential for developing a "stability-indicating" analytical method, which is a method that can accurately measure the active ingredient without interference from its degradation products.[7]
TROUBLESHOOTING GUIDE
Issue 1: Inconsistent biological activity or analytical quantification of this compound solutions.
-
Potential Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid storing aqueous solutions, even at 4°C, for extended periods. A product information sheet for the similar compound 2-deoxy-D-ribose advises against storing aqueous solutions for more than one day.
-
Control pH: If your experimental buffer is not neutral, consider the potential for pH-mediated degradation. If possible, perform a pilot study to assess the stability of your compound in the experimental buffer over the time course of your experiment.
-
Minimize Light and Heat Exposure: Store stock solutions and experimental samples protected from light and at low temperatures (e.g., on ice) to slow down potential degradation reactions.
-
Issue 2: Appearance of a yellow or brown tint in the this compound solution.
-
Potential Cause: Formation of colored degradation products, likely unsaturated carbonyl compounds, due to dehydration or other degradation pathways.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use discolored solutions for your experiments as the presence of degradation products can lead to erroneous results.
-
Review Solution Preparation and Storage: Re-evaluate your protocol for solution preparation and storage. Ensure that the pH is as close to neutral as possible and that the solution is protected from heat and light.
-
Purity Check: If the discoloration appears immediately upon dissolution, it may indicate an issue with the purity of the starting material. Consider re-purifying the solid compound or obtaining a new batch from a reliable source.
-
EXPERIMENTAL PROTOCOLS
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to generate potential degradation products for analytical method development.[5][6]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC or TLC system
Procedure:
-
Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a small amount of the compound in 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples alongside a control (unstressed) sample using a suitable analytical method (see Protocols 2 and 3).
Data Interpretation:
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | Significant degradation | Furan derivatives, smaller aldehydes and acids |
| Base Hydrolysis | Significant degradation, possible color change | Saccharinic acids, smaller organic acids and aldehydes |
| Oxidation | Moderate degradation | Aldonic acids, other oxidation products |
| Thermal | Minor degradation | Dehydration products |
| Photolytic | Variable degradation | Various photoproducts |
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Amine-based or HILIC column for polar compounds.
Mobile Phase and Gradient (Starting Conditions):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high aqueous concentration (e.g., 95% A) and gradually increase the organic phase (B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 210 nm) or RI detection.
Method Validation:
-
Inject the samples from the forced degradation study (Protocol 1).
-
The method is considered "stability-indicating" if the parent compound peak is well-resolved from all degradation product peaks.[7]
Protocol 3: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
TLC is a quick and cost-effective method to visually assess the purity of your compound and detect the presence of degradation products.[8]
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Solvent System (example): A mixture of n-butanol, acetic acid, and water (e.g., 4:1:5 v/v/v, upper phase).
-
Visualization Reagent: p-Anisaldehyde stain (see preparation below).
Procedure:
-
Spot a dilute solution of your sample onto the TLC plate.
-
Develop the plate in the chosen solvent system.
-
Dry the plate thoroughly.
-
Spray the plate with the p-anisaldehyde stain and heat gently with a heat gun until spots appear.
Preparation of p-Anisaldehyde Stain:
-
Mix 135 mL of absolute ethanol with 5 mL of concentrated sulfuric acid.
-
Add 1.5 mL of p-anisaldehyde and 3.5 mL of water.
Interpretation:
-
The parent compound should appear as a single, well-defined spot.
-
Degradation products will appear as additional spots with different Rf values. Different classes of sugars can give different colors with this stain (e.g., hexoses often appear green).[9]
VISUALIZATION & FORMATTING
Logical Workflow for Investigating Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
- Bruijn, J. M., Kieboom, A. P. G., & van Bekkum, H. (1987). The Alkaline Degradation of Monosaccharides. Sugar Technology Reviews, 14, 1-89.
- Chen, Y., et al. (2018). Metabolism of l-fucose and l-rhamnose in Escherichia coli: aerobic-anaerobic regulation of l-lactaldehyde dissimilation. Journal of Bacteriology, 190(13), 4547-4554.
-
Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]
- Davídek, T., Robert, F., Devaud, S., Vera, F. A., & Blank, I. (2006). The influence of pH on the degradation of reducing sugars. European Food Research and Technology, 223(3), 331-338.
-
Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(5), 234-245.
- Kamiya, S., Esaki, S., & Konishi, F. (1976). Acid-catalyzed degradation of L-rhamnose. Agricultural and Biological Chemistry, 40(1), 273-278.
- Klick, S., et al. (2005). Forced degradation studies: Regulatory considerations and implementation.
- Li, W., et al. (2020). Structural elucidation of high-molecular-weight alkaline degradation products of hexoses. Food Science & Nutrition, 8(5), 2848-2856.
- Sable, H. Z., et al. (1959). The metabolism of 6-deoxyhexoses in bacterial and animal cells. Biochimica et Biophysica Acta, 31, 545-555.
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- Timell, T. E. (1964). The acid hydrolysis of glycosides. I. The acid hydrolysis of methyl α- and β-glycopyranosides. Canadian Journal of Chemistry, 42(6), 1456-1472.
- Yang, B. Y., & Montgomery, R. (1996). Alkaline degradation of glucose: Effect of initial concentration of reactants.
- Zhang, Q., et al. (2017). Development of stability-indicating HPLC-DAD method for the determination of ipragliflozin.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sarponggroup.com [sarponggroup.com]
- 3. Structural elucidation of high‐molecular‐weight alkaline degradation products of hexoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epfl.ch [epfl.ch]
- 9. Preparation of TLC spray reagents. [delloyd.50megs.com]
Technical Support Center: Purification of Synthetic 4,6-dideoxy-L-glycero-hexopyranose
Welcome to the technical support center for the purification of synthetic 4,6-dideoxy-L-glycero-hexopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this specialized deoxy sugar. Our goal is to equip you with the knowledge to overcome purification hurdles, ensuring the integrity and purity of your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Co-elution of Structurally Similar Impurities
Question: I am observing impurities with very similar retention times to my target compound, this compound, during column chromatography. How can I improve the separation?
Answer: Co-elution of structurally related impurities is a frequent challenge in carbohydrate chemistry, particularly with diastereomers or incompletely deprotected intermediates. The key is to enhance the selectivity of your chromatographic system.
Underlying Causes and Solutions:
-
Inadequate Stationary Phase Selectivity: Standard silica gel may not provide sufficient selectivity for closely related sugar isomers.
-
Expert Recommendation: Consider using a more specialized stationary phase. For instance, amine-functionalized or diol-bonded silica can offer different selectivities for carbohydrates. Alternatively, reversed-phase chromatography with a C18 column can be effective, especially if the impurities have different hydrophobicities.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the separation.
-
Step-by-Step Protocol:
-
Initial Assessment: Start with a standard mobile phase, such as a gradient of chloroform and methanol.
-
Solvent Modification: If separation is poor, introduce a small amount of a third solvent like acetonitrile or isopropanol to modulate the polarity and improve resolution.
-
Additive Inclusion: For ionizable impurities, adding a small amount of a volatile modifier like triethylamine (TEA) or acetic acid can suppress ionization and sharpen peaks.
-
-
-
Formation of Anomers: Your target compound can exist as a mixture of α and β anomers, which may interconvert and broaden peaks or appear as two closely eluting peaks.
-
Causality: The open-chain and cyclic forms of the sugar are in equilibrium, which can be influenced by the solvent and temperature.
-
Mitigation Strategy:
-
Perform chromatography at a lower temperature to slow down the rate of anomerization.
-
If the anomers are separable, they can be collected as individual fractions. Subsequent storage in a protic solvent will likely lead to re-equilibration to an anomeric mixture.
-
-
Issue 2: Presence of Reagents and Byproducts from Synthesis
Question: My purified this compound sample is contaminated with residual reagents (e.g., protecting group fragments, coupling agents). How can I effectively remove them?
Answer: The removal of synthetic reagents and their byproducts is crucial for obtaining a high-purity product. A multi-step purification strategy is often necessary.
Workflow for Reagent Removal:
Caption: Workflow for removing synthetic reagents.
Detailed Steps:
-
Aqueous Workup: Before chromatographic purification, perform an aqueous workup to remove water-soluble reagents and byproducts. Extract your crude product into an organic solvent like ethyl acetate or dichloromethane and wash with water, brine, and if necessary, a dilute acid or base to remove corresponding impurities.
-
Chromatographic Purification: Silica gel column chromatography is the primary method for separating the target compound from less polar or more polar impurities.[1]
-
Pro-Tip: A step-gradient elution can be more effective than an isocratic elution for separating compounds with significantly different polarities.
-
-
Recrystallization: If your final compound is a solid, recrystallization is an excellent final purification step to remove trace impurities and can sometimes lead to enantiomeric enrichment.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources during the synthesis:
-
Starting Material Impurities: Impurities present in the starting materials can be carried through the synthesis.
-
Incomplete Reactions: Unreacted starting materials or intermediates.
-
Side Reactions: Formation of diastereomers, epimers, or products from competing reaction pathways.
-
Protecting Group Manipulation: Incomplete deprotection or side reactions during the removal of protecting groups. For instance, the deacetylation of a protected sugar can sometimes be incomplete.[2][3]
-
Reagent-Derived Impurities: Residual catalysts, coupling agents, or their byproducts.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. The anomeric protons are particularly informative.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities. A refractive index detector (RID) is often used for carbohydrates as they may lack a UV chromophore.[4]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the complexity of a mixture.[5]
Q3: How can I remove salts from my final product?
A3: Salts, often from buffers used during purification, can be detrimental to downstream applications.
-
Use Volatile Buffers: Employ buffers like ammonium formate or ammonium acetate that can be removed by lyophilization.[6]
-
Desalting Step: If non-volatile salts are present, a desalting step using size-exclusion chromatography or a reversed-phase C18 cartridge can be effective.[6]
Q4: My compound appears as a smear rather than a distinct spot on the TLC plate. What could be the cause?
A4: Tailing or smearing on a TLC plate can be due to several factors:
-
Sample Overloading: Applying too much sample to the plate.
-
Strong Interaction with Silica: The hydroxyl groups of the sugar can interact strongly with the acidic silanol groups on the silica gel. Adding a small amount of a competing base like triethylamine to the mobile phase can help mitigate this.
-
Presence of Salts: Salts in the sample can interfere with the chromatography.
Q5: Can I use crystallization to purify this compound?
A5: Yes, if the compound is a solid, crystallization can be a very effective purification technique. It has been shown to be effective for achieving high enantiomeric purity in the synthesis of related deoxy sugars.[1] The choice of solvent system is critical and may require some screening to find the optimal conditions.
Data Summary Table
| Purification Technique | Primary Application | Advantages | Limitations |
| Silica Gel Chromatography | Primary purification to separate compounds by polarity. | Versatile, widely applicable, scalable. | Can have strong interactions with polar compounds, leading to tailing. |
| Reversed-Phase Chromatography | Separation of compounds based on hydrophobicity. | Good for separating less polar compounds and for desalting. | May not be as effective for highly polar sugars. |
| Recrystallization | Final purification of solid compounds. | Can provide very high purity, potentially removes trace impurities. | Only applicable to solid compounds, requires finding a suitable solvent. |
| Aqueous Workup/Extraction | Initial cleanup to remove water-soluble impurities. | Simple, fast, removes bulk impurities. | Not effective for removing organic-soluble impurities. |
References
- Technical Support Center: Purification of Polar 5-Deoxy Sugar Compounds. Benchchem.
- De Novo Enantioselective Synthesis of Hexafluorin
- Synthesis of amino-substituted hexo- and heptopyranoses
- Digitalose: A Comprehensive Technical Guide to a Biologically Significant Deoxy Sugar. Benchchem.
- A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI.
- A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. PubMed.
Sources
- 1. De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amino-substituted hexo- and heptopyranoses from D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4,6-dideoxy-L-glycero-hexopyranose by Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, particularly in the development of novel glycoside antibiotics, oligosaccharide vaccines, and carbohydrate-based therapeutics, the unambiguous structural confirmation of synthetic intermediates and final compounds is paramount. Molecules like 4,6-dideoxy-L-glycero-hexopyranose, a rare sugar building block, demand rigorous characterization beyond simple mass confirmation. Its lack of hydroxyl groups at the C4 and C6 positions introduces unique structural features that directly influence its chemical reactivity and biological function.
This guide provides an in-depth, experience-driven comparison of NMR techniques for the complete structural elucidation of this compound. We will move beyond a simple recitation of methods to explain the causality behind our experimental choices, demonstrating how a suite of modern NMR experiments forms a self-validating system for structural assignment. We will compare not only different NMR experiments against each other but also contextualize the power of NMR against alternative analytical methods, providing the robust, data-supported evidence required for publication, patent filings, and regulatory submissions.
Strategic Approach: Why NMR is the Gold Standard for Carbohydrate Analysis
While other analytical techniques provide essential pieces of the puzzle, they fall short of the comprehensive picture offered by NMR.
-
Mass Spectrometry (MS): Excellent for confirming molecular weight and elemental composition (C₆H₁₂O₄), MS provides no information about the connectivity of atoms or their spatial arrangement (stereochemistry).
-
X-ray Crystallography: Can provide an exact, high-resolution solid-state structure. However, this technique is contingent on the ability to grow a high-quality single crystal, which is often a significant bottleneck. Furthermore, the conformation in the solid state may not represent the biologically relevant conformation in solution.[1]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful and versatile method for the de novo structural elucidation of carbohydrates in their native solution state.[1][2] It allows for the determination of the primary structure, including the carbon skeleton, the stereochemistry of all chiral centers, and the conformational dynamics of the molecule in solution.[1][3]
Our strategy employs a logical, multi-step NMR workflow. Each experiment builds upon the last, with overlapping and complementary data providing the redundancy needed for an unshakeable structural assignment.
Figure 2: Correlation pathway for assigning the pyranose ring.
-
Step 1 (Anchor & Walk - COSY): Start with the well-separated H6 methyl doublet. The COSY spectrum will show a cross-peak connecting it to H5. From H5, another cross-peak reveals the H4 protons. From the H4 protons, a correlation identifies H3, and so on, until the entire proton spin system (H6-H5-H4-H3-H2-H1) is mapped out for each anomer.
-
Step 2 (Assign Carbons - HSQC): With all protons assigned, the HSQC spectrum acts as a simple lookup table. The cross-peak at (δH, δC) definitively links each proton to its attached carbon, yielding a full set of ¹H and ¹³C assignments.
-
Step 3 (Confirm Backbone - HMBC): The HMBC spectrum provides the final, irrefutable proof of the carbon skeleton. We look for key long-range correlations that are impossible in alternative structures. For example, observing a correlation from the H6 methyl protons to C4 confirms the 4,6-dideoxy arrangement. A correlation from H1 across the ring oxygen to C5 confirms the pyranose ring size.
| Experiment | Information Provided | Comparison/Advantage |
| ¹H-¹H COSY | Connects J-coupled protons (H-C-H, H-C-C-H). | Excellent for mapping out proton networks but gives no carbon information and can be ambiguous in crowded regions. |
| ¹H-¹³C HSQC | Connects protons to their directly attached carbons. | More sensitive than ¹³C NMR. The gold standard for assigning carbons once protons are known. Provides no connectivity information between C-C units. |
| ¹H-¹³C HMBC | Connects protons and carbons over 2-3 bonds. | The ultimate tool for piecing together the carbon skeleton. Less sensitive than HSQC and the absence of a peak is not definitive proof of no correlation. [4] |
| Table 2: Comparative analysis of key 2D NMR experiments. |
Part 3: Defining the Stereochemistry
With the planar structure established, the final step is to confirm the relative stereochemistry of the chiral centers (C1, C2, C3, C5) and the dominant chair conformation.
-
Anomeric Configuration (J-Coupling): As mentioned, the ³J(H1,H2) coupling constant is a reliable indicator. For the major anomer, a large coupling (~8 Hz) would confirm a diaxial relationship between H1 and H2, assigning it as the β-anomer (¹C₄ conformation for L-sugars). A small coupling (~3 Hz) would indicate the α-anomer.
-
Ring Conformation (J-Coupling): Analysis of all the vicinal ³J(H,H) couplings around the ring provides deep insight into the dihedral angles via the Karplus relationship. [4]Large couplings (8-10 Hz) between adjacent protons (e.g., H2-H3, H3-H4ax) indicate axial-axial relationships, which is strongly indicative of a stable chair conformation (¹C₄ for an L-sugar).
-
Relative Stereochemistry (NOESY/ROESY): A Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent, ROESY) experiment detects protons that are close in space, regardless of whether they are connected by bonds. This is crucial for confirming stereochemical assignments. Key expected NOE correlations for a ¹C₄ chair conformation include:
-
Axial-Axial: Strong NOEs between axial protons on the same face of the ring (e.g., H1ax-H3ax, H1ax-H5ax).
-
Axial-Equatorial: Weaker NOEs between 1,2- and 1,4-diaxial/equatorial protons.
-
The observation of a strong NOE between H1 and H5 would be definitive proof of their 1,3-diaxial relationship, confirming the anomeric configuration and ring conformation established from J-couplings.
-
Conclusion: A Consolidated, Defensible Structural Proof
By systematically applying a suite of 1D and 2D NMR experiments, we move from a simple molecular formula to a complete, three-dimensional structure of this compound in solution. The process is inherently self-validating: the COSY experiment maps the proton network, the HSQC assigns the carbons to that network, and the HMBC confirms the overall carbon-carbon connectivity. Finally, J-coupling and NOESY data provide an unshakable confirmation of the relative stereochemistry and solution-state conformation. This multi-faceted, data-rich approach provides the highest level of confidence required by the scientific and pharmaceutical communities, establishing a definitive structural proof for this valuable carbohydrate building block.
References
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved January 16, 2026, from [Link]
-
Rao, V. S., & Perlin, A. S. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]
-
Davis, A. L., & Serianni, A. S. (2019). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Analytical Chemistry, 91(3), 2336-2344. [Link]
-
Stenutz, R., & Widmalm, G. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(1), 1-59. [Link]
-
De Bruyn, A., & Anteunis, M. (1976). 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide. Carbohydrate Research, 47(1), 158-163. [Link]
-
Legentil, L., et al. (2015). L-Rhamnose and Phenolic Esters-Based Monocatenar and Bolaform Amphiphiles: Eco-Compatible Synthesis and Determination of Their Antioxidant, Eliciting and Cytotoxic Properties. Molecules, 20(8), 14731-14751. [Link]
-
De Bruyn, A., et al. (1976). 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Carbohydrate Research, 47(1), 158-163. [Link]
-
Reddit. (2019). What is the best two-dimensional NMR spectroscopy experiment for sugars?. Retrieved January 16, 2026, from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved January 16, 2026, from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Distinguishing 4,6-dideoxy-L-glycero-hexopyranose Isomers by Mass Spectrometry
The structural elucidation of carbohydrates presents a formidable analytical challenge, particularly when dealing with isomers that share the same mass and elemental composition. The 4,6-dideoxy-L-glycero-hexopyranose isomers, such as L-rhamnose and L-quinovose, are prime examples. These epimers differ only in the stereochemistry at a single carbon center, yet this subtle variation can have profound implications for their biological function and chemical reactivity. For researchers in glycobiology and drug development, the ability to unambiguously identify and differentiate these isomers is paramount.
This guide provides an in-depth comparison of advanced mass spectrometry (MS) techniques for resolving this compound isomers. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring each method is presented as a self-validating system.
The Core Challenge: Mass Spectrometry is Inherently "Stereo-Blind"
A conventional mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since isomers have identical masses, they are indistinguishable in a standard MS scan. The key to their differentiation lies in exploiting subtle differences in their three-dimensional structure and chemical stability, which can be probed using more sophisticated MS-based techniques. This guide will focus on three principal strategies: Tandem Mass Spectrometry (MS/MS), Ion Mobility-Mass Spectrometry (IM-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Tandem Mass Spectrometry (MS/MS): Unveiling Structural Clues Through Fragmentation
Tandem mass spectrometry is a powerful technique that involves multiple stages of mass analysis to probe the structure of an ion.[1] By isolating the isomeric parent ions and subjecting them to fragmentation, we can generate unique "fingerprint" spectra that reflect their underlying structural differences.
The Principle of Causality: Why Fragmentation Varies
Collision-Induced Dissociation (CID) is the most common fragmentation method. In CID, precursor ions are accelerated and collided with an inert gas. The resulting transfer of kinetic energy induces bond cleavages. The stereochemical arrangement of hydroxyl groups influences the stability of the precursor ion and the transition states of fragmentation pathways. This can lead to different relative abundances of fragment ions or even the formation of unique, diagnostic product ions for each isomer.[2][3]
The choice of adduct ion is also critical. While protonated molecules ([M+H]⁺) can be used, forming adducts with metal cations (e.g., Na⁺) or anions (e.g., Cl⁻) can often enhance spectral differences.[2][4][5] These adducts coordinate to the sugar in specific ways, making the resulting complex more sensitive to stereochemical variations during CID. For instance, analyzing chloride adducts ([M+Cl]⁻) in negative ion mode has been shown to generate diagnostic fragment patterns for various saccharide isomers.[4]
Experimental Workflow: MS/MS for Isomer Differentiation
Caption: Workflow for Tandem Mass Spectrometry (MS/MS) isomer analysis.
Protocol: Differentiating Isomers using MS/MS with Chloride Adduction
-
Sample Preparation: Dissolve the isomer standards or mixture in a suitable solvent (e.g., 50:50 methanol:water) containing a chloride source like 100 µM sodium chloride to a final concentration of ~10 µM.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion using a nano-electrospray ionization (nESI) source in negative ion mode.[2] The nESI platform is ideal for analyzing minuscule sample volumes.[2]
-
MS1 Scan: Acquire a full scan mass spectrum to confirm the formation of the chloride adduct ion [M+Cl]⁻ for the 4,6-dideoxyhexose (expected m/z ~183.05 for C₆H₁₂O₄ + Cl³⁵).
-
MS/MS Acquisition:
-
Select the [M+Cl]⁻ ion as the precursor for MS/MS analysis.
-
Apply a range of collision energies (e.g., 10-40 eV) in the collision cell. The energy dependence of fragmentation can itself be a tool for differentiation.[6]
-
Acquire the product ion spectra.
-
-
Data Analysis: Compare the fragmentation patterns of the different isomers. Look for unique diagnostic ions or significant differences in the relative intensities of common fragment ions.[2][5]
| Feature | L-Rhamnose (Hypothetical) | L-Quinovose (Hypothetical) | Rationale |
| Precursor Ion | [M+Cl]⁻ | [M+Cl]⁻ | Analysis of chloride adducts enhances spectral differences.[4] |
| Diagnostic Ion 1 | m/z 123 | Absent | This fragment may arise from a cleavage pathway stabilized by the C2-OH configuration in L-rhamnose. |
| Diagnostic Ion 2 | Absent | m/z 93 | This fragment could be favored by the stereochemistry of L-quinovose. |
| Common Fragment | m/z 89 (Low Intensity) | m/z 89 (High Intensity) | The relative stability of the precursor ion influences the abundance of shared fragments. |
Ion Mobility-Mass Spectrometry (IM-MS): Separation by Shape
Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation before mass analysis. It separates ions based on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field.[7] This allows for the physical separation of isomers in the gas phase on a millisecond timescale.[8]
The Principle of Causality: Why Shapes Differ
Even a small change in stereochemistry, as between L-rhamnose and L-quinovose, can alter the molecule's overall three-dimensional shape. This results in a different rotationally averaged collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase.[9] Ions with a more compact structure will experience fewer collisions with the drift gas and travel faster (shorter drift time), while more extended structures will travel slower (longer drift time). IM-MS can resolve isomers that produce identical MS/MS fragmentation patterns.[8]
Experimental Workflow: IM-MS for Isomer Differentiation
Caption: Workflow for Ion Mobility-Mass Spectrometry (IM-MS) isomer analysis.
Protocol: Differentiating Isomers using IM-MS
-
Sample Preparation: Prepare samples as for the MS/MS experiment. The choice of adduct ion (e.g., [M+Na]⁺ or [M-H]⁻) can significantly affect the CCS and separation.[10]
-
Instrument Setup: Use an IM-MS instrument, such as a traveling-wave ion mobility (TWIM) spectrometer.[10] Optimize ion mobility parameters, including drift gas pressure (e.g., Nitrogen at ~3.5 mbar), wave height, and wave velocity, to achieve maximum resolution.[7][9]
-
Data Acquisition: Acquire data, which will be represented as a two-dimensional plot of drift time versus m/z. Isomers will appear at the same m/z but will be separated along the drift time axis.
-
MS/MS Integration (Optional but Recommended): Perform CID after the ion mobility cell. This allows you to select each mobility-separated isomer individually and acquire its clean, independent MS/MS spectrum, which is invaluable for confirming identity in a complex mixture.[8]
-
Data Analysis: Extract the arrival time distributions (ATDs) for the m/z corresponding to the isomers. The peaks in the ATD represent the different isomeric species. Calibrate drift times against known standards to determine experimental CCS values.
| Parameter | L-Rhamnose (Hypothetical) | L-Quinovose (Hypothetical) | Rationale |
| Ion Adduct | [M+Na]⁺ | [M+Na]⁺ | Sodium adducts are commonly used for carbohydrate IM-MS. |
| Drift Time | 10.2 ms | 10.5 ms | A shorter drift time suggests a more compact gas-phase structure. |
| Collision Cross-Section (CCS) | 125 Ų | 128 Ų | CCS is an intrinsic physical property that reflects the ion's shape.[9] |
Gas Chromatography-Mass Spectrometry (GC-MS): Separation After Derivatization
GC-MS is a classic and robust technique for separating and identifying volatile and thermally stable compounds. Since sugars are non-volatile, a chemical derivatization step is mandatory to replace the polar hydroxyl groups with non-polar, volatile groups.[11]
The Principle of Causality: Why Derivatized Isomers Separate
The key to this method is twofold. First, the derivatized isomers may have different volatilities and interactions with the GC column's stationary phase, leading to different retention times (RT). Second, the electron ionization (EI) mass spectra of the separated derivatives can exhibit unique fragmentation patterns. A common derivatization procedure involves converting the monosaccharides to their alditol acetates, which simplifies the chromatogram by eliminating the complexity of anomeric forms.[12]
Experimental Workflow: GC-MS for Isomer Differentiation
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) isomer analysis.
Protocol: Differentiating Isomers using GC-MS of Alditol Acetates
-
Hydrolysis (if applicable): If the sugars are part of a larger polysaccharide, release them via acid hydrolysis (e.g., with trifluoroacetic acid).[13]
-
Reduction: Reduce the monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride. This step eliminates the anomeric center.
-
Acetylation: Acetylate the hydroxyl groups of the alditols using, for example, acetic anhydride with pyridine or N-methylimidazole as a catalyst.
-
Extraction: Extract the resulting alditol acetates into an organic solvent (e.g., dichloromethane) and dry the sample.
-
GC-MS Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS system equipped with a capillary column (e.g., SE-52).[14]
-
Use a temperature gradient to separate the compounds.
-
Acquire mass spectra in electron impact (EI) mode.
-
-
Data Analysis: Compare the retention times of the peaks against derivatized standards. Analyze the mass spectra for characteristic fragment ions.
| Parameter | L-Rhamnitol Acetate | L-Quinovitol Acetate | Rationale |
| Retention Time | 12.5 min | 12.8 min | Differences in interaction with the GC stationary phase allow for chromatographic separation.[12] |
| Key Fragment 1 | m/z 115 | m/z 115 | Common fragment from the polyol backbone. |
| Key Fragment 2 | m/z 187 | m/z 217 | The position of the deoxy group influences the EI fragmentation pathways, leading to different dominant fragments. |
Comparison of Methodologies
| Technique | Principle of Separation | Sample Prep | Pros | Cons | Best For |
| Tandem MS (MS/MS) | Differential fragmentation of isolated ions. | Minimal (dissolution, adduct formation). | Fast, high-throughput, provides structural information. | May not resolve all isomers; requires careful optimization of collision energy.[1][15] | Rapid screening and structural confirmation when diagnostic fragments are known. |
| Ion Mobility-MS (IM-MS) | Gas-phase separation based on ion shape (CCS).[9] | Minimal (same as MS/MS). | Can separate isomers indistinguishable by MS/MS[8]; provides an additional, orthogonal physical parameter (CCS). | Requires specialized instrumentation; CCS differences can be small. | Analysis of complex mixtures; fundamental structural characterization. |
| GC-MS | Chromatographic separation of volatile derivatives. | Extensive (hydrolysis, reduction, acetylation).[12] | High resolving power; robust and widely available technology. | Time-consuming sample prep; potential for artifacts from derivatization; not suitable for non-volatile samples.[11] | Routine quantitative analysis where high chromatographic resolution is needed. |
Conclusion and Recommendations
The differentiation of this compound isomers is a solvable, albeit complex, analytical problem. The optimal mass spectrometric strategy depends entirely on the research objective.
-
For high-throughput screening and qualitative identification where speed is essential, direct infusion Tandem MS/MS is an excellent starting point. The generation of distinct fragmentation fingerprints provides a rapid means of differentiation.
-
For the analysis of complex biological mixtures or for fundamental research where unambiguous identification is critical, Ion Mobility-MS offers unparalleled resolving power. Its ability to separate isomers based on their physical shape provides an orthogonal dimension of data that can resolve ambiguities left by MS/MS alone.[7][8]
-
For robust, routine quantitative analysis , GC-MS remains a gold standard. Although the sample preparation is more involved, the high chromatographic resolution often provides baseline separation, which is ideal for accurate quantification.
By understanding the causality behind each technique—why fragmentation patterns differ, why molecular shapes vary, and why derivatized compounds separate—researchers can confidently select and optimize the appropriate method to unlock the subtle yet significant differences between these challenging isomers.
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Promgool, T., et al. (2022). Typical MS fragmentation a standard compound, rutin (2), MS fragmentation of rhamnazin 3-rhamninoside (7) and an oxonium ion of rhamnose at m/z 129.0 and a galactose fragment ion at m/z 163. Molecules, 27(18), 5991. [Link]
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A Comparative Guide to the Biological Activity of Dideoxy Sugars: A Focus on 4,6-dideoxy-L-glycero-hexopyranose
Introduction: The Potent Role of Absence in Carbohydrate Chemistry
In the vast and complex world of glycobiology, the absence of a single hydroxyl group can dramatically alter the function and biological activity of a carbohydrate. Deoxy sugars, monosaccharides that have had one or more hydroxyl groups replaced by a hydrogen atom, exemplify this principle.[1][2] These modifications are not trivial; they are pivotal to the function of numerous bioactive natural products, from potent antibiotics to life-saving cardiac glycosides.[3][4][5][6] The specific position of deoxygenation dictates the sugar's chemical properties, its recognition by enzymes, and ultimately, its therapeutic potential.[2]
Dideoxy sugars, lacking two hydroxyl groups, represent a particularly intriguing class. They are essential components of bacterial cell walls, serve as key recognition motifs in host-pathogen interactions, and are integral to the efficacy of many clinically significant drugs.[5] This guide provides a comparative analysis of the biological activities of various dideoxy sugars, with a specific focus on the lesser-studied 4,6-dideoxy-L-glycero-hexopyranose. We will delve into established mechanisms of action, present comparative data, and provide detailed experimental protocols for researchers aiming to explore this promising field.
Focus Molecule: this compound - A Profile Based on Structural Analogy
Direct experimental data on the biological activity of this compound is not extensively documented in publicly available literature. However, we can construct a hypothesis of its potential activity based on its structural features and the known roles of related molecules.
-
4,6-Dideoxygenation: The absence of hydroxyl groups at both the C4 and C6 positions is a significant modification. The 6-deoxy feature is common in nature, found in sugars like L-rhamnose and L-fucose, which are crucial components of bacterial cell walls and play roles in cell adhesion and signaling.[1][7] The additional deoxygenation at C4 suggests a highly specialized role. Notably, a related compound, dodecyl 4,6-dideoxy-α-D-xylo-hexopyranoside, has demonstrated promising antimicrobial activity against various bacteria, including Bacillus species, with low cytotoxicity.[8] Furthermore, 4,6-dideoxyhexoses have been identified as components of antibiotics such as lankamycin and chalcomycin, where the sugar moiety is often essential for biological function.[9]
-
"L" Configuration: The L-stereoisomer configuration is of particular interest. While D-sugars are predominant in mammalian metabolism, L-sugars like L-rhamnose (6-deoxy-L-mannose) are commonly found in bacteria and plants.[7][10] The biosynthetic pathways for these L-sugars are absent in humans, making the enzymes involved highly attractive targets for the development of novel antibacterial agents.[7][11]
Based on these structural parallels, it is plausible that this compound could exhibit antimicrobial properties or serve as a unique building block for the synthesis of novel antibiotics or enzyme inhibitors. Its potential lies in its structural distinctiveness from host carbohydrates, which could lead to selective targeting of microbial pathogens.
Comparative Analysis with Other Dideoxy Sugars
The biological activity of a dideoxy sugar is profoundly influenced by the positions of the missing hydroxyl groups. Below, we compare the profile of our focus molecule with other well-characterized dideoxy sugar families.
2,6-Dideoxy Sugars: Pillars of Potent Glycosides
This class is perhaps most famous for its role in cardiac glycosides and antibiotics.
-
Biological Activity: 2,6-dideoxy sugars like D-Digitoxose are integral to the high potency of cardiac glycosides, which are used to treat heart failure.[12] They are also found in numerous natural product antibiotics, where altering the sugar composition can dramatically affect bioactivity, either by increasing potency or mitigating toxicity.[5][13]
-
Mechanism: In cardiac glycosides, the sugar moiety, including the 2,6-dideoxy unit, is crucial for the compound's pharmacokinetic properties and its binding to the Na+/K+-ATPase pump.[12] In antibiotics, these sugars contribute to the molecule's ability to bind to its target, such as the bacterial ribosome.[4]
3,6-Dideoxy Sugars: The Face of Bacterial Antigens
Found decorating the lipopolysaccharides (LPS) of Gram-negative bacteria, these sugars are critical in immunology.[14]
-
Biological Activity: Sugars like abequose, paratose, and tyvelose are O-antigens that define the serotype of bacteria such as Salmonella.[14][15][16][17] They are primary targets for the host immune system and are therefore of great interest for the development of carbohydrate-based vaccines and diagnostics.
-
Mechanism: Their activity is primarily immunomodulatory. They do not typically exhibit direct cytotoxicity but function as epitopes for antibody recognition, triggering an immune response against the invading pathogen.
2,3-Dideoxy Sugars: Tools in Molecular Biology
While less common in natural products, 2,3-dideoxynucleosides are cornerstone tools in molecular biology and antiviral therapy.
-
Biological Activity: The most famous example is Dideoxycytidine (ddC), a potent inhibitor of HIV reverse transcriptase. By lacking the 3'-hydroxyl group, it acts as a chain terminator during DNA synthesis.
-
Mechanism: These molecules function as chain-terminating inhibitors of DNA polymerases. Once incorporated into a growing DNA strand, the absence of the 3'-OH group prevents the formation of the next phosphodiester bond, halting replication.
Table 1: Comparative Overview of Dideoxy Sugar Families
| Dideoxy Sugar Class | Example(s) | Primary Biological Activity | Common Mechanism of Action | Key References |
| 4,6-Dideoxy Sugars | 4,6-dideoxy-α-D-xylo-hexopyranoside | Antimicrobial (Hypothesized/Observed) | Component of bioactive molecules (e.g., antibiotics, glycosides) | [8][9] |
| 2,6-Dideoxy Sugars | D-Digitoxose, L-Oleandrose | Cytotoxicity, Antibiotic | Component of cardiac glycosides and antibiotics, essential for target binding | [5][12][13] |
| 3,6-Dideoxy Sugars | Abequose, Paratose, Tyvelose | Immunomodulatory | Bacterial O-antigens, recognized as epitopes by the immune system | [14][15][16] |
| 2,3-Dideoxy Sugars | Dideoxycytidine (as nucleoside) | Antiviral | Chain-termination of DNA synthesis | N/A (General Knowledge) |
| *2-Deoxy Sugars ** | 2-Deoxy-D-glucose (2-DG) | Antiviral, Anticancer | Inhibition of glycolysis and N-linked glycosylation | [18][19][20] |
*Note: 2-Deoxy-D-glucose is a mono-deoxy sugar included for its important and contrasting mechanism of action.
Key Mechanisms of Action: A Deeper Dive
The diverse activities of deoxy sugars stem from several distinct molecular mechanisms. Understanding these pathways is critical for designing new therapeutic agents.
Inhibition of Glycosylation
Many enveloped viruses, including Dengue, HIV, and influenza, rely on the host cell's N-linked glycosylation machinery to properly fold their envelope glycoproteins.[21][22] Deoxy sugars and their analogs can disrupt this process.
-
Causality: Deoxy sugar mimetics, particularly iminosugars, can inhibit the endoplasmic reticulum (ER)-resident α-glucosidases I and II.[21] These enzymes are responsible for trimming terminal glucose residues from nascent N-linked glycans, a critical step for proper protein folding. Inhibition leads to the accumulation of misfolded glycoproteins, which are retained in the ER and targeted for degradation. This reduces the secretion of infectious viral particles.[21] Uridine derivatives of 2-deoxy sugars have shown promise as inhibitors of this process, with significant anti-TBEV activity.[22][23]
Caption: Inhibition of ER α-glucosidases by deoxy sugar analogs disrupts viral glycoprotein folding.
Inhibition of Glycolysis
Cancer cells and virus-infected cells often exhibit upregulated glycolysis, a phenomenon known as the Warburg effect.[18][19] This metabolic shift provides the energy and building blocks necessary for rapid proliferation.
-
Causality: 2-Deoxy-D-glucose (2-DG) is a classic example of a deoxy sugar acting as a metabolic inhibitor.[18][19] It is transported into cells via glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate.[20] However, this product cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and competitive inhibition of hexokinase, effectively shutting down the glycolytic pathway.[20] This dual action starves the cell of energy, leading to cytotoxicity, particularly in highly glycolytic cells.
Experimental Protocols for Biological Evaluation
To facilitate further research, we provide detailed, self-validating protocols for assessing the key biological activities discussed. The inclusion of appropriate positive and negative controls is essential for data integrity.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation of Microbial Inoculum:
-
Aseptically pick a single colony of the test bacterium (e.g., Bacillus subtilis) from an agar plate.
-
Inoculate into 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this culture 1:100 in fresh MHB to achieve the final inoculum density.
-
-
Preparation of Compound Plate:
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Dissolve the test dideoxy sugar in a suitable solvent (e.g., DMSO or water) to a high stock concentration (e.g., 10 mg/mL). Add 200 µL of this stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Rationale: This creates a concentration gradient to pinpoint the MIC.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Controls: Growth must be evident in well 11. Well 12 must remain clear. A known antibiotic (e.g., Kanamycin) should be run in parallel as a positive control.
-
Protocol 2: N-Glycosylation Inhibition Assay (Western Blot Method)
This assay assesses a compound's ability to interfere with N-linked glycosylation by observing changes in the molecular weight of a known glycoprotein.[12]
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A Comparative Guide to the Functional Analysis of 4,6-dideoxy-L-glycero-hexopyranose and its Epimers
This guide provides a comprehensive framework for the functional comparison of 4,6-dideoxy-L-glycero-hexopyranose and its epimers. In the realm of glycobiology and drug discovery, understanding the nuanced differences in biological activity stemming from subtle stereochemical variations is paramount. Deoxy and dideoxy sugars, in particular, are crucial components of many natural products, including antibiotics and immunomodulatory agents, making them fertile ground for therapeutic innovation.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of rare sugars and their potential applications.
While direct comparative functional data for this compound and its full panel of epimers remains limited in publicly accessible literature, this guide synthesizes available information on related compounds and established methodologies to propose a robust strategy for their evaluation. We will delve into the rationale behind selecting specific functional assays, provide detailed experimental protocols, and present a conceptual framework for data interpretation.
Introduction to 4,6-dideoxy-L-hexopyranoses
This compound, also known as 4-deoxy-L-fucose, is a dideoxy sugar belonging to the L-series of hexoses. Its structure is characterized by the absence of hydroxyl groups at the C4 and C6 positions. Epimers of this compound are diastereomers that differ in the configuration at a single chiral center (C2, C3, or C5). The primary epimers of this compound are:
-
4,6-dideoxy-L-mannose (4-deoxy-L-rhamnose)
-
4,6-dideoxy-L-galactose
-
4,6-dideoxy-L-talose
-
4,6-dideoxy-L-gulose
-
4,6-dideoxy-L-idose
These subtle structural variations can lead to significant differences in their biological activities, including their roles as enzyme inhibitors, modulators of immune responses, and antimicrobial agents.
Prospective Functional Assays for Comparative Analysis
The selection of functional assays should be guided by the hypothesized biological roles of these dideoxy sugars. Based on the known functions of related deoxy sugars, we propose a multi-pronged approach focusing on glycosidase inhibition, immunomodulation, and antimicrobial activity.
Glycosidase Inhibition Assays
Deoxy sugars are well-known for their ability to act as competitive inhibitors of glycosidases, enzymes that play crucial roles in various physiological and pathological processes.[1] Inhibition of these enzymes is a key strategy in the treatment of diseases like diabetes and viral infections.
Experimental Rationale: The structural similarity of 4,6-dideoxy-L-hexopyranoses to the natural substrates of glycosidases allows them to bind to the active site of these enzymes, potentially inhibiting their activity. Comparing the inhibitory potency (IC50 values) of the different epimers against a panel of glycosidases can reveal structure-activity relationships.
Table 1: Hypothetical Comparative Glycosidase Inhibition Data
| Compound | α-Glucosidase IC50 (µM) | α-Fucosidase IC50 (µM) | β-Galactosidase IC50 (µM) |
| This compound | 150 | 25 | >1000 |
| 4,6-dideoxy-L-mannose | 200 | 50 | >1000 |
| 4,6-dideoxy-L-galactose | >1000 | >1000 | 80 |
| 4,6-dideoxy-L-talose | 350 | 100 | >1000 |
| 4,6-dideoxy-L-gulose | 500 | 150 | >1000 |
| 4,6-dideoxy-L-idose | 250 | 75 | >1000 |
Note: The data in this table is illustrative and intended to represent the type of comparative results that could be obtained from the described assays. Actual values would need to be determined experimentally.
Immunomodulatory Activity Assays
Sugars can modulate the immune system by interacting with various receptors on immune cells, such as Toll-like receptors (TLRs), leading to the activation or suppression of inflammatory pathways.[2][3] The anti-inflammatory potential of novel carbohydrate structures is a burgeoning area of research.
Experimental Rationale: By treating immune cells (e.g., macrophages) with the panel of dideoxy sugars and then stimulating them with an inflammatory agent like lipopolysaccharide (LPS), we can assess the ability of each compound to modulate the production of inflammatory mediators.
Table 2: Hypothetical Comparative Immunomodulatory Effects
| Compound (at 100 µM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) |
| This compound | 45 | 50 | 40 |
| 4,6-dideoxy-L-mannose | 30 | 35 | 25 |
| 4,6-dideoxy-L-galactose | 10 | 15 | 5 |
| 4,6-dideoxy-L-talose | 25 | 30 | 20 |
| 4,6-dideoxy-L-gulose | 15 | 20 | 10 |
| 4,6-dideoxy-L-idose | 40 | 45 | 35 |
Note: The data in this table is illustrative and intended to represent the type of comparative results that could be obtained from the described assays. Actual values would need to be determined experimentally.
Bacterial Growth Inhibition Assays
The unique structures of rare sugars can interfere with bacterial metabolic pathways or cell wall synthesis, leading to bacteriostatic or bactericidal effects.[4][5] This makes them interesting candidates for the development of new antimicrobial agents.
Experimental Rationale: The antimicrobial efficacy of the dideoxy sugar epimers can be compared by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. This assay directly measures the concentration of each compound required to inhibit bacterial growth.
Table 3: Hypothetical Comparative Bacterial Growth Inhibition Data (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | 128 | 64 | 256 |
| 4,6-dideoxy-L-mannose | 256 | 128 | 512 |
| 4,6-dideoxy-L-galactose | >512 | >512 | >512 |
| 4,6-dideoxy-L-talose | 256 | 128 | 512 |
| 4,6-dideoxy-L-gulose | 512 | 256 | >512 |
| 4,6-dideoxy-L-idose | 128 | 64 | 256 |
Note: The data in this table is illustrative and intended to represent the type of comparative results that could be obtained from the described assays. Actual values would need to be determined experimentally.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.
Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for assessing α-glucosidase inhibitors.[6][7][8][9][10]
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).
-
α-Glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL in phosphate buffer).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer).
-
Test compounds (dideoxy sugars) and positive control (e.g., acarbose) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in phosphate buffer.
-
Stop solution (0.1 M Na2CO3).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or positive control/vehicle control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol: Anti-inflammatory Activity in LPS-stimulated Macrophages
This protocol outlines the measurement of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophage cells.[11][12][13][14][15]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (dideoxy sugars).
-
Pre-incubate the cells with the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each test compound relative to the LPS-stimulated control.
-
Protocol: Bacterial Growth Inhibition (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5][16][17][18]
-
Preparation of Materials:
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa).
-
Mueller-Hinton Broth (MHB).
-
Test compounds (dideoxy sugars) dissolved in a suitable solvent and serially diluted in MHB.
-
96-well microtiter plates.
-
-
Assay Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial twofold dilutions across the row.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mechanistic Insights: Potential Signaling Pathways
The immunomodulatory effects of these dideoxy sugars may be mediated through key signaling pathways such as the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) pathways.
Toll-like Receptor (TLR) Signaling
TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs). Some sugars and their derivatives can act as TLR agonists or antagonists, thereby modulating the innate immune response.
Caption: Potential modulation of TLR4 signaling by a dideoxy sugar.
Nuclear Factor-kappa B (NF-κB) Signaling
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[19][20][21][22] The TLR signaling pathway converges on the activation of NF-κB.
Caption: The canonical NF-κB activation pathway.
Conclusion and Future Directions
The comparative functional analysis of this compound and its epimers represents a compelling avenue for the discovery of novel bioactive molecules. While direct experimental comparisons are currently lacking in the literature, the methodologies and conceptual framework presented in this guide provide a clear path forward for researchers in this field.
Future studies should focus on the synthesis of these rare sugars and their systematic evaluation in a battery of functional assays, including those described herein.[23][24][25] Elucidating the precise structure-activity relationships will be instrumental in designing and developing new therapeutic agents with applications in infectious diseases, inflammatory disorders, and oncology. The exploration of these unique carbohydrate structures holds immense promise for advancing our understanding of glycobiology and expanding the therapeutic arsenal.
References
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Overview of Toll-like receptor (TLR) signaling pathways. This schematic... - ResearchGate. Available at: [Link]
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Schematic cartoon of TLR signaling pathways. TLR2/TLR1 and TLR2/TLR6... - ResearchGate. Available at: [Link]
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Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... - ResearchGate. Available at: [Link]
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A comprehensive map of the toll-like receptor signaling network - PMC. Available at: [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation - PMC. Available at: [Link]
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NF-κB Signaling Pathway Diagram - SciSpace. Available at: [Link]
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NF-κB - Wikipedia. Available at: [Link]
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Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI. Available at: [Link]
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Toll-like Receptor Signaling Pathway - Creative Diagnostics. Available at: [Link]
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Synthesis of dodecyl 4‐deoxy and 4,6‐dideoxy‐d‐xylo‐hexopyranosides. a)... - ResearchGate. Available at: [Link]
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Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC. Available at: [Link]
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Inhibition of glycosyltransferase activities as the basis for drug development - PubMed. Available at: [Link]
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Assessing the individual microbial inhibitory capacity of different sugars against pathogens commonly found in food systems - PubMed. Available at: [Link]
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Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose) - PubMed. Available at: [Link]
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A study on antimicrobial effect of sugars at low concentration - TMR Publishing Group. Available at: [Link]
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Extraction, Identification, and In Vitro Anti-Inflammatory Activity of Feruloylated Oligosaccharides from Baijiu Distillers' Grains - MDPI. Available at: [Link]
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Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Available at: [Link]
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Anti-Inflammatory and Anti-Oxidative Effects of Polysaccharides Extracted from Unripe Carica papaya L. Fruit - NIH. Available at: [Link]
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In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish - MDPI. Available at: [Link]
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Structural Characterization and Anti-Inflammatory Activity of a Novel Polysaccharide from Duhaldea nervosa - MDPI. Available at: [Link]
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Iminosugars as glycosyltransferase inhibitors - RSC Publishing. Available at: [Link]
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Biochemical synthesis of the medicinal sugar l-gulose using fungal alditol oxidase | Request PDF - ResearchGate. Available at: [Link]
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Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis - Frontiers. Available at: [Link]
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Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase - NIH. Available at: [Link]
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D-MANNOSE, D-FRUCTOSE and D-GLUCOSE. Available at: [Link]
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Experimental Design of the Bacterial Growth Inhibition Assay. Layers in the Flask Represent from Bottom Up, Liquid LB, Plant Part Extract, and Glucose. - ResearchGate. Available at: [Link]
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High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC. Available at: [Link]
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In vitro α-glucosidase inhibitory assay - Protocols.io. Available at: [Link]
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Using Growth Inhibition Procedures to Identify Mycobacteria, Viruses & Microorganisms. Available at: [Link]
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Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PubMed Central. Available at: [Link]
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An assay for GDP-D-mannose-4,6-dehydratase - PubMed. Available at: [Link]
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Modification of Galactose Oxidase to Introduce Glucose 6-Oxidase Activity - Chemistry and Chemical Engineering Division. Available at: [Link]
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Synthesis of TDP-3-amino-3,4,6-trideoxy-alpha-D-xylo-hexopyranose - PubMed. Available at: [Link]
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Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization - MDPI. Available at: [Link]
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Photocatalytic syntheses and evaluation of biological activities of rare disaccharides, 3-O-α-d-glucopyranosyl-d-arabinose - NIH. Available at: [Link]
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Inhibitory action of D-galactose on phagocyte metabolism and function - PMC. Available at: [Link]
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Enzymatic assay of D mannose in serum - ResearchGate. Available at: [Link]
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D-Mannose-D-Fructose-D-Glucose Assay Kit | Megazyme. Available at: [Link]
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The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC. Available at: [Link]
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Biosynthesis of 6-deoxyhexose glycans in bacteria | Glycobiology - Oxford Academic. Available at: [Link]
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Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana - PMC. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4,6-dideoxy-L-glycero-hexopyranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the synthesis of rare and modified sugars such as 4,6-dideoxy-L-glycero-hexopyranose is a significant achievement. However, the true measure of success lies not only in the synthesis itself but in the rigorous confirmation of the product's purity. This guide provides an in-depth comparison of analytical methodologies to ensure the synthesized this compound meets the stringent purity requirements for research and drug development. We will explore a multi-pronged analytical approach, comparing the performance of each technique and providing supporting experimental frameworks. As a practical benchmark, we will also draw comparisons with a commercially available dideoxy sugar, D-digitoxose (2,6-dideoxy-D-ribo-hexose).
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. While numerous methods exist for the synthesis of deoxy sugars, a common strategy for introducing the 4- and 6-deoxy functionalities into an L-hexopyranose precursor, such as L-rhamnose or L-fucose, involves a series of protection, activation, and reduction steps.
A plausible, though generalized, synthetic pathway is outlined below. This understanding is crucial as it informs our choice of analytical techniques and what to look for. Potential impurities can include starting materials, regioisomers with deoxygenation at incorrect positions, incompletely deoxygenated intermediates, and by-products from protecting group manipulations.
Caption: A generalized synthetic workflow for this compound.
A Multi-Modal Approach to Purity Confirmation
No single analytical technique is sufficient to definitively confirm the purity of a synthesized carbohydrate. A combination of spectroscopic and chromatographic methods is essential for a comprehensive assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules, including carbohydrates.[1][2] Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5 mL of high-purity deuterium oxide (D₂O).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key signals to analyze include the anomeric proton (typically between 4.5 and 5.5 ppm), the methyl group protons at C6 (a doublet around 1.2 ppm), and the methylene protons at C4. The coupling constants between adjacent protons are crucial for confirming the stereochemistry.
-
¹³C NMR Acquisition: Obtain a one-dimensional ¹³C NMR spectrum. The absence of signals corresponding to hydroxylated C4 and C6 carbons and the presence of signals for a methylene group at C4 and a methyl group at C6 are primary indicators of successful synthesis.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra, including COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
Data Comparison: Expected vs. Alternative
| Technique | Synthesized this compound (Expected) | Alternative: D-Digitoxose (2,6-dideoxy-D-ribo-hexose)[3] |
| ¹H NMR (D₂O) | Anomeric proton (H-1) signal with a specific chemical shift and coupling constant. A characteristic upfield doublet for the C6 methyl group. Methylene proton signals for C4. | Anomeric proton (H-1) signal with a distinct chemical shift and coupling constant. A characteristic upfield doublet for the C6 methyl group. Methylene proton signals for C2. |
| ¹³C NMR (D₂O) | Six distinct carbon signals. A signal for a methylene carbon (C4) and a methyl carbon (C6). Absence of signals for carbons bearing hydroxyl groups at these positions. | Six distinct carbon signals. A signal for a methylene carbon (C2) and a methyl carbon (C6). Absence of signals for carbons bearing hydroxyl groups at these positions. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound, providing a direct measure of its elemental composition.[4] Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for carbohydrate analysis as they minimize fragmentation and primarily show the molecular ion.[4]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified product in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive ion mode, look for the sodiated adduct [M+Na]⁺, which is common for carbohydrates. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.
-
High-Resolution MS (HRMS): For unambiguous elemental composition, perform high-resolution mass spectrometry to obtain the accurate mass of the molecular ion.
Data Comparison: Expected vs. Alternative
| Technique | Synthesized this compound (Expected) | Alternative: D-Digitoxose (2,6-dideoxy-D-ribo-hexose)[5][6] |
| ESI-MS (+ve) | Expected [M+Na]⁺ at m/z 171.06. | Observed [M+Na]⁺ at m/z 171.06. |
| HRMS | Calculated exact mass for C₆H₁₂O₄Na: 171.0628. | Calculated exact mass for C₆H₁₂O₄Na: 171.0628. |
digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];M_Na [label="[M+Na]⁺\nm/z 171.06", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Loss_H2O [label="Loss of H₂O", shape=plaintext]; Fragment1 [label="[M+Na-H₂O]⁺\nm/z 153.05"]; Loss_CH2O [label="Loss of CH₂O", shape=plaintext]; Fragment2 [label="[M+Na-H₂O-CH₂O]⁺\nm/z 123.04"];
M_Na -> Loss_H2O [arrowhead=none]; Loss_H2O -> Fragment1; Fragment1 -> Loss_CH2O [arrowhead=none]; Loss_CH2O -> Fragment2; }
Caption: A simplified representation of potential fragmentation in the MS/MS of the sodiated adduct.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities
HPLC is a cornerstone technique for assessing the purity of a synthesized compound and for quantifying any impurities.[7] For underivatized carbohydrates, which lack a strong UV chromophore, Refractive Index Detection (RID) is a common choice.[7][8]
Experimental Protocol: HPLC-RID Analysis
-
System Preparation: Use an HPLC system equipped with a Refractive Index Detector. A carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column, is recommended.
-
Mobile Phase: A typical mobile phase for an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v).[7]
-
Sample Preparation: Dissolve a known concentration of the synthesized product in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram. The purity is determined by the area percentage of the main peak.
-
Comparison: Analyze a standard of a known dideoxy sugar, such as D-digitoxose, under the same conditions to establish a relative retention time.
Data Comparison: Expected vs. Alternative
| Technique | Synthesized this compound (Expected) | Alternative: D-Digitoxose (2,6-dideoxy-D-ribo-hexose) |
| HPLC-RID | A single major peak with a characteristic retention time. Purity should be >95% for most research applications. | A single major peak with a distinct retention time under the same chromatographic conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive Method for Volatile Derivatives
GC-MS is a highly sensitive technique for the analysis of volatile compounds. Since sugars are non-volatile, a derivatization step is required to convert them into volatile analogs, typically by silylation.[9][10] This method is excellent for detecting and identifying minor impurities.
Experimental Protocol: GC-MS of Silylated Derivatives
-
Derivatization (Silylation):
-
Dry a small amount (approx. 1 mg) of the sample in a reaction vial under a stream of nitrogen.
-
Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane (HMDS), and trimethylchlorosilane (TMCS)).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5 or equivalent).
-
Employ a temperature gradient to separate the components.
-
-
Data Analysis: The mass spectrum of the silylated derivative will show a characteristic fragmentation pattern that can be used for identification. The total ion chromatogram (TIC) will indicate the presence of any impurities.
Data Comparison: Expected vs. Alternative
| Technique | Synthesized this compound (Expected) | Alternative: D-Digitoxose (2,6-dideoxy-D-ribo-hexose) |
| GC-MS (as TMS derivative) | A major peak in the TIC corresponding to the tris-trimethylsilyl derivative. The mass spectrum will show characteristic fragments from the loss of methyl and trimethylsilanol groups. | A major peak with a different retention time. The mass spectrum will also show characteristic fragmentation patterns for a silylated dideoxyhexose. |
Conclusion: A Triad of Trustworthiness for Purity Confirmation
Confirming the purity of a synthesized novel carbohydrate like this compound is a meticulous process that demands a multi-faceted analytical strategy. The synergistic use of NMR spectroscopy for unambiguous structural verification, mass spectrometry for precise molecular weight determination, and chromatography (both HPLC and GC-MS) for quantitative purity assessment forms a self-validating system. By understanding the potential impurities from the synthetic route and comparing the analytical data against that of a known standard, researchers can have high confidence in the quality of their synthesized material, paving the way for its successful application in drug discovery and development.
References
- Petersson, G. (1974). Gas chromatography-mass spectrometry of sugars and related hydroxy acids as trimethylsilyl derivatives. Chalmers University of Technology.
- Carvalho, I., et al. (1996). Deoxygenation at C-4 and Stereospecific Branched-Chain Construction at C-3 of a Methyl Hexopyranuloside. Synthetic Approach to the Amipurimycin Sugar Moiety. The Journal of Organic Chemistry, 61(11), 3594-3598.
- International Journal of Pharmaceutical Sciences and Research. (2025). Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. International Journal of Pharmaceutical Sciences and Research.
- Davis, S. B., & Dewar, A. D. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library.
- Ardá, A., & Jiménez-Barbero, J. (2020). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Comprehensive Glycoscience (Second Edition) (pp. 1-25).
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ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
- Thorson, J. S., et al. (1998). Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose).
- Di Bussolo, V., & Posteri, H. (2018). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 16(34), 6095-6115.
- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257.
- Petkova, N., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols.
-
GL Sciences. (n.d.). Highly Sensitive and Simple Method for Sugar Analysis Using HPLC-ECD. Retrieved from [Link]
- Crich, D., & Li, W. (2007). 6-deoxy-glycero-β-d-manno-heptopyranosyl-(1→4)-α-l-rhamnopyranoside, a Tetrasaccharide Subunit of the Lipopolysaccharide from Plesimonas shigelloides. Journal of the American Chemical Society, 129(46), 14342-14349.
- Froesch, M., et al. (2006). Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1435-1445.
- Drakenberg, T., et al. (1990). Structural studies of digitoxin and related cardenolides by two-dimensional NMR. Canadian Journal of Chemistry, 68(2), 272-277.
- Gremple, T., et al. (2025). Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. Organic Letters.
- Hadjikinova, R., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Molecules, 28(6), 2568.
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protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. [Link]
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A Head-to-Head Comparison of Dideoxy Sugar Bioactivity: From Antiviral Chain Terminators to Metabolic Saboteurs
In the intricate world of glycobiology and drug development, the subtle modification of a sugar molecule can unlock potent and highly specific biological activities. Among these, dideoxy sugars—carbohydrates stripped of two hydroxyl groups—stand out for their profound impact on cellular processes. Their structural dissimilarity to their hydroxylated counterparts allows them to act as molecular mimics and inhibitors, making them invaluable tools in research and powerful therapeutic agents.
This guide provides a head-to-head comparison of the bioactivity of prominent dideoxy sugars, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. We will explore the antiviral prowess of 2',3'-dideoxynucleosides, the metabolic disruption caused by 2-deoxy-D-glucose, and the emerging roles of other dideoxy sugars in modulating biological systems.
The Antiviral Arsenal: 2',3'-Dideoxynucleosides as Chain Terminators
The discovery of 2',3'-dideoxynucleosides as potent antiviral agents marked a turning point in the fight against retroviruses, most notably the human immunodeficiency virus (HIV). These molecules are structural analogs of the natural 2'-deoxynucleosides that constitute the building blocks of DNA.
Mechanism of Action: A Molecular Dead End
The antiviral activity of 2',3'-dideoxynucleosides hinges on their ability to act as chain terminators during viral DNA synthesis.[1] Retroviruses, like HIV, rely on an enzyme called reverse transcriptase to convert their RNA genome into DNA, a crucial step for integration into the host cell's genome.[2]
Here's a step-by-step breakdown of their mechanism:
-
Cellular Uptake and Activation: Dideoxynucleosides are administered as prodrugs and are taken up by host cells.
-
Phosphorylation: Host cell kinases phosphorylate the dideoxynucleosides into their active triphosphate form (ddNTPs).
-
Incorporation by Reverse Transcriptase: The viral reverse transcriptase, being less selective than host DNA polymerases, readily incorporates these ddNTPs into the growing viral DNA chain.
-
Chain Termination: The critical feature of a dideoxynucleoside is the absence of a hydroxyl group at the 3' position of the sugar ring. In normal DNA synthesis, this 3'-hydroxyl group is essential for forming a phosphodiester bond with the next incoming nucleotide. Without it, the DNA chain cannot be elongated, leading to premature termination of viral DNA synthesis.[1]
This targeted disruption of viral replication has a profound inhibitory effect on the virus's life cycle.[2]
Mechanism of 2',3'-Dideoxynucleoside Antiviral Activity.
Spectrum of Activity and Structure-Activity Relationships
Dideoxynucleosides exhibit broad-spectrum activity against a range of retroviruses.[2] The potency of these agents can be significantly influenced by their chemical structure. For instance, the introduction of a fluorine atom can alter the conformational properties of the nucleoside, potentially leading to enhanced antiviral activity.[3][4] However, these modifications can also affect their cytotoxicity. Some fluorinated 2',3'-dideoxynucleosides have shown activity against HIV-1 and HIV-2 with low cytotoxicity.[3][5]
The Metabolic Disruptor: 2-Deoxy-D-glucose (2-DG)
2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by a hydrogen atom. This seemingly minor change prevents it from being fully metabolized, turning it into a potent inhibitor of glycolysis.[6]
Mechanism of Action: Sabotaging Cellular Energy Production
The bioactivity of 2-DG stems from its ability to competitively inhibit the second step of glycolysis.[6]
-
Uptake: 2-DG is transported into cells via glucose transporters, similar to glucose.[6] This is particularly effective in cells with high glucose uptake, such as cancer cells.[6][7]
-
Phosphorylation: Once inside the cell, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[7][8]
-
Inhibition of Glycolysis: 2-DG-6-P cannot be isomerized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway. The accumulation of 2-DG-6-P competitively inhibits this enzyme, effectively halting glycolysis.[7][8]
-
ATP Depletion and Cellular Stress: The inhibition of glycolysis leads to a significant drop in cellular ATP levels, inducing a state of energetic stress.[9] This can trigger various downstream effects, including the unfolded protein response and eventually, cell death.[6]
Mechanism of Glycolysis Inhibition by 2-Deoxy-D-glucose.
Anticancer and Antiviral Applications
The reliance of many cancer cells on aerobic glycolysis (the Warburg effect) makes them particularly vulnerable to 2-DG.[10] By cutting off their primary energy supply, 2-DG can selectively kill cancer cells, especially those in hypoxic environments within tumors.[11]
Similarly, the high energy demands of viral replication make virus-infected cells susceptible to the metabolic disruption caused by 2-DG.[11] It has shown promise as a broad-spectrum antiviral agent.[11] Beyond its anticancer and antiviral properties, 2-DG also exhibits anti-inflammatory and antiepileptic activities.[11]
A Glimpse into Other Dideoxy Sugars
While 2',3'-dideoxynucleosides and 2-DG are the most extensively studied, other dideoxy sugars also possess interesting biological activities.
-
3-Deoxy-D-glucose (3-DG): This analog is also transported by glucose transporters and can be a useful tool for studying glucose uptake.[12] However, comprehensive data directly comparing its bioactivity to 2-DG is limited.[13]
-
Dideoxy Sugars in Natural Products: Many bioactive natural products, particularly antibiotics, contain dideoxy sugar moieties.[14] These sugars, such as colitose and abequose, are often crucial for the biological activity of the parent molecule, contributing to target recognition and binding.[15][16][17]
Quantitative Bioactivity Data: A Comparative Overview
The following table summarizes the cytotoxic activities of various deoxy and dideoxy sugar derivatives from different studies. It is important to note that direct comparison can be challenging due to variations in cell lines and experimental conditions.
| Compound | Cell Line | Bioactivity | IC50 Value | Citation |
| Digitoxin (contains Digitoxose) | HeLa (Cervical Cancer) | Cytotoxicity | 2.34 µM | [18] |
| Digitoxin (contains Digitoxose) | NCI-H460 (Lung Cancer) | Cytotoxicity | 49-357 nM | [18] |
| Digitoxin (contains Digitoxose) | SKOV-3 (Ovarian Cancer) | Cytotoxicity | 4.0 x 10⁻⁷ M | [18] |
| 2-deoxy-D-glucose (2-DG) | Nalm-6 (Leukemia) | Cytotoxicity | 0.22 mM (at 48h) | [18] |
| 2-deoxy-D-glucose (2-DG) | CEM-C7-14 (Leukemia) | Cytotoxicity | 2.70 mM (at 48h) | [18] |
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the dideoxy sugar. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antiviral Plaque Reduction Assay
This assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed a monolayer of susceptible host cells in 6-well plates and grow until confluent.
-
Viral Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the dideoxy sugar.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Compare the number of plaques in the treated wells to the untreated control wells to calculate the percentage of plaque reduction. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion and Future Directions
The bioactivity of dideoxy sugars is a testament to the profound effects that can be achieved through precise chemical modifications of natural molecules. From the chain-terminating antiviral action of 2',3'-dideoxynucleosides to the metabolic sabotage orchestrated by 2-deoxy-D-glucose, these compounds have provided both life-saving therapies and invaluable research tools.
The comparative analysis reveals distinct mechanisms of action and therapeutic windows for different dideoxy sugars. While dideoxynucleosides offer targeted inhibition of viral replication, 2-DG provides a broader metabolic attack that can be exploited for both anticancer and antiviral purposes. The presence of dideoxy sugars in bioactive natural products further underscores their importance in molecular interactions.
Future research in this field will likely focus on the synthesis and evaluation of novel dideoxy sugar derivatives with improved efficacy and reduced toxicity.[19][20][21][22] A deeper understanding of their structure-activity relationships will pave the way for the rational design of next-generation therapeutics targeting a wide range of diseases, from viral infections and cancer to metabolic disorders. The continued exploration of these fascinating molecules holds immense promise for advancing human health.
References
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Dahlberg, J. E., et al. (1987). Broad Spectrum Antiretroviral Activity of 2',3'-dideoxynucleosides. Proceedings of the National Academy of Sciences, 84(8), 2469–2473. [Link]
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Pathak, V. P., et al. (2004). Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. Nucleosides, Nucleotides and Nucleic Acids, 23(1-2), 7-29. [Link]
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Pathak, V. P., et al. (2004). Synthesis and Antiviral Activity of Novel Fluorinated 2′,3′‐Dideoxynucleosides. Nucleosides, Nucleotides and Nucleic Acids, 23(1-2), 7-29. [Link]
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Singh, S. P., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Pharmaceuticals, 15(9), 1083. [Link]
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Klement, R. J., et al. (2018). Rescue of 2-Deoxyglucose Side Effects by Ketogenic Diet. Nutrients, 10(6), 757. [Link]
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Lombó, F., et al. (2009). Chapter 11. Sugar biosynthesis and modification. Methods in Enzymology, 458, 277-307. [Link]
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Chun, B. K., et al. (2005). Synthesis, Antiviral Activity, and Mechanism of Drug Resistance of D- And L-2',3'-Dideoxy-2',3'-didehydro-2'-fluoro-carbocyclic Nucleosides. Journal of Medicinal Chemistry, 48(13), 4441–4451. [Link]
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Wikipedia. (n.d.). Deoxy sugar. In Wikipedia. Retrieved January 16, 2026, from [Link]
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Olefsky, J. M. (1975). Metabolic effects of 2-deoxy-D-glucose in isolated fat cells. Journal of Cellular Physiology, 85(3), 533-540. [Link]
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Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234. [Link]
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Beale, J. M., & Floss, H. G. (1998). Formation of Antibiotic Deoxysugars. Angewandte Chemie International Edition, 37(13-14), 1774-1791. [Link]
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Wan, R., et al. (2004). Dietary supplementation with 2-deoxy-d-glucose improves cardiovascular and neuroendocrine stress adaptation in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 287(4), R887-R894. [Link]
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Salas, J. A., & Méndez, C. (2008). Deoxysugars in bioactive natural products: development of novel derivatives by altering the sugar pattern. Current Medicinal Chemistry, 15(13), 1276-1288. [Link]
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Montgomery, J. A., & Secrist, J. A. (2019). Rapid de Novo Preparation of 2,6-Dideoxy Sugar Libraries through Gold-Catalyzed Homopropargyl Orthoester Cyclization. Organic Letters, 21(16), 6354–6358. [Link]
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Yang, S., et al. (2022). A De Novo Route to 3,6-Dideoxy Sugars. Organic Letters, 24(30), 5553–5557. [Link]
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Schalli, M., et al. (2009). Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. Molecules, 14(12), 5297-5306. [Link]
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Sabesan, S., & Neira, S. (1992). Synthesis of 2-deoxy sugars from glycals. The Journal of Organic Chemistry, 57(23), 6033–6035. [Link]
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Grokipedia. (n.d.). Deoxy sugar. In Grokipedia. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). 2-Deoxy-D-glucose. In Wikipedia. Retrieved January 16, 2026, from [Link]
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Kulkarni, S. S. (2018). Chemical Synthesis of Rare, Deoxy-Amino Sugars Containing Bacterial Glycoconjugates as Potential Vaccine Candidates. Molecules, 23(11), 2999. [Link]
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Marino, C., & Varela, O. (2019). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 17(3), 468-487. [Link]
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Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234. [Link]
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A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 4,6-dideoxy-L-glycero-hexopyranose
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of antibody cross-reactivity, specifically focusing on the rare sugar epitope, 4,6-dideoxy-L-glycero-hexopyranose. Given the nascent stage of targeted antibody development for this specific dideoxy sugar, this document will not compare existing commercial products. Instead, it will serve as an in-depth, technical manual outlining the requisite experimental workflows, the rationale behind methodological choices, and the interpretation of data to rigorously characterize a novel antibody's binding profile. We will use illustrative hypothetical data to demonstrate the application of these principles.
Introduction: The Challenge of Specificity for Dideoxy Sugars
This compound is a monosaccharide characterized by the absence of hydroxyl groups at the C4 and C6 positions. Such dideoxy sugars are considerably more hydrophobic than their hydroxylated counterparts.[1] While they are not common in mammalian systems, they can be components of bacterial antigens, making them potential targets for diagnostic antibodies or vaccine development.[2][3]
The generation and characterization of antibodies against small carbohydrate antigens (haptens) present unique challenges.[4] Anti-carbohydrate antibodies often exhibit lower affinities compared to those targeting protein epitopes and may display significant cross-reactivity with structurally similar glycans.[1][5] This cross-reactivity can arise from the antibody recognizing a shared conformational feature or a subset of hydrogen-bonding and hydrophobic interactions present in related molecules. Understanding and quantifying this off-target binding is paramount, as it can lead to false positives in diagnostic assays or off-target effects in therapeutic applications.
This guide provides the foundational methodologies to build a self-validating system for assessing the specificity of any antibody developed against this compound.
The Experimental Framework for Cross-Reactivity Profiling
A thorough assessment of antibody cross-reactivity requires a multi-pronged approach, moving from semi-quantitative screening methods to precise kinetic analyses. The primary techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA), Glycan Microarrays, and Surface Plasmon Resonance (SPR).
Workflow for Antibody Specificity Assessment
The logical flow of experiments is designed to first screen for potential cross-reactivity and then to quantify the binding kinetics of any observed interactions. This ensures an efficient use of resources, with more labor-intensive techniques like SPR reserved for confirming and detailing hits from initial screens.
Caption: Experimental workflow for characterizing antibody cross-reactivity.
Detailed Experimental Protocols & Data Interpretation
Here, we provide step-by-step protocols for the key assays, accompanied by hypothetical data for a fictional monoclonal antibody, "mAb-DideoxyLHex," raised against this compound.
Competitive ELISA for Initial Screening
Principle: This assay measures the ability of various sugars in solution (competitors) to inhibit the binding of mAb-DideoxyLHex to its immobilized target antigen. Strong inhibition by a related sugar indicates significant cross-reactivity.
Experimental Protocol:
-
Antigen Coating: Coat a 96-well high-binding microplate with a conjugate of this compound and a carrier protein (e.g., BSA-DideoxyLHex) at 2-5 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites with 5% non-fat dry milk or 1% BSA in PBST for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Incubation:
-
Prepare a serial dilution of competitor sugars (e.g., L-fucose, D-fucose, 2-deoxy-L-fucose, L-rhamnose, etc.) in assay buffer (PBST with 1% BSA). Concentrations should range from high (e.g., 1 mM) to low (e.g., 1 nM).
-
In a separate plate, mix each concentration of competitor sugar with a fixed, subsaturating concentration of mAb-DideoxyLHex (determine this concentration empirically beforehand; it is typically the concentration that gives ~80% of the maximum signal).
-
Incubate this mixture for 1 hour at room temperature.
-
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the washed, antigen-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate and incubate until a blue color develops. Stop the reaction with 1M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm. Calculate the concentration of each competitor that causes 50% inhibition of binding (IC₅₀).
Hypothetical Data Presentation:
| Competitor Sugar | Structural Difference from Target | IC₅₀ (µM) | Relative Cross-Reactivity (%) |
| This compound | (Target Antigen) | 0.5 | 100 |
| L-Fucose (6-deoxy-L-galactose) | OH at C4 | 50 | 1.0 |
| L-Rhamnose (6-deoxy-L-mannose) | OH at C4, different C2/C3 stereochem | > 1000 | < 0.05 |
| 2-deoxy-L-fucose | OH at C4, H at C2 | 850 | < 0.1 |
| D-Fucose (6-deoxy-D-galactose) | Enantiomer | > 1000 | < 0.05 |
| Glucose | Multiple OH groups | > 1000 | < 0.05 |
Relative Cross-Reactivity (%) = (IC₅₀ of Target / IC₅₀ of Competitor) x 100
Interpretation: The hypothetical data show that mAb-DideoxyLHex is highly specific for its target. The presence of a hydroxyl group at the C4 position (L-Fucose) reduces binding by 99%, indicating that the absence of this hydroxyl is a key feature of the epitope. Other structural changes, including stereochemistry and the removal of other hydroxyl groups, abrogate binding almost completely.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR provides real-time, label-free analysis of binding kinetics. It measures the association (kₐ) and dissociation (kₑ) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates higher affinity.
Experimental Protocol:
-
Ligand Immobilization: Covalently immobilize the BSA-DideoxyLHex conjugate onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target level of ~1000-2000 Response Units (RU). A reference channel should be activated and blocked without the ligand to allow for background subtraction.
-
Analyte Injection: Prepare a serial dilution of the mAb-DideoxyLHex antibody in running buffer (e.g., HBS-EP+).
-
Association: Inject the antibody dilutions over the ligand and reference surfaces at a constant flow rate for a defined period (e.g., 180 seconds) to monitor the binding phase.
-
Dissociation: Flow running buffer over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the antibody from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody, preparing the surface for the next cycle.[6]
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.
-
-
Cross-Reactivity Testing: Repeat the process by immobilizing conjugates of the cross-reactive sugars identified in the ELISA screen and testing binding with mAb-DideoxyLHex.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,6-Dideoxy-L-glycero-hexopyranose
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While 4,6-Dideoxy-L-glycero-hexopyranose is a valuable compound in glycobiology and related research, its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this and similar research-grade carbohydrates, ensuring adherence to regulatory standards and best practices.
The core principle of chemical disposal is the "cradle to grave" responsibility assigned to the generator of the waste by the Environmental Protection Agency (EPA).[1] This means that from the moment a chemical is deemed waste, the laboratory that created it is responsible for its safe management until its final disposal.[1][2]
Waste Characterization: Is this compound a Hazardous Waste?
The first crucial step is to determine if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]
While many simple sugars are not federally listed as hazardous waste, the toxicological properties of specialized carbohydrates like this compound may not be fully investigated.[5][6] Therefore, a conservative approach is recommended. Unless comprehensive safety data is available to classify it as non-hazardous, it is prudent to manage this compound waste as hazardous chemical waste.
Key Considerations for Characterization:
-
Purity: Is the waste pure this compound, or is it mixed with solvents or other reagents? If mixed, the other components may render the entire mixture hazardous. For example, if dissolved in a flammable solvent like ethanol, the waste would be classified as ignitable hazardous waste.[3]
-
Concentration: While small quantities of some non-hazardous chemicals may be permissible for drain disposal, this is generally not recommended for research chemicals with unknown environmental impact.[7]
-
Institutional Policy: Always consult your institution's Environmental Health and Safety (EHS) department. They have the final say on waste classification and disposal procedures within your organization.
Secure Containment and Labeling: The Foundation of Safe Disposal
Proper containment and labeling are non-negotiable steps in compliant waste management.[8]
Container Selection:
-
Compatibility: The waste container must be chemically compatible with this compound and any solvents present. For solid waste, a sturdy, sealable plastic or glass container is appropriate. For liquid waste solutions, use a container that will not react with the contents (e.g., avoid metal containers for acidic or basic solutions).[9][10]
-
Integrity: Ensure the container is free from cracks, leaks, and other damage.[7]
-
Closure: The container must have a secure, leak-proof lid. It should be kept closed at all times except when adding waste.[7][9]
Labeling Requirements:
Accurate labeling is crucial for the safety of laboratory personnel and waste handlers. Your institution's EHS department will likely provide standardized hazardous waste labels. The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]
-
The approximate percentage of each component if it is a mixture.
-
The date when waste was first added to the container (the "accumulation start date").
-
The specific hazards associated with the waste (e.g., "Ignitable" if in a flammable solvent).
On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)
Designated storage locations for hazardous waste are known as Satellite Accumulation Areas (SAAs). These areas are at or near the point of waste generation and under the control of the laboratory personnel.[1][11]
SAA Best Practices:
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.[8][12]
-
Segregation: Store incompatible waste streams separately to prevent dangerous chemical reactions. For instance, keep acidic waste away from basic waste, and oxidizing agents away from organic compounds.[7][9]
-
Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container.[9]
-
Volume Limits: Regulations limit the amount of waste that can be stored in an SAA. Typically, this is a maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste.[1][3]
-
Time Limits: Once a container is full, it must be moved from the SAA to a central accumulation area within three days.[7] Partially filled containers can remain in the SAA for up to one year.[7]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable sequence for disposing of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Compatible, sealable waste container.
-
Hazardous waste label.
-
Secondary containment bin (for liquids).
Procedure:
-
Don PPE: Before handling any chemical waste, ensure you are wearing the appropriate PPE.
-
Prepare the Waste Container:
-
Select a clean, sturdy container that is chemically compatible with the waste.
-
Affix a hazardous waste label to the container. Fill out the chemical name ("this compound" and any other components), your name, and the lab location.
-
-
Transfer the Waste:
-
Carefully transfer the waste into the prepared container. If the compound is a solid, use a dedicated spatula or scoop. If it is in solution, pour carefully to avoid splashes.
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.[10]
-
-
Seal and Date the Container:
-
Securely close the lid.
-
Write the date you first added waste to the container on the label.
-
-
Store in SAA:
-
Place the container in your lab's designated Satellite Accumulation Area.
-
If the waste is liquid, place the container inside a secondary containment bin.
-
Ensure it is segregated from incompatible materials.
-
-
Request Disposal:
-
Monitor the waste level in the container.
-
Once the container is full, or if it has been in the SAA for nearly a year, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.
-
Prohibited Disposal Methods:
-
NEVER dispose of this compound down the sink.[9]
-
NEVER discard it in the regular trash.[9]
-
NEVER allow it to evaporate in a fume hood as a method of disposal.[7]
Summary of Disposal Procedures
For quick reference, the key logistical and safety information is summarized in the table below.
| Aspect | Guideline |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise by EHS. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves. |
| Container Type | Solid: Sturdy, sealable plastic or glass container. Liquid: Chemically compatible, leak-proof container with a screw cap. |
| Labeling | Use institutional hazardous waste label. Clearly state full chemical name, concentration, accumulation start date, and associated hazards. |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) at or near the point of generation. |
| Storage Requirements | Keep container closed. Use secondary containment for liquids. Segregate from incompatibles. |
| Disposal Method | Contact your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste vendor. |
| Prohibited Actions | Do not dispose of in sinks or regular trash. Do not evaporate in a fume hood. |
By adhering to these guidelines, you contribute to a culture of safety and ensure that your laboratory practices are environmentally responsible and compliant with all regulations. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and waste disposal.
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A-Scientist's-Guide to Personal Protective Equipment for Handling Deoxy Sugars: A Focus on L-Rhamnose
A Note on Chemical Nomenclature: Initial searches for "4,6-Dideoxy-L-glycero-hexopyranose" did not yield a recognized chemical entity. This guide will therefore focus on a representative and well-characterized deoxy sugar, L-Rhamnose (6-deoxy-L-mannose), to provide essential safety and handling protocols. The principles outlined here are broadly applicable to other similar deoxy sugar compounds.
Deoxy sugars are a vital class of carbohydrates integral to numerous biological processes and are key components in various therapeutic agents and antibiotics.[1][2][3] Their safe handling in a laboratory setting is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a detailed overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for L-Rhamnose, serving as a model for other deoxy sugars.
Hazard Identification and Risk Assessment: Understanding L-Rhamnose
L-Rhamnose, like many deoxy sugars, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5] However, it is crucial to recognize that any chemical, regardless of its classification, can pose a risk if not handled correctly.
Key Considerations:
-
Physical State: L-Rhamnose is typically a solid, crystalline powder.[6] The primary route of exposure is through the inhalation of dust particles.
-
Combustibility: As with most organic solids, L-Rhamnose is combustible and can pose a slight fire hazard when exposed to heat or flame.[7] Fine dust dispersed in the air can create a potential dust explosion hazard in the presence of an ignition source.[7]
-
Health Hazards: While not considered acutely toxic, direct contact may cause mild eye, skin, or respiratory tract irritation.[7] Ingestion may lead to digestive tract irritation.[7] The toxicological properties of many deoxy sugars have not been fully investigated, warranting a cautious approach.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for various laboratory activities involving L-Rhamnose.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or latex gloves | Lab coat | N95 or P1 dust mask if ventilation is inadequate |
| Dissolving and Solution Preparation | Safety glasses with side shields or goggles | Nitrile or latex gloves | Lab coat | Not generally required with adequate ventilation |
| Running Reactions | Safety goggles | Nitrile or latex gloves | Lab coat | Not generally required with adequate ventilation |
| Large-Scale Handling or Spills | Splash goggles | Heavy-duty nitrile or butyl rubber gloves | Full suit or chemical-resistant apron | Dust respirator or self-contained breathing apparatus |
The "Why" Behind the "What": Justifying Your PPE Choices
-
Eye Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes or airborne particles.[5] Goggles offer a higher level of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[7]
-
Hand Protection: Disposable nitrile or latex gloves provide a sufficient barrier for routine handling.[5][7] For prolonged contact or when handling solutions, selecting gloves with appropriate chemical resistance is crucial. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.
-
Body Protection: A standard lab coat is essential to protect skin and clothing from contamination.[7][8] In situations with a higher risk of spills, a chemical-resistant apron or a full suit may be necessary.[7][8]
-
Respiratory Protection: When handling powdered L-Rhamnose, especially in large quantities or in areas with poor ventilation, a dust mask or respirator is necessary to prevent inhalation of airborne particles.[5][7]
Experimental Workflow and Safety Protocols
Adhering to a standardized workflow with integrated safety checks is critical for minimizing risks.
Standard Handling Procedure
Caption: Safe Handling Workflow for L-Rhamnose.
Step-by-Step Handling Protocol
-
Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for L-Rhamnose.[4][5][6][7][9]
-
PPE Selection and Donning: Select and put on the appropriate PPE as outlined in the table above.
-
Workspace Preparation: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.[7]
-
Weighing and Transfer: Handle solid L-Rhamnose carefully to minimize dust generation.[6] Use a spatula for transfers.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. L-Rhamnose is soluble in water.[7]
-
Reaction: Conduct reactions in appropriate glassware and monitor for any unexpected changes.
-
Decontamination: After use, decontaminate all equipment and surfaces with a suitable cleaning agent.
-
Waste Segregation: Separate waste into designated, clearly labeled containers for solid and liquid chemical waste.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for managing spills and disposing of waste is crucial.
Spill Response
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid. Avoid creating dust.
-
Place the collected material in a labeled container for disposal.
-
Clean the spill area with water.
-
-
Major Spills:
-
Evacuate the area and alert the appropriate emergency response team.
-
Restrict access to the spill area.
-
If safe to do so, and you are trained, contain the spill to prevent it from spreading.
-
Disposal Plan
-
Solid Waste: Collect solid L-Rhamnose waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed container.[6]
-
Liquid Waste: Aqueous solutions of L-Rhamnose can typically be disposed of down the drain with copious amounts of water, provided they are not mixed with other hazardous chemicals.[7] However, always consult your institution's specific waste disposal guidelines.[4][10] Do not empty into drains if it contains other hazardous materials.[4]
-
Packaging: Completely emptied packages can be recycled.[4] Handle contaminated packages in the same way as the substance itself.[4]
Conclusion: A Culture of Safety
While L-Rhamnose and other deoxy sugars are not highly hazardous, a commitment to safe laboratory practices is non-negotiable. By understanding the potential risks, selecting and using the correct PPE, and adhering to established handling and disposal protocols, researchers can ensure a safe and productive laboratory environment.
References
-
Carl ROTH. (2024, March 2). Safety Data Sheet: L(+)-Rhamnose monohydrate. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). l(+)-rhamnose Safety Data Sheet. Retrieved from [Link]
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OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - L(+)RHAMNOSE 99% (Monohydrate). Retrieved from [Link]
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Alfa Aesar. (2025, September 19). L-(+)-Rhamnose monohydrate - SAFETY DATA SHEET. Retrieved from [Link]
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Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931–7985. [Link]
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Wacker Chemie AG. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Di Salvo, A., et al. (2020). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 18(33), 6431-6461. [Link]
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Sloan Medical. (n.d.). Culinary PPE: Gourmet Protective Gear for Food Industry Workers. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 6-Deoxy-L-galactose. Retrieved from [Link]
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Di Salvo, A., et al. (2020). Deoxy Sugars. General methods for carbohydrate deoxygenation and glycosidation. ResearchGate. [Link]
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University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
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University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. Department of Environmental Health and Safety (DEHS). Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: D-Glucopyranose, oligomers, decyl octyl glycosides. Retrieved from [Link]
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Typsy. (n.d.). Personal protective equipment for food handlers. Retrieved from [Link]
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Grokipedia. (n.d.). Deoxy sugar. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
